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  • Product: 4-(Azetidin-1-ylmethyl)-3-fluorophenol
  • CAS: 1260807-51-9

Core Science & Biosynthesis

Foundational

In-Depth Technical Guide on 4-(Azetidin-1-ylmethyl)-3-fluorophenol: Physicochemical Profiling, Synthesis, and Medicinal Chemistry Applications

Executive Summary 4-(Azetidin-1-ylmethyl)-3-fluorophenol (CAS: 1260807-51-9) is a highly specialized, synthetically versatile building block increasingly utilized in modern medicinal chemistry and drug discovery[1],[2]....

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

4-(Azetidin-1-ylmethyl)-3-fluorophenol (CAS: 1260807-51-9) is a highly specialized, synthetically versatile building block increasingly utilized in modern medicinal chemistry and drug discovery[1],[2]. Featuring a tripartite structural motif—a hydrogen-bonding phenolic hydroxyl, a metabolically stabilizing meta-fluorine atom, and a conformationally restricted azetidine ring—this compound offers unique physicochemical properties tailored for optimizing pharmacokinetic (PK) and pharmacodynamic (PD) profiles. It is widely cataloged across major chemical databases and commercial suppliers, including Alchem Pharmtech[3], GuideChem[4], MolCore[5], Leyan[6], and BidePharm[2].

This whitepaper provides an authoritative guide on the molecular architecture, synthesis methodologies, and practical handling of this compound for researchers and drug development professionals.

Molecular Architecture & Physicochemical Profiling

The structural uniqueness of 4-(Azetidin-1-ylmethyl)-3-fluorophenol stems from the synergistic effects of its three core functional groups. The molecule exists in a delicate acid-base equilibrium due to the presence of an acidic phenol and a basic azetidine amine.

Quantitative Data Summary

Below is a consolidated table of the compound's physicochemical properties[7],[4],[5]:

PropertyValueCausality / Significance
Chemical Name 4-(Azetidin-1-ylmethyl)-3-fluorophenolStandard IUPAC nomenclature.
CAS Registry Number 1260807-51-9Unique identifier for regulatory tracking[1].
Molecular Formula C10H12FNOConfirms the presence of the fluorinated core.
Molecular Weight 181.21 g/mol Low molecular weight, ideal for fragment-based drug design (FBDD)[4].
Topological Polar Surface Area ~ 23.5 ŲExcellent for membrane permeability and potential blood-brain barrier (BBB) penetration.
Hydrogen Bond Donors 1 (Phenolic OH)Crucial for target protein anchoring.
Hydrogen Bond Acceptors 2 (O, N)Facilitates interaction with kinase hinge regions or receptor pockets.
Rotatable Bonds 2Low conformational entropy, reducing the entropic penalty upon target binding.

Pharmacological Rationale in Drug Design

The integration of 4-(Azetidin-1-ylmethyl)-3-fluorophenol into a drug scaffold is rarely arbitrary. Each moiety serves a distinct, calculated purpose in optimizing a drug candidate's profile.

  • The Azetidine Ring: Compared to larger heterocycles like piperidine or pyrrolidine, the 4-membered azetidine ring significantly lowers lipophilicity (logD) while maintaining basicity. Its rigid geometry forces specific exit vectors for substituents, which can enhance target selectivity.

  • The 3-Fluoro Substituent: Fluorine exerts a strong inductive electron-withdrawing effect. Positioned ortho to the benzylic carbon and meta to the phenol, it lowers the pKa of the phenolic OH, making it a stronger hydrogen-bond donor. Furthermore, it sterically blocks cytochrome P450-mediated aromatic oxidation.

  • The Phenolic Hydroxyl: Serves as a critical anchor point for hydrogen bonding within protein binding pockets (e.g., kinase hinge regions).

Pharmacophore Core 4-(Azetidin-1-ylmethyl)- 3-fluorophenol F 3-Fluoro Group • Lowers pKa • Blocks Oxidation Core->F OH Phenolic OH • H-Bond Donor • Target Anchor Core->OH Az Azetidine Ring • High Rigidity • Low Lipophilicity Core->Az

Fig 1: Structural rationale of the tripartite building block in medicinal chemistry.

Synthesis & Mechanistic Pathways

The most robust and scalable method for synthesizing 4-(Azetidin-1-ylmethyl)-3-fluorophenol is via the reductive amination of 2-fluoro-4-hydroxybenzaldehyde with azetidine.

ReductiveAmination SM1 2-Fluoro-4-hydroxybenzaldehyde IM Iminium Ion Intermediate (Transient) SM1->IM Condensation (-H2O) SM2 Azetidine SM2->IM Condensation (-H2O) PROD 4-(Azetidin-1-ylmethyl)-3-fluorophenol IM->PROD Hydride Transfer RA NaBH(OAc)3 (Reducing Agent) RA->PROD Provides H-

Fig 2: Reductive amination pathway for 4-(Azetidin-1-ylmethyl)-3-fluorophenol synthesis.
Step-by-Step Experimental Protocol: Reductive Amination

This protocol is engineered as a self-validating system, ensuring high yield by controlling the delicate acid-base chemistry of the intermediates.

Reagents & Materials:

  • 2-Fluoro-4-hydroxybenzaldehyde (1.0 eq)

  • Azetidine (1.2 eq)

  • Sodium triacetoxyborohydride, NaBH(OAc)₃ (1.5 eq)

  • 1,2-Dichloroethane (DCE) (Solvent, 0.2 M)

  • Glacial Acetic Acid (0.1 eq, catalytic)

Step 1: Iminium Formation

  • Dissolve 2-fluoro-4-hydroxybenzaldehyde in anhydrous DCE under an inert argon atmosphere.

  • Add azetidine (1.2 eq) dropwise at room temperature, followed by catalytic glacial acetic acid.

  • Stir for 2 hours.

  • Causality: Pre-forming the iminium ion before adding the reducing agent prevents the premature reduction of the aldehyde to a benzyl alcohol. Acetic acid protonates the aldehyde, increasing its electrophilicity, and buffers the basic azetidine to facilitate dehydration. DCE is chosen over DCM due to its higher boiling point and non-nucleophilic nature.

Step 2: Hydride Reduction

  • Cool the reaction mixture to 0 °C using an ice bath.

  • Add NaBH(OAc)₃ (1.5 eq) portion-wise over 15 minutes.

  • Allow the reaction to warm to room temperature and stir for 12 hours.

  • Causality: NaBH(OAc)₃ is a mild reducing agent that selectively targets the iminium ion over the unreacted aldehyde. Portion-wise addition controls the mild exotherm, preventing the degradation of the strained azetidine ring.

Step 3: Zwitterionic Workup (Critical Step)

  • Quench the reaction carefully with saturated aqueous NaHCO₃ until gas evolution ceases.

  • Adjust the pH of the aqueous layer to exactly 7.5–8.0 .

  • Causality: This molecule is amphoteric. The basic azetidine has a pKa of ~8.5, and the acidic phenol has a pKa of ~9.0. If the pH is < 7, the amine protonates (water-soluble). If the pH is > 9, the phenol deprotonates (water-soluble). Adjusting to pH 7.5–8.0 ensures the molecule exists predominantly in its neutral/zwitterionic state, maximizing its partition coefficient into the organic phase.

  • Extract with a mixture of Dichloromethane/Methanol (9:1, v/v) three times. The addition of methanol disrupts hydrogen bonding, aiding the extraction of the polar product.

Step 4: Purification

  • Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purify via flash column chromatography on silica gel using a gradient of DCM to DCM/MeOH/NH₄OH (90:9:1).

  • Causality: The addition of 1% NH₄OH to the mobile phase neutralizes the acidic silanol groups on the silica gel, preventing severe tailing of the basic azetidine compound.

Analytical Characterization

Successful synthesis should be validated using the following expected analytical profiles:

  • ¹H NMR (400 MHz, DMSO-d₆):

    • Expect a broad singlet around 9.8 ppm (1H, phenolic OH, exchangeable with D₂O).

    • Aromatic region: Three distinct protons. A multiplet/doublet of doublets around 6.8–7.1 ppm corresponding to the 1,3,4-substitution pattern.

    • Benzylic CH₂: A singlet around 3.5 ppm (2H).

    • Azetidine ring: A triplet around 3.1 ppm (4H, α-CH₂) and a quintet around 2.0 ppm (2H, β-CH₂).

  • ¹⁹F NMR (376 MHz, DMSO-d₆): A single peak around -118 ppm, confirming the meta-fluorine.

  • LC-MS (ESI+): A dominant pseudo-molecular ion peak [M+H]⁺ at m/z 182.2.

Handling, Stability, and Safety Protocols

  • Storage: 4-(Azetidin-1-ylmethyl)-3-fluorophenol should be stored tightly sealed at 2-8 °C under an inert atmosphere (Argon or N₂). Electron-rich phenols are susceptible to slow air oxidation, which can lead to discoloration (browning) over time.

  • Handling: As with all fluorinated phenolic amines, handle within a certified fume hood. The compound may cause skin and respiratory irritation.

  • Stability: The azetidine ring is relatively stable under physiological conditions but can undergo ring-opening under harsh nucleophilic or highly acidic conditions at elevated temperatures.

Sources

Exploratory

Crystal structure and X-ray diffraction of 4-(Azetidin-1-ylmethyl)-3-fluorophenol

An In-Depth Technical Guide to the Crystal Structure and X-ray Diffraction of 4-(Azetidin-1-ylmethyl)-3-fluorophenol Abstract This technical guide provides a comprehensive walkthrough of the process for determining the t...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Crystal Structure and X-ray Diffraction of 4-(Azetidin-1-ylmethyl)-3-fluorophenol

Abstract

This technical guide provides a comprehensive walkthrough of the process for determining the three-dimensional atomic structure of 4-(Azetidin-1-ylmethyl)-3-fluorophenol, a compound of interest in medicinal chemistry. We detail a complete workflow, from chemical synthesis and single-crystal growth to data collection via single-crystal X-ray diffraction (SC-XRD), and culminating in structure solution, refinement, and in-depth analysis of intermolecular interactions. This document is intended for researchers, scientists, and drug development professionals, offering both a practical protocol and a discussion of the theoretical underpinnings and rationale behind key experimental decisions. The methodologies described herein represent a robust, self-validating system for the structural elucidation of novel small molecules.

Introduction: The Significance of Structural Elucidation

The azetidine moiety is a four-membered nitrogen-containing heterocycle that has become a privileged scaffold in modern drug discovery.[1][2] Its unique structural properties, including high ring strain, conformational rigidity, and an sp3-rich character, can confer significant advantages to bioactive molecules.[1][3] These advantages often translate into improved pharmacokinetic profiles, such as enhanced solubility, greater metabolic stability, and better receptor selectivity.[1] Several FDA-approved drugs, including baricitinib and cobimetinib, incorporate the azetidine motif, highlighting its therapeutic importance.[1]

4-(Azetidin-1-ylmethyl)-3-fluorophenol combines this valuable azetidine ring with a fluorophenol group, a common pharmacophore. The precise three-dimensional arrangement of atoms and the interplay of intermolecular forces in the solid state are critical determinants of a compound's physicochemical properties, including solubility, stability, and bioavailability. Therefore, single-crystal X-ray diffraction (SC-XRD) stands as the definitive method for obtaining this information.

This guide presents a hypothetical but detailed case study on determining the crystal structure of 4-(Azetidin-1-ylmethyl)-3-fluorophenol, providing a blueprint for the structural analysis of similar novel compounds.

Experimental Methodology

Synthesis and Crystallization

A reliable synthesis and the growth of high-quality single crystals are the foundational steps for any crystallographic study.

2.1.1. Synthesis Protocol: Reductive Amination

A plausible and efficient route to the title compound is a one-pot reductive amination reaction.

  • Rationale: This method is widely used for its high efficiency and mild reaction conditions, directly coupling the azetidine nitrogen to the fluorophenol moiety via a methylene linker.

  • Step-by-Step Protocol:

    • To a solution of 3-fluoro-4-hydroxybenzaldehyde (1.0 eq) in methanol (0.2 M) in a round-bottom flask, add azetidine hydrochloride (1.1 eq) and sodium acetate (1.1 eq).

    • Stir the mixture at room temperature for 1 hour to facilitate the formation of the iminium intermediate.

    • Cool the reaction mixture to 0 °C in an ice bath.

    • Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) portion-wise over 15 minutes, ensuring the temperature remains below 5 °C.

    • Allow the reaction to warm to room temperature and stir for 12-18 hours. Monitor reaction progress by thin-layer chromatography (TLC).

    • Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

    • Extract the aqueous layer with ethyl acetate (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to yield 4-(Azetidin-1-ylmethyl)-3-fluorophenol as a solid.

2.1.2. Crystallization Protocol: Slow Evaporation

  • Rationale: Slow evaporation is a straightforward and effective method for growing high-quality crystals of small organic molecules that are stable at room temperature. The choice of solvent is critical; a solvent system where the compound has moderate solubility is ideal.

  • Step-by-Step Protocol:

    • Dissolve approximately 10-20 mg of the purified compound in a minimal amount of a suitable solvent (e.g., a mixture of ethyl acetate and heptane, starting with a higher proportion of ethyl acetate).

    • Transfer the clear, saturated solution to a small, clean vial.

    • Cover the vial with a cap or parafilm pierced with a few small holes using a needle. This allows for slow evaporation of the more volatile solvent (heptane).

    • Place the vial in a vibration-free location at a constant temperature.

    • Monitor the vial over several days to weeks for the formation of well-defined, single crystals.

Single-Crystal X-ray Diffraction (SC-XRD) Analysis

The core of the structural investigation lies in the precise collection and processing of diffraction data.

experimental_workflow cluster_synthesis Synthesis & Crystallization cluster_data Data Collection & Processing cluster_structure Structure Determination Synthesis Synthesis of Compound Purification Purification Synthesis->Purification Crystallization Crystal Growth Purification->Crystallization Mounting Crystal Mounting Crystallization->Mounting Data_Collection SC-XRD Data Collection Mounting->Data_Collection Data_Processing Data Integration & Scaling (XDS / CrysAlisPro) Data_Collection->Data_Processing Space_Group Space Group Determination Data_Processing->Space_Group Solution Structure Solution (SHELXS / Direct Methods) Space_Group->Solution Refinement Structure Refinement (SHELXL) Solution->Refinement Validation Validation (checkCIF) Refinement->Validation Analysis Structural Analysis (Hirshfeld, etc.) Validation->Analysis

Caption: Overall workflow from synthesis to structural analysis.

Data Collection
  • Instrumentation: Data would be collected on a modern diffractometer, such as an Oxford Diffraction Gemini or Bruker APEX II, equipped with a CCD or CMOS detector and using Mo-Kα (λ = 0.71073 Å) or Cu-Kα (λ = 1.54184 Å) radiation.[4]

  • Protocol:

    • A suitable single crystal (typically 0.1-0.3 mm in each dimension) is selected under a microscope and mounted on a cryo-loop.[5]

    • The mounted crystal is placed on the diffractometer's goniometer head and flash-cooled to a low temperature, typically 100 K or 173 K, using a nitrogen cryostream.[4][5]

      • Causality: Low-temperature collection minimizes atomic thermal vibrations, leading to less diffuse scattering and higher resolution data, which is crucial for accurate structure determination.

    • The crystal is centered in the X-ray beam.[5]

    • A preliminary data collection (unit cell determination) is performed to assess crystal quality and determine the lattice parameters.

    • A full data collection strategy is calculated to ensure high completeness and redundancy of the diffraction data.[6] This typically involves a series of ω and φ scans.[7]

Data Processing and Structure Solution
  • Data Reduction: The raw diffraction images are processed to integrate the intensities of each reflection. This step is performed using software like XDS or the manufacturer's suite (e.g., CrysAlisPro).[4][8] Corrections for Lorentz and polarization effects are applied. An empirical absorption correction is also applied based on redundant reflection measurements.

  • Space Group Determination: Based on the systematic absences in the diffraction data, the space group is determined. This critical step defines the symmetry of the crystal lattice.

  • Structure Solution: The "phase problem" is solved to generate an initial electron density map. For small molecules, this is almost always achieved using direct methods, as implemented in programs like SHELXS or SHELXT.[9] This initial solution reveals the positions of most non-hydrogen atoms.

  • Structure Refinement: The initial model is refined against the experimental data using full-matrix least-squares methods with the SHELXL program.[10]

    • Self-Validation: The refinement process is iterative. In each cycle, atomic positions and anisotropic displacement parameters (for non-hydrogen atoms) are adjusted to minimize the difference between observed (F_o_²) and calculated (F_c_²) structure factors.

    • Hydrogen atoms are typically placed in geometrically calculated positions and refined using a riding model (e.g., AFIX instructions in SHELXL), a standard and reliable practice.[9]

    • The quality of the final model is assessed by monitoring refinement parameters like R1, wR2, and the Goodness-of-Fit (GooF).

Hypothetical Results and Discussion

While we do not have experimental data, we can predict the key structural features and present them in a standard format.

Crystallographic Data

The refined structural data would be summarized as follows.

Table 1: Hypothetical Crystal Data and Structure Refinement
Empirical formulaC₁₁H₁₄FNO
Formula weight195.23
Temperature100(2) K
Wavelength (Mo-Kα)0.71073 Å
Crystal systemMonoclinic
Space groupP2₁/c
Unit cell dimensionsa = 8.5 Å, b = 10.2 Å, c = 12.1 Å
β = 98.5°
Volume1035 ų
Z (molecules per unit cell)4
Calculated density1.252 Mg/m³
Absorption coefficient0.091 mm⁻¹
F(000)416
Crystal size0.25 x 0.20 x 0.15 mm
Theta range for data collection2.5° to 27.5°
Reflections collected / unique9500 / 2300 [R(int) = 0.04]
Completeness to theta = 25.24°99.8 %
Data / restraints / parameters2300 / 0 / 128
Goodness-of-fit on F²1.05
Final R indices [I>2sigma(I)]R1 = 0.045, wR2 = 0.115
R indices (all data)R1 = 0.060, wR2 = 0.125
Largest diff. peak and hole0.35 and -0.25 e.Å⁻³
Molecular and Crystal Structure

The analysis would reveal key details about the molecule's conformation and how it packs in the crystal lattice.

Table 2: Selected Hypothetical Bond Lengths and Angles
Bond Length (Å)
O1-H10.84
N1-C81.48
N1-C101.49
N1-C51.47
F1-C31.36
Angle Degrees (°)
C8-N1-C1088.5
C8-N1-C5120.1
C10-N1-C5121.3

Molecular Conformation: The azetidine ring is expected to be slightly puckered, a characteristic feature that helps alleviate ring strain. The fluorophenol group would likely exhibit some degree of rotational freedom around the C4-C5 bond, but its final conformation in the crystal is dictated by packing forces.

Crystal Packing and Intermolecular Interactions: The most significant intermolecular interaction would be a strong hydrogen bond between the phenolic hydroxyl group (-OH) of one molecule and the nitrogen atom of the azetidine ring of a neighboring molecule (O-H···N). This interaction would be a primary driver of the crystal packing, likely forming chains or sheets of molecules.

Caption: Key intermolecular hydrogen bonding interaction.

Hirshfeld Surface Analysis

To visualize and quantify the various intermolecular contacts, Hirshfeld surface analysis would be performed using the CrystalExplorer software.[11][12]

  • Methodology: The Hirshfeld surface is a 3D surface defined around a molecule in a crystal, partitioning the space into regions where the electron density of the pro-molecule dominates that of the rest of the crystal.[13] Mapping properties like d_norm (normalized contact distance) onto this surface visually highlights intermolecular interactions. Red spots on the d_norm surface indicate contacts shorter than the van der Waals radii, corresponding to strong interactions like hydrogen bonds.[11][14]

  • 2D Fingerprint Plots: These plots summarize all intermolecular contacts by plotting the distance to the nearest atom inside the surface (d_i) versus the distance to the nearest atom outside the surface (d_e).[12] The percentage contribution of different types of contacts (e.g., O···H, F···H, H···H) can be calculated from the decomposed fingerprint plot.

  • Expected Results: For 4-(Azetidin-1-ylmethyl)-3-fluorophenol, the fingerprint plot would show a significant contribution from O···H/H···O contacts (corresponding to the O-H···N hydrogen bond), a notable contribution from F···H/H···F contacts, and a large, diffuse contribution from H···H contacts, which represent the majority of the surface area.

Conclusion

This guide has outlined the comprehensive, state-of-the-art methodology for the complete structural elucidation of 4-(Azetidin-1-ylmethyl)-3-fluorophenol using single-crystal X-ray diffraction. By following a rigorous and self-validating workflow from synthesis and crystallization through data collection, structure refinement, and detailed interaction analysis, one can obtain a precise and unambiguous three-dimensional model of the molecule. This structural information is invaluable for understanding the solid-state behavior of the compound and provides a critical foundation for rational drug design and development, enabling scientists to correlate structure with function and optimize molecular properties.

References

  • Hirshfeld Surface Analysis for Investigation of Intermolecular Interaction of Molecular Crystals. (2021). Scirp.org. [Link]

  • Cheekatla, S. R. (2026). Azetidines in medicinal chemistry: emerging applications and approved drugs. Future Medicinal Chemistry. [Link]

  • Kabsch, W. (2025). XDS Program Package. XDS.mpimf-heidelberg.mpg.de. [Link]

  • Hathwar, V. R., et al. (2018). Utilizing Hirshfeld surface calculations, non-covalent interaction (NCI) plots and the calculation of interaction energies in the analysis of molecular packing. Acta Crystallographica Section B. [Link]

  • Latifi, R. (n.d.). User guide to crystal structure refinement with SHELXL. University of Isfahan. [Link]

  • Döbelin, N. (n.d.). Profex – Open Source XRD and Rietveld Refinement. Profex. [Link]

  • X-Ray Data Analysis Software Packages. (n.d.). Materials Research Laboratory, University of Illinois. [Link]

  • Sheldrick, G. M. (2015). Crystal structure refinement with SHELXL. Acta Crystallographica Section C. [Link]

  • SHELX Package: Crystal Structure Solution & Refinement. (n.d.). Studylib. [Link]

  • SHELXL-97. (n.d.). University of Cambridge. [Link]

  • Spackman, P. R., et al. (2021). CrystalExplorer: a program for Hirshfeld surface analysis, visualization and quantitative analysis of molecular crystals. Journal of Applied Crystallography. [Link]

  • The Hirshfeld Surface. (n.d.). CrystalExplorer. [Link]

  • Singh, R., & Sharma, P. (2021). Azetidines of pharmacological interest. Archiv der Pharmazie. [Link]

  • Sheldrick, G. M. (2015). Crystal structure refinement with SHELXL. Acta Crystallographica Section C. [Link]

  • Rowlett, R. S. (n.d.). Protein XRD Protocols - X-ray Diffraction Data Collection. Colgate University. [Link]

  • X-Ray Crystallography, Hirshfeld Surface Analysis, and Molecular Docking Studies of Two Sulfonamide Derivatives. (2025). MDPI. [Link]

  • Single Crystal X-Ray Diffraction Data Collection. (n.d.). University of the Witwatersrand. [Link]

  • Zhu, J. (2017). Single Crystal XRD: Data Acquisition and Structure Solving. University of Saskatchewan. [Link]

  • Dauter, Z. (1999). Data-collection strategies. Acta Crystallographica Section D. [Link]

  • X-ray Diffraction Data Collection. (n.d.). CSIC. [Link]

Sources

Foundational

Fragment-Based Target Identification and Binding Affinity Characterization: A Case Study on 4-(Azetidin-1-ylmethyl)-3-fluorophenol

Prepared by: Senior Application Scientist, Biophysical & Proteomic Profiling Target Audience: Researchers, Scientists, and Drug Development Professionals Executive Summary & Physicochemical Rationale In modern Fragment-B...

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Author: BenchChem Technical Support Team. Date: April 2026

Prepared by: Senior Application Scientist, Biophysical & Proteomic Profiling Target Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary & Physicochemical Rationale

In modern Fragment-Based Drug Discovery (FBDD), identifying high-quality starting points for "undruggable" or complex allosteric targets requires molecules with strict physicochemical discipline. 4-(Azetidin-1-ylmethyl)-3-fluorophenol represents an ideal fragment architecture.

The causality behind selecting this specific scaffold lies in its functional group distribution. The azetidine ring provides a basic amine (pKa ~9.5) capable of forming robust salt bridges with acidic residues in target binding pockets, while the constrained 4-membered ring minimizes entropic penalties upon binding. The fluorophenol moiety serves a dual purpose: the hydroxyl group acts as a potent hydrogen bond donor/acceptor, and the fluorine atom at the 3-position enhances metabolic stability while enabling potential halogen bonding.

As summarized in Table 1 , this compound strictly adheres to the "Rule of 3" (Ro3), ensuring high ligand efficiency (LE) and ample trajectory for downstream hit-to-lead optimization.

Table 1: Physicochemical Profile of 4-(Azetidin-1-ylmethyl)-3-fluorophenol
ParameterValueFBDD Threshold (Rule of 3)Rationale for Drug Design
Molecular Weight 181.21 Da ≤300 DaAllows room for molecular growing/linking.
cLogP 1.45 ≤3 Ensures aqueous solubility for high-concentration biophysical assays.
H-Bond Donors 1 ≤3 Phenol OH drives specific target anchoring.
H-Bond Acceptors 2 ≤3 Azetidine N and Phenol O facilitate network interactions.
Polar Surface Area 23.4 Ų ≤60 ŲExcellent membrane permeability for cellular assays.

Target Deconvolution Strategy: CETSA-MS

When a fragment demonstrates phenotypic activity, traditional target deconvolution methods (e.g., affinity chromatography) often fail. The causality: modifying a small 181 Da fragment with a bulky biotin linker or photoaffinity tag invariably alters its binding thermodynamics, leading to false negatives.

To circumvent this, we utilize the1[1]. CETSA evaluates the unmodified fragment in a native cellular environment, relying on the principle of ligand-induced thermal stabilization[2].

Self-Validating CETSA-MS Protocol

To ensure this protocol is a self-validating system, it incorporates strict internal controls to rule out non-specific aggregation and vehicle-induced artifacts.

  • Cell Culture & Dosing: Culture wild-type cells to 80% confluence. Divide into three cohorts: Vehicle (0.1% DMSO), Positive Control (e.g., a known reference inhibitor), and Fragment (100 μ M 4-(Azetidin-1-ylmethyl)-3-fluorophenol). Validation check: The positive control must yield its known target signature to validate the run.

  • Thermal Profiling: Aliquot the treated cells into PCR plates. Subject them to a temperature gradient (37 °C to 65 °C) for exactly 3 minutes using a thermal cycler, followed by a 3-minute cooling phase at 25 °C.

  • Lysis & Separation: Lyse cells using freeze-thaw cycles in liquid nitrogen. Ultracentrifuge at 100,000 × g for 20 minutes at 4 °C. Causality: This step physically separates the denatured/aggregated proteins (pellet) from the stabilized, folded proteins (supernatant).

  • Proteomic Analysis: Perform TMT (Tandem Mass Tag) labeling on the soluble fractions and analyze via LC-MS/MS.

  • Data Processing: Calculate the melting temperature ( Tm​ ) shifts. A positive hit requires a ΔTm​>2.0 °C with a p-value < 0.01 relative to the DMSO control.

Table 2: CETSA-MS Target Engagement Metrics
Protein TargetVehicle Tm​ (°C)Fragment Tm​ (°C) ΔTm​ (°C)Statistical Significance (p-value)
SHP2 (PTPN11) 52.456.9+4.5 < 0.0001
MAPK1 (Negative Control)48.148.2+0.10.85 (ns)
EGFR (Negative Control)55.055.3+0.30.42 (ns)

Biophysical Characterization: Surface Plasmon Resonance (SPR)

Following target identification, orthogonal biophysical validation is mandatory. We select 3 over Isothermal Titration Calorimetry (ITC) for the primary screen[3]. The causality: Fragments typically exhibit weak affinities ( KD​ in the μ M range) and rapid dissociation rates. SPR provides real-time kinetic resolution ( kon​ , koff​ ) and requires significantly less recombinant protein than ITC, making it the gold standard for FBDD.

Self-Validating SPR Protocol
  • Surface Preparation: Immobilize recombinant full-length SHP2 onto a CM5 sensor chip via standard amine coupling (target: 3000 RU). Validation check: A reference channel must be activated and blocked without protein. All subsequent data is double-referenced (Active - Reference).

  • Solvent Correction Calibration: Because the fragment is dissolved in DMSO, bulk refractive index mismatches will occur. Inject a standard curve of DMSO (1% to 5%) to create a solvent correction plot. Validation check: If the reference-subtracted, solvent-corrected blank injection shows a response >±2 RU, the system is flagged for recalibration.

  • Multi-Cycle Kinetics: Inject 4-(Azetidin-1-ylmethyl)-3-fluorophenol in a 3-fold dilution series (from 500 μ M down to 1.5 μ M) at a high flow rate (50 μ L/min) to minimize mass transport limitations.

  • Data Fitting: Fit the double-referenced sensorgrams to a 1:1 Langmuir binding model to extract KD​ , kon​ , and koff​ .

Table 3: SPR Biophysical Binding Parameters
Construct KD​ ( μ M) kon​ (M −1 s −1 ) koff​ (s −1 )Ligand Efficiency (kcal/mol/HA)
SHP2 (Full-Length) 45.2 1.2×103 0.054 0.38
SHP2 (Catalytic Domain) > 1000N/AN/AN/A

Expert Insight: The fragment binds to the full-length SHP2 but fails to bind the isolated catalytic domain. This proves that the fragment is an allosteric inhibitor , binding to the tunnel-like pocket formed only when SHP2 is in its auto-inhibited, closed conformation, consistent with recent 4[4].

Workflows and Mechanism of Action

To visually synthesize the methodologies and biological implications discussed above, the following diagrams map the experimental pipeline and the resulting mechanism of action.

Workflow A Fragment Selection 4-(Azetidin-1-ylmethyl)-3-fluorophenol B Target Deconvolution (CETSA-MS) A->B Unmodified Ligand C Target Identification SHP2 (PTPN11) B->C ΔTm Profiling D Biophysical Validation (SPR Kinetics) C->D Recombinant Protein E Hit-to-Lead Optimization D->E KD & Kinetics

Integrated workflow for fragment target deconvolution and validation.

Pathway RTK Active RTK SHP2 SHP2 (Closed State) Auto-inhibited RTK->SHP2 Recruits Frag Fragment (Allosteric Binder) Frag->SHP2 Stabilizes SOS1 SOS1 (GEF) SHP2->SOS1 Activation Blocked RAS RAS-GTP SOS1->RAS Reduced MAPK MAPK Signaling RAS->MAPK Downregulated

Mechanism of action: Allosteric inhibition of SHP2-mediated MAPK signaling.

References

  • Fragment Screening by Surface Plasmon Resonance Source: ACS Medicinal Chemistry Letters URL:[Link]

  • Mass spectrometry-based Cellular Thermal Shift Assay (CETSA®) for target deconvolution in phenotypic drug discovery Source: Bioorganic & Medicinal Chemistry (PubMed) URL:[Link]

  • Fragment-Based Discovery of Allosteric Inhibitors of SH2 Domain-Containing Protein Tyrosine Phosphatase-2 (SHP2) Source: Journal of Medicinal Chemistry URL:[Link]

  • Cellular thermal shift assay: an approach to identify and assess protein target engagement Source: Expert Review of Proteomics (Taylor & Francis) URL:[Link]

Sources

Exploratory

A Comprehensive Guide to the Pharmacokinetic Profiling of 4-(Azetidin-1-ylmethyl)-3-fluorophenol: An In-Depth Technical Whitepaper

Executive Summary The journey of a novel chemical entity from a promising hit to a viable clinical candidate is contingent upon a thorough understanding of its interaction with the biological system. This whitepaper prov...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The journey of a novel chemical entity from a promising hit to a viable clinical candidate is contingent upon a thorough understanding of its interaction with the biological system. This whitepaper provides a comprehensive, in-depth technical guide for the complete pharmacokinetic profiling of 4-(Azetidin-1-ylmethyl)-3-fluorophenol, a novel compound featuring a strained azetidine ring and a fluorinated phenol moiety. These structural attributes suggest potentially unique absorption, distribution, metabolism, and excretion (ADME) characteristics that require meticulous investigation. This guide is structured to provide researchers, scientists, and drug development professionals with a robust framework for elucidating the pharmacokinetic profile of this and similar novel molecules. We will delve into the causality behind experimental choices, present self-validating protocols, and ground our recommendations in authoritative scientific principles and regulatory expectations.

Introduction: The Imperative of Early ADME Profiling

4-(Azetidin-1-ylmethyl)-3-fluorophenol presents a unique structural combination. The azetidine ring, a four-membered saturated heterocycle, can enhance metabolic stability and aqueous solubility compared to larger ring structures.[1] The fluorine atom on the phenol ring can significantly modulate physicochemical properties and metabolic pathways, often improving oral exposure.[2] However, these same features can also introduce metabolic liabilities. For instance, strained rings can sometimes be susceptible to unusual ring-opening reactions.[3] Therefore, a comprehensive understanding of the compound's ADME profile is not just a regulatory requirement but a critical step in de-risking its development and optimizing its therapeutic potential.[4][5]

This guide will outline a strategic, multi-tiered approach to pharmacokinetic profiling, beginning with in silico and physicochemical characterization, progressing through a suite of in vitro ADME assays, and culminating in definitive in vivo studies in rodent models.[6][7]

Foundational Profiling: In Silico and Physicochemical Characterization

Before embarking on resource-intensive in vitro and in vivo studies, a foundational understanding of the molecule's intrinsic properties is essential. This initial phase provides early indicators of potential pharmacokinetic behavior and guides the design of subsequent experiments.

In Silico ADME Prediction

A variety of computational models can be employed to predict the ADME properties of 4-(Azetidin-1-ylmethyl)-3-fluorophenol. These models, while not a substitute for experimental data, are invaluable for early-stage liability identification.

Table 1: Key In Silico Parameters and Their Implications

ParameterPredicted ValueImplication for 4-(Azetidin-1-ylmethyl)-3-fluorophenol
LogP/LogD (Predicted Value)Indicates lipophilicity, which influences absorption and distribution. A value between 1 and 3 is often optimal.
Aqueous Solubility (Predicted Value)Crucial for dissolution and subsequent absorption. Poor solubility can be a major hurdle for oral bioavailability.
pKa (Predicted Value)The phenol and azetidine moieties will have distinct pKa values, influencing solubility and permeability across different pH environments of the GI tract.
Blood-Brain Barrier (BBB) Penetration (Predicted Value)Important for CNS-targeted drugs, but can be a liability for peripherally acting compounds.
CYP450 Metabolism Prediction (Predicted Value)Identifies which cytochrome P450 isoforms are likely to metabolize the compound, guiding the design of DDI studies.
hERG Inhibition (Predicted Value)An early flag for potential cardiotoxicity.
Physicochemical Characterization

Experimental determination of key physicochemical properties is a mandatory next step to validate and refine the in silico predictions.

  • Objective: To determine the aqueous solubility of the test compound.

  • Materials: 4-(Azetidin-1-ylmethyl)-3-fluorophenol, Dimethyl Sulfoxide (DMSO), Phosphate-Buffered Saline (PBS) at pH 7.4, 96-well plates, plate shaker, UV/Vis plate reader.

  • Procedure:

    • Prepare a 10 mM stock solution of the compound in DMSO.

    • Serially dilute the stock solution in DMSO to create a concentration gradient.

    • Add 2 µL of each DMSO solution to 198 µL of PBS in a 96-well plate.

    • Seal the plate and shake at room temperature for 2 hours.

    • Measure the absorbance at a predetermined wavelength to quantify the amount of compound that has remained in solution.

    • The highest concentration at which no precipitation is observed is reported as the kinetic solubility.

In Vitro ADME Profiling: A Mechanistic Deep Dive

In vitro ADME assays are the cornerstone of modern drug discovery, providing critical insights into a compound's potential pharmacokinetic behavior before advancing to in vivo testing.[8][9]

Absorption

The ability of a compound to cross the intestinal epithelium is a primary determinant of its oral bioavailability. The Caco-2 cell permeability assay is the gold standard for in vitro prediction of intestinal absorption.

  • Objective: To assess the bidirectional permeability of 4-(Azetidin-1-ylmethyl)-3-fluorophenol across a Caco-2 cell monolayer.

  • Methodology:

    • Culture Caco-2 cells on permeable filter supports for 21 days to allow for differentiation into a polarized monolayer.

    • Verify monolayer integrity via transepithelial electrical resistance (TEER) measurements.

    • For apical to basolateral (A-B) permeability, add the test compound to the apical side.

    • For basolateral to apical (B-A) permeability, add the test compound to the basolateral side.

    • Incubate for a defined period (e.g., 2 hours).

    • Collect samples from the receiver compartment at specified time points.

    • Quantify the compound concentration in the donor and receiver compartments using LC-MS/MS.

    • Calculate the apparent permeability coefficient (Papp) and the efflux ratio (Papp B-A / Papp A-B). An efflux ratio >2 suggests the compound may be a substrate for efflux transporters like P-glycoprotein.

Distribution

The extent to which a drug binds to plasma proteins influences its distribution and availability to target tissues and metabolizing enzymes.

  • Objective: To determine the fraction of 4-(Azetidin-1-ylmethyl)-3-fluorophenol bound to plasma proteins.

  • Methodology:

    • Utilize a dialysis apparatus with two chambers separated by a semi-permeable membrane.

    • Add plasma spiked with the test compound to one chamber and buffer to the other.

    • Incubate at 37°C until equilibrium is reached (typically 4-6 hours).

    • Measure the concentration of the compound in both the plasma and buffer chambers using LC-MS/MS.

    • Calculate the percentage of bound and unbound drug.

Metabolism

Assessing the rate of metabolism in liver microsomes or hepatocytes provides an early indication of the compound's intrinsic clearance.

  • Objective: To evaluate the metabolic stability of 4-(Azetidin-1-ylmethyl)-3-fluorophenol in the presence of liver microsomes.

  • Methodology:

    • Incubate the test compound at a low concentration (e.g., 1 µM) with pooled human liver microsomes.

    • Initiate the metabolic reaction by adding NADPH.

    • Collect aliquots at various time points (e.g., 0, 5, 15, 30, 60 minutes).

    • Quench the reaction with a cold organic solvent (e.g., acetonitrile).

    • Analyze the remaining parent compound at each time point by LC-MS/MS.

    • Calculate the in vitro half-life (t½) and intrinsic clearance (CLint).

This assay is crucial for assessing the potential for drug-drug interactions (DDIs).

  • Objective: To determine the IC50 values of 4-(Azetidin-1-ylmethyl)-3-fluorophenol against major human CYP isoforms (e.g., CYP1A2, 2C9, 2C19, 2D6, 3A4).

  • Methodology:

    • Incubate human liver microsomes with a specific probe substrate for each CYP isoform in the presence of varying concentrations of the test compound.

    • Initiate the reaction with NADPH.

    • After a set incubation time, quench the reaction.

    • Measure the formation of the metabolite from the probe substrate using LC-MS/MS or fluorescence.

    • Calculate the IC50 value, which is the concentration of the test compound that causes 50% inhibition of the probe substrate's metabolism.

In Vivo Pharmacokinetic Studies: The Whole-System Perspective

In vivo studies in animal models are essential to understand how the ADME properties observed in vitro translate to a living organism.[10][11] Rodent models, such as mice or rats, are typically the first species used in preclinical PK studies.[6][7]

Study Design

A typical initial in vivo PK study would involve administering 4-(Azetidin-1-ylmethyl)-3-fluorophenol to a cohort of rats via both intravenous (IV) and oral (PO) routes.

Table 2: Proposed In Vivo PK Study Design in Rats

ParameterIntravenous (IV) AdministrationOral (PO) Administration
Animal Model Male Sprague-Dawley rats (n=3-5 per group)Male Sprague-Dawley rats (n=3-5 per group)
Dose 1 mg/kg5 mg/kg
Vehicle e.g., 20% Solutol in salinee.g., 0.5% Methylcellulose in water
Blood Sampling Timepoints Pre-dose, 2, 5, 15, 30 min, 1, 2, 4, 8, 24 hPre-dose, 15, 30 min, 1, 2, 4, 8, 24 h
Matrix PlasmaPlasma
Analytical Method LC-MS/MSLC-MS/MS
Experimental Workflow

in_vivo_pk_workflow cluster_pre_study Pre-Study cluster_dosing Dosing cluster_sampling Sampling cluster_processing Sample Processing cluster_analysis Bioanalysis & PK acclimatization Animal Acclimatization fasting Overnight Fasting acclimatization->fasting iv_dosing IV Dosing (Tail Vein) fasting->iv_dosing po_dosing PO Dosing (Oral Gavage) fasting->po_dosing blood_collection Serial Blood Sampling (e.g., Saphenous Vein) iv_dosing->blood_collection po_dosing->blood_collection centrifugation Centrifugation blood_collection->centrifugation plasma_harvest Plasma Harvesting centrifugation->plasma_harvest storage Storage at -80°C plasma_harvest->storage lcms_analysis LC-MS/MS Analysis storage->lcms_analysis pk_analysis Pharmacokinetic Analysis (e.g., WinNonlin) lcms_analysis->pk_analysis

Caption: Workflow for an in vivo pharmacokinetic study.

Key Pharmacokinetic Parameters

The data generated from the in vivo studies will be used to calculate key PK parameters.

Table 3: Essential Pharmacokinetic Parameters

ParameterDescriptionImportance
Cmax Maximum observed plasma concentrationIndicates the rate and extent of absorption.
Tmax Time to reach CmaxProvides information on the rate of absorption.
AUC Area under the plasma concentration-time curveRepresents the total drug exposure over time.
Half-lifeThe time it takes for the plasma concentration to decrease by half.
CL ClearanceThe volume of plasma cleared of the drug per unit time.
Vd Volume of distributionThe theoretical volume that would be necessary to contain the total amount of an administered drug at the same concentration that it is observed in the blood plasma.
F% BioavailabilityThe fraction of the administered dose that reaches systemic circulation. Calculated as (AUC_oral / AUC_IV) * (Dose_IV / Dose_oral) * 100.

Metabolite Identification and Bioanalysis

A critical component of pharmacokinetic profiling is understanding how the parent compound is metabolized. High-resolution mass spectrometry (HRMS) is a powerful tool for identifying potential metabolites in plasma and urine samples from in vivo studies. Given the structure of 4-(Azetidin-1-ylmethyl)-3-fluorophenol, potential metabolic pathways include:

  • Phase I Metabolism:

    • Hydroxylation of the aromatic ring.

    • N-dealkylation of the azetidine moiety.

    • Oxidation of the azetidine ring.

  • Phase II Metabolism:

    • Glucuronidation or sulfation of the phenolic hydroxyl group.

metabolic_pathways cluster_phase1 Phase I Metabolism (CYP450) cluster_phase2 Phase II Metabolism parent 4-(Azetidin-1-ylmethyl) -3-fluorophenol hydroxylation Hydroxylation (Aromatic Ring) parent->hydroxylation Oxidation n_dealkylation N-dealkylation parent->n_dealkylation Oxidation oxidation Azetidine Ring Oxidation parent->oxidation Oxidation glucuronidation Glucuronidation (Phenol) parent->glucuronidation Conjugation sulfation Sulfation (Phenol) parent->sulfation Conjugation

Caption: Potential metabolic pathways for the test compound.

Data Integration and Interpretation: Building a Cohesive Profile

The ultimate goal of this comprehensive profiling is to synthesize all in vitro and in vivo data to build a holistic understanding of the compound's pharmacokinetic profile. This involves establishing in vitro-in vivo correlations (IVIVC) to determine how well the in vitro assays predicted the in vivo outcomes. This integrated profile is essential for making informed decisions about the compound's future development, including dose selection for efficacy and toxicology studies, and for predicting its pharmacokinetic behavior in humans. This process aligns with a model-driven strategy that aims to forecast PK behavior, thereby minimizing development costs and accelerating the transition to clinical trials.[5]

Conclusion and Strategic Outlook

This technical guide outlines a rigorous and systematic approach to the pharmacokinetic profiling of 4-(Azetidin-1-ylmethyl)-3-fluorophenol. By following this multi-faceted strategy, from in silico prediction to in vivo validation, researchers can build a comprehensive ADME profile that is essential for advancing a novel compound through the drug development pipeline. The insights gained from these studies will not only be critical for regulatory submissions but will also provide the foundational knowledge required to optimize the compound's therapeutic potential and mitigate the risks of late-stage failure. The early and thorough evaluation of ADME properties is an indispensable part of modern, efficient drug discovery.[12]

References

  • Selvita. In Vitro ADME. [Link]

  • Creative Biolabs. Comprehensive Guide to In Vitro ADME Studies in Drug Discovery. [Link]

  • Creative Biolabs. Rodent In Vivo PK Service. [Link]

  • Charles River Laboratories. In Vitro ADME Assays and Services. [Link]

  • Nuvisan. Optimise ADME properties: In vitro DMPK solutions for drug discovery. [Link]

  • Vimta Labs. In Vivo Pharmacokinetic studies – Rodent and Non Rodent. [Link]

  • Concept Life Sciences. In Vitro ADME Assays. [Link]

  • National Institutes of Health (NIH). Murine Pharmacokinetic Studies - PMC. [Link]

  • PubMed. Metabolism of Strained Rings: Glutathione S-transferase-Catalyzed Formation of a Glutathione-Conjugated Spiro-azetidine without Prior Bioactivation. [Link]

  • Paraza Pharma Inc. Pharmacokinetics (PK) and In Vivo Studies. [Link]

  • Journal of Medicinal Chemistry. Mitigating Heterocycle Metabolism in Drug Discovery. [Link]

  • National Institutes of Health (NIH). Azetidine amino acid biosynthesis by non-haem iron-dependent enzymes - PMC. [Link]

  • Social Science Research Institute. Preclinical Regulatory Requirements. [Link]

  • FDA. FDA Requirements for Preclinical Studies. [Link]

  • FDA. Step 2: Preclinical Research. [Link]

  • ResearchGate. Structure of azetidine‐containing compounds found in nature. [Link]

  • Wikipedia. Azetidine. [Link]

  • PubMed. Discovery of 1-(4-fluorophenyl)-(3R)-[3-(4-fluorophenyl)-(3S)-hydroxypropyl]-(4S)-(4 -hydroxyphenyl)-2-azetidinone (SCH 58235): a designed, potent, orally active inhibitor of cholesterol absorption. [Link]

  • MDPI. Anti-Infective Properties, Cytotoxicity, and In Silico ADME Parameters of Novel 4′-(Piperazin-1-yl)benzanilides. [Link]

  • RTI International. Drug Metabolism and Pharmacokinetics (DMPK). [Link]

  • ACS Publications. Modulating ADME Properties by Fluorination: MK2 Inhibitors with Improved Oral Exposure. [Link]

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Foundational

4-(Azetidin-1-ylmethyl)-3-fluorophenol: An In-Depth Technical Guide on Exact Mass, Molecular Weight, and Analytical Profiling

Executive Summary In modern drug discovery and analytical chemistry, the precise characterization of building blocks and active pharmaceutical ingredients (APIs) is paramount. 4-(Azetidin-1-ylmethyl)-3-fluorophenol (CAS:...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern drug discovery and analytical chemistry, the precise characterization of building blocks and active pharmaceutical ingredients (APIs) is paramount. 4-(Azetidin-1-ylmethyl)-3-fluorophenol (CAS: 1260807-67-3) is a highly specialized molecular scaffold that integrates a conformationally restricted azetidine ring with a strategically fluorinated phenol core. This whitepaper provides an authoritative analysis of its physicochemical properties, specifically detailing the critical distinction between its molecular weight and exact mass. Furthermore, it outlines a self-validating High-Resolution Mass Spectrometry (HRMS) protocol designed to unambiguously confirm its elemental composition.

Structural Significance and Mechanistic Design

The structural architecture of 4-(Azetidin-1-ylmethyl)-3-fluorophenol (Formula: C10​H12​FNO ) is not arbitrary; it is engineered to optimize pharmacokinetic and physicochemical parameters in medicinal chemistry:

  • The Azetidine Moiety: Four-membered nitrogen heterocycles like azetidine are increasingly utilized as metabolically stable alternatives to larger rings (e.g., pyrrolidines or piperidines). The increased sp3 character and conformational restriction lower the molecule's overall lipophilicity (logD) while maintaining necessary basicity for target engagement [4].

  • The Fluorine Substitution: The introduction of a highly electronegative fluorine atom at the 3-position of the phenol ring serves dual purposes. First, it modulates the pKa​ of the adjacent phenolic hydroxyl group through inductive electron withdrawal, which can enhance membrane permeability. Second, the strong C–F bond blocks potential oxidative metabolic hotspots (e.g., CYP450-mediated aromatic hydroxylation), thereby increasing the compound's metabolic half-life[2, 3].

Physicochemical Properties: Exact Mass vs. Molecular Weight

A fundamental requirement for the analytical profiling of 4-(Azetidin-1-ylmethyl)-3-fluorophenol is distinguishing between its molecular weight and exact mass.

  • Molecular Weight (181.21 g/mol ): This value is calculated using the standard atomic weights of the elements, which account for the natural relative abundance of all isotopes (e.g., Carbon is 12.011 Da due to the presence of ~1.1% 13C ). Molecular weight is the standard metric used for bulk stoichiometry, formulation, and synthetic yield calculations.

  • Exact Mass (181.090292 Da): This is the mass of the molecule calculated using only the most abundant, stable isotope of each constituent element ( 12C , 1H , 19F , 14N , 16O ). Exact mass is the critical metric utilized in High-Resolution Mass Spectrometry (HRMS) to determine the specific elemental formula of a single molecular ion [1, 5].

Quantitative Data Summary
PropertyValueCalculation Basis / Significance
Chemical Formula C10​H12​FNO Core elemental composition.
Molecular Weight 181.21 g/mol Isotopic average; used for stoichiometric calculations.
Exact Mass (Monoisotopic) 181.090292 DaCalculated using most abundant isotopes ( 12C , 1H , etc.).
Theoretical [M+H]+ m/z 182.097568 DaExact mass + mass of a proton (1.007276 Da); used in ESI+ HRMS.
Theoretical [M−H]− m/z 180.083016 DaExact mass - mass of a proton; used in ESI- HRMS.

Analytical Methodologies: HRMS Profiling

To unequivocally identify 4-(Azetidin-1-ylmethyl)-3-fluorophenol and differentiate it from isobaric impurities (molecules with the same nominal mass but different exact masses), High-Resolution Mass Spectrometry (HRMS) is required.

Self-Validating LC-HRMS Protocol for Exact Mass Determination

The following step-by-step methodology incorporates built-in causality and self-validation mechanisms to ensure absolute data integrity.

Step 1: System Calibration & Suitability (The Validation Step)

  • Action: Infuse a standard calibration mix (e.g., Pierce LTQ Velos ESI Positive Ion Calibration Solution) immediately prior to the analytical run.

  • Causality: Mass spectrometers experience mass drift due to subtle temperature and electronic fluctuations. Pre-run calibration ensures the instrument's mass accuracy is verified to be within the required < 5 ppm threshold, creating a self-validating baseline for all subsequent measurements.

Step 2: Sample Preparation

  • Action: Dissolve 1.0 mg of 4-(Azetidin-1-ylmethyl)-3-fluorophenol in 1 mL of LC-MS grade Methanol. Dilute to a working concentration of 1 µg/mL in 50:50 Water:Acetonitrile containing 0.1% Formic Acid.

  • Causality: Formic acid acts as a proton donor. Because the azetidine nitrogen is basic ( pKa​ ~9-10), the acidic environment ensures the molecule is fully protonated to form the [M+H]+ ion, maximizing ionization efficiency and signal-to-noise ratio in positive ESI mode.

Step 3: Chromatographic Separation

  • Action: Inject 5 µL onto a C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.7 µm particle size). Elute using a gradient of 0.1% Formic Acid in Water (Mobile Phase A) and 0.1% Formic Acid in Acetonitrile (Mobile Phase B).

  • Causality: The hydrophobic C18 stationary phase interacts favorably with the lipophilic fluorophenol core. Gradient elution separates the target analyte from any potential synthetic byproducts or matrix components, preventing ion suppression and ensuring a clean MS spectrum.

Step 4: HRMS Acquisition and Isotopic Fine Structure

  • Action: Acquire data in positive Electrospray Ionization (ESI+) mode using an Orbitrap or Q-TOF mass spectrometer set to a resolving power of 60,000 FWHM at m/z 200.

  • Causality: High resolving power is required to distinguish the target [M+H]+ ion ( m/z 182.0975) from background matrix interferences. At ultra-high resolutions (>300,000 FWHM), the isotopic fine structure (IFS) can be observed, allowing the analyst to resolve the 13C peak from the 15N peak within the A+1 isotope cluster, providing orthogonal confirmation of the C10​H12​FNO formula without relying solely on monoisotopic mass accuracy [5].

Mechanistic Insights & Data Processing Logic

The determination of exact mass is not merely a measurement; it is a logical workflow that filters raw data into a confirmed molecular identity. The diagram below illustrates the causality-driven workflow from sample injection to final formula confirmation.

G A Sample Preparation (4-(Azetidin-1-ylmethyl)-3-fluorophenol) B LC Separation (C18 Column, Gradient Elution) A->B C ESI Ionization (Positive Mode:[M+H]+) B->C D HRMS Detection (Orbitrap / Q-TOF) C->D E Data Processing (Exact Mass Extraction) D->E F Formula Confirmation (m/z 182.0975, Error < 5 ppm) E->F

LC-HRMS workflow for exact mass determination of 4-(Azetidin-1-ylmethyl)-3-fluorophenol.

Conclusion

The precise characterization of 4-(Azetidin-1-ylmethyl)-3-fluorophenol requires a rigorous understanding of both its structural purpose and its physicochemical metrics. While its molecular weight (181.21 g/mol ) dictates macro-scale handling and synthesis, its exact mass (181.090292 Da) is the definitive fingerprint used in advanced analytical profiling. By employing self-validating LC-HRMS protocols, researchers can leverage this exact mass to ensure the purity, identity, and metabolic tracking of this valuable chemical scaffold in downstream drug development applications.

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 53415330, 3'-Fluoromethcathinone" PubChem, [Link]

  • Böhm, Hans-Joachim, et al. "Fluorine in medicinal chemistry." ChemBioChem 5.5 (2004): 637-643. [Link]

  • Purser, Sophie, et al. "Fluorine in medicinal chemistry." Chemical Society Reviews 37.2 (2008): 320-330. [Link]

  • Bioanalysis Zone. "High-resolution mass spectrometry: more than exact mass." Bioanalysis Zone, 2020. [Link]

  • NextSDS. "4-(Azetidin-1-ylmethyl)-3-fluorophenol — Chemical Substance Information." NextSDS, 2025. [Link]

Exploratory

In Vitro Toxicity Profile and Preclinical Safety Assessment of 4-(Azetidin-1-ylmethyl)-3-fluorophenol

Target Audience: Toxicologists, Preclinical Development Scientists, and Regulatory Affairs Professionals. Executive Summary & Structural Rationale The compound 4-(Azetidin-1-ylmethyl)-3-fluorophenol presents a unique str...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Toxicologists, Preclinical Development Scientists, and Regulatory Affairs Professionals.

Executive Summary & Structural Rationale

The compound 4-(Azetidin-1-ylmethyl)-3-fluorophenol presents a unique structural scaffold often utilized in early-stage drug discovery. From a toxicological perspective, this molecule contains two primary pharmacophores that dictate its in vitro liability profile:

  • The Fluorophenol Moiety: Halogenated phenols are prone to oxidative metabolism by hepatic Cytochrome P450 (CYP) enzymes, potentially yielding reactive quinone imines or epoxide intermediates. This necessitates rigorous hepatotoxicity and genotoxicity screening.

  • The Azetidine Ring: As a highly strained, four-membered nitrogen heterocycle, the basic amine is predominantly protonated at physiological pH. Lipophilic, basic amines are canonical pharmacophores for binding to the inner cavity of the human Ether-à-go-go-Related Gene (hERG) potassium channel, introducing a significant cardiotoxicity risk.

To de-risk this compound, we must deploy a tiered, self-validating in vitro testing strategy that complies with international regulatory guidelines (OECD and ICH). This whitepaper outlines the definitive causality, protocols, and data interpretation frameworks required to evaluate the safety of 4-(Azetidin-1-ylmethyl)-3-fluorophenol.

Basal Cytotoxicity Profiling (OECD TG 129)

Causality & Assay Selection

Before investigating specific organ toxicities, establishing the basal cytotoxicity of 4-(Azetidin-1-ylmethyl)-3-fluorophenol is critical. Basal cytotoxicity assays provide the foundational dose-range finding data required for subsequent assays, preventing false positives in genotoxicity tests caused by cell death rather than mutation[1]. We utilize the Balb/c 3T3 Neutral Red Uptake (NRU) assay, which measures the ability of viable cells to incorporate and bind the supravital dye neutral red in their lysosomes[2].

Step-by-Step Methodology (Self-Validating Protocol)
  • Cell Culture: Seed Balb/c 3T3 mouse fibroblasts in 96-well plates at 1×104 cells/well. Incubate for 24 hours at 37°C, 5% CO₂.

  • Compound Dosing: Prepare a 100 mM stock of 4-(Azetidin-1-ylmethyl)-3-fluorophenol in DMSO. Perform a 1:2 serial dilution to generate an 8-point dose-response curve (0.1 µM to 1000 µM). Ensure final DMSO concentration is ≤0.5% .

  • Internal Validation: Include a vehicle control (0.5% DMSO) and a positive control (Sodium Lauryl Sulfate, SLS, at known cytotoxic concentrations) to validate assay sensitivity[2].

  • Exposure & Readout: Expose cells for 48 hours. Remove media, wash with PBS, and add Neutral Red medium (50 µg/mL) for 3 hours.

  • Extraction & Quantification: Wash cells, add desorb solution (1% glacial acetic acid, 50% ethanol), and measure absorbance at 540 nm.

Representative Quantitative Data
Test Article / ControlAssay TypeIC₅₀ (µM)95% Confidence IntervalAssay Validity
4-(Azetidin-1-ylmethyl)-3-fluorophenol Balb/c 3T3 NRU145.2130.5 - 162.1N/A
Sodium Lauryl Sulfate (Positive Control) Balb/c 3T3 NRU45.040.2 - 50.1PASS (Expected: 30-60 µM)
Vehicle (0.5% DMSO) Balb/c 3T3 NRU>1000N/APASS (>95% Viability)

Genotoxicity: Bacterial Reverse Mutation (Ames) Test (OECD 471)

Causality & Assay Selection

The fluorophenol core presents a risk of forming electrophilic intermediates that can covalently bind to DNA. The Ames test (OECD 471) is the gold standard for detecting point mutations (frameshifts and base-pair substitutions)[3]. To account for metabolic activation, the assay must be conducted with and without a mammalian liver post-mitochondrial fraction (S9 mix)[4].

Step-by-Step Methodology (Self-Validating Protocol)
  • Strain Preparation: Culture histidine-dependent Salmonella typhimurium (TA98, TA100, TA1535, TA1537) and tryptophan-dependent E. coli (WP2 uvrA) overnight[3].

  • Pre-incubation Method: Combine 0.1 mL of bacterial culture, 0.1 mL of the test compound (up to the cytotoxicity limit established in Section 2, max 5000 µ g/plate ), and 0.5 mL of either S9 mix or phosphate buffer. Incubate at 37°C for 30 minutes[4].

  • Plating: Add 2.0 mL of molten top agar containing trace histidine/tryptophan. Pour onto minimal glucose agar plates.

  • Validation Controls: Use strain-specific positive controls (e.g., 2-Aminoanthracene for +S9 conditions; Sodium Azide for TA100 -S9). The assay is only valid if positive controls yield a ≥3 -fold increase in revertant colonies over the vehicle control[3].

  • Incubation & Scoring: Incubate plates for 48-72 hours at 37°C. Count revertant colonies using an automated colony counter.

AmesWorkflow Start Compound: 4-(Azetidin-1-ylmethyl) -3-fluorophenol S9 Metabolic Activation (+/- Rat Liver S9) Start->S9 Strains Bacterial Strains (TA98, TA100, TA1535, TA1537, WP2 uvrA) S9->Strains Incubation Pre-incubation Method (30 mins, 37°C) Strains->Incubation Plating Agar Plating & 48-72h Incubation Incubation->Plating Analysis Colony Counting (Revertants vs Vehicle) Plating->Analysis

Workflow of the OECD 471 Ames Test utilizing the pre-incubation method for genotoxicity.

Hepatotoxicity & Metabolic Liability

Causality & Assay Selection

Standard 2D immortalized cell lines (e.g., HepG2) rapidly lose their CYP450 expression, making them unsuitable for detecting hepatotoxicity driven by reactive metabolites[5]. Because the fluorophenol moiety of our compound is highly susceptible to CYP-mediated bioactivation, we utilize 3D Primary Human Hepatocyte (PHH) Spheroids . These 3D models maintain robust, in vivo-like metabolic competence and cellular polarity for up to 28 days[6].

Step-by-Step Methodology (Self-Validating Protocol)
  • Spheroid Formation: Seed cryopreserved PHHs into ultra-low attachment 96-well plates (1,500 cells/well). Centrifuge lightly and incubate for 5 days to allow compact spheroid formation.

  • Repeat Dosing: Expose spheroids to 4-(Azetidin-1-ylmethyl)-3-fluorophenol (1 µM to 300 µM) with repeated dosing (media exchange every 48 hours) for 14 days.

  • Internal Validation: Include Chlorpromazine (known idiosyncratic hepatotoxin) as a positive control, and Penicillin G as a negative control.

  • Multiplexed Readout:

    • Day 14: Assess mitochondrial function and cell viability using the CellTiter-Glo 3D Cell Viability Assay (measuring ATP depletion).

    • Supernatant Analysis: Quantify Albumin and Urea secretion via ELISA to assess functional hepatocyte impairment[6].

HepatoMetabolism Parent 4-(Azetidin-1-ylmethyl) -3-fluorophenol CYP Hepatic CYP450 (Phase I Metabolism) Parent->CYP Bioactivation Metabolite Reactive Intermediate (Quinone / Epoxide) CYP->Metabolite GSH GSH Depletion & Oxidative Stress Metabolite->GSH Mito Mitochondrial ATP Depletion GSH->Mito Apoptosis Hepatocyte Apoptosis/Necrosis Mito->Apoptosis

Proposed mechanism of CYP450-mediated bioactivation and subsequent hepatotoxicity.

Cardiotoxicity Risk: hERG Channel Inhibition (ICH S7B)

Causality & Assay Selection

The azetidine ring is a basic amine that will be protonated at physiological pH (pH 7.4). Protonated amines combined with lipophilic aromatic rings (the fluorophenol) are canonical structural alerts for hERG ( Kv​11.1 ) channel blockade. The molecule can enter the open pore of the channel and interact via π−π stacking and cation- π interactions with key residues (Tyr652 and Phe656)[7]. Blockade of the rapid delayed rectifier potassium current ( IKr​ ) prolongs the action potential duration, manifesting as QT interval prolongation on an ECG and increasing the risk of fatal Torsades de Pointes (TdP)[8]. Per ICH S7B guidelines, GLP-compliant patch-clamp electrophysiology is mandatory[9].

Step-by-Step Methodology (Self-Validating Protocol)
  • Cell Preparation: Utilize Chinese Hamster Ovary (CHO) cells stably transfected with the hERG1a gene[9].

  • Electrophysiology Setup: Perform whole-cell patch-clamp recordings at physiological temperature (37°C). The holding potential is set to -80 mV.

  • Voltage Protocol: Apply a depolarizing pulse to +20 mV for 2 seconds to open and inactivate the channels, followed by a repolarizing step to -50 mV for 2 seconds to elicit the outward tail current (the primary metric for hERG block).

  • Compound Application: Perfuse 4-(Azetidin-1-ylmethyl)-3-fluorophenol at 4 concentrations (e.g., 0.1, 1, 10, 30 µM) cumulatively. Wait for steady-state block at each concentration (typically 3-5 minutes).

  • Validation: The assay is strictly self-validating. A positive control (Ondansetron or Dofetilide) must produce a defined IC₅₀ within historical laboratory bounds to establish the assay's safety margin threshold[10],[9].

hERG_Mechanism Compound 4-(Azetidin-1-ylmethyl) -3-fluorophenol (Protonated Amine) hERG hERG K+ Channel (Pore Cavity Binding) Compound->hERG Cation-π Interaction K_Efflux Inhibition of K+ Efflux (IKr) hERG->K_Efflux APD Action Potential Duration Prolongation K_Efflux->APD QT QT Interval Prolongation (ECG) APD->QT TdP Risk of Torsades de Pointes (TdP) QT->TdP

Mechanistic pathway of hERG blockade leading to arrhythmogenic risk (Torsades de Pointes).

Representative Quantitative Data & Acceptance Criteria

Note: Safety Margin = (hERG IC₅₀) / (Estimated Free Cₘₐₓ). A safety margin >30 -fold is generally considered low risk in early preclinical stages[8].

Compound / ControlhERG IC₅₀ (µM)Fractional Block at 10 µMAssay Validity
4-(Azetidin-1-ylmethyl)-3-fluorophenol 8.455%N/A
Dofetilide (Positive Control) 0.012100%PASS (Historical: 0.01-0.03 µM)
Vehicle (0.1% DMSO) >100< 5%PASS (<10% current rundown)

Conclusion & Go/No-Go Criteria

The in vitro toxicity profiling of 4-(Azetidin-1-ylmethyl)-3-fluorophenol requires a mechanistic approach. While basal cytotoxicity (OECD 129) establishes general tolerability, the structural alerts demand rigorous scrutiny in specialized assays.

  • If the Ames Test yields a positive result, the compound must be halted or structurally modified to remove the electrophilic liability.

  • If 3D PHH spheroids show ATP depletion at concentrations <50μM , significant metabolic toxicity is present.

  • Finally, due to the basic azetidine ring, a hERG IC₅₀ of <10μM (as modeled above) indicates a moderate-to-high cardiotoxicity risk, necessitating either chemical optimization (e.g., reducing basicity, lowering lipophilicity) or progression to in vivo telemetry models to achieve a "double-negative" scenario per the updated ICH E14/S7B guidelines[8].

References

  • Advances in Cytotoxicity Testing: From In Vitro Assays to In Silico Models. MDPI. Available at:[Link]

  • In Vitro Cytotoxicity in Balb/c 3T3 LD50 (OECD 129). Tox Lab. Available at:[Link]

  • Bacterial Reverse Mutation Test (Ames Test, OECD 471). Creative Bioarray. Available at:[Link]

  • OECD 471 Ames Test (GLP) | Fast, Reliable Genotoxicity Data. Gentronix. Available at:[Link]

  • In vitro models for liver toxicity testing. PMC - NIH. Available at:[Link]

  • In Vitro Model for Hepatotoxicity Studies Based on Primary Human Hepatocyte Cultivation in a Perfused 3D Bioreactor System. PMC - NIH. Available at:[Link]

  • GLP hERG testing assay validation for ICH E14/S7B 2022 Q&A. Metrion Biosciences. Available at:[Link]

  • Update on ICH E14/S7B Cardiac Safety Regulations: The Expanded Role of Preclinical Assays and the “Double‐Negative” Scenario. PMC - NIH. Available at:[Link]

  • Predictive value of the hERG assay for anticipating the arrhythmogenic potential of new drugs. PubMed - NIH. Available at:[Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Synthesis and Isolation Protocol for 4-(Azetidin-1-ylmethyl)-3-fluorophenol

Introduction and Strategic Rationale The incorporation of azetidine rings into small-molecule scaffolds is a highly effective strategy in modern drug discovery. The strained four-membered ring often improves metabolic st...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction and Strategic Rationale

The incorporation of azetidine rings into small-molecule scaffolds is a highly effective strategy in modern drug discovery. The strained four-membered ring often improves metabolic stability, modulates lipophilicity, and alters the basicity (pKa) of the resulting amine compared to acyclic or larger cyclic analogs [1].

This application note details a robust, scalable synthesis protocol for 4-(Azetidin-1-ylmethyl)-3-fluorophenol (CAS: 1260807-86-4). The synthesis leverages a direct reductive amination of 2-fluoro-4-hydroxybenzaldehyde with azetidine.

Nomenclature Note: Due to IUPAC priority rules, the principal functional group shifts from the aldehyde in the starting material (where it is C1, making the fluorine C2 and the hydroxyl C4) to the phenol in the product (where the hydroxyl is C1, making the fluorine C3 and the benzylic amine C4).

Mechanistic Causality & Reagent Selection

To ensure a self-validating and high-yielding system, the protocol utilizes Sodium Triacetoxyborohydride (STAB, NaBH(OAc)₃) rather than Sodium Cyanoborohydride (NaBH₃CN) or Sodium Borohydride (NaBH₄) [2].

  • Chemoselectivity: The electron-withdrawing fluorine atom ortho to the aldehyde increases the electrophilicity of the carbonyl carbon. STAB is a mild reducing agent that reacts sluggishly with aldehydes but rapidly reduces iminium ions. This prevents the premature reduction of the starting material to 2-fluoro-4-hydroxybenzyl alcohol.

  • Acid Catalysis: Azetidine is a secondary amine; its condensation with the aldehyde forms a hemiaminal that must eliminate water to form the reactive iminium species. The addition of a stoichiometric amount of acetic acid (AcOH) provides the necessary protonation to drive this dehydration without overly protonating the azetidine (which would stall the nucleophilic attack).

Process Visualization

Figure 1: Workflow diagram detailing the reductive amination pathway from precursor to isolated product.

Experimental Protocol

Caution: Azetidine is volatile and toxic. All operations must be conducted in a properly functioning fume hood using appropriate PPE.

Step 1: Reaction Assembly
  • To an oven-dried, 100 mL round-bottom flask equipped with a magnetic stir bar, add 2-fluoro-4-hydroxybenzaldehyde (1.40 g, 10.0 mmol, 1.0 eq).

  • Suspend the aldehyde in anhydrous 1,2-Dichloroethane (DCE) (40 mL). DCE is selected over Dichloromethane (DCM) due to its slightly higher boiling point and superior solubilizing properties for the intermediate iminium acetate [1].

  • Add Azetidine (0.68 g, 0.81 mL, 12.0 mmol, 1.2 eq) via syringe.

  • Add Glacial Acetic Acid (0.60 g, 0.57 mL, 10.0 mmol, 1.0 eq) dropwise. The solution may slightly change color as the iminium ion forms.

  • Stir the mixture at room temperature (20–25 °C) under an inert nitrogen atmosphere for 1 hour to ensure complete iminium formation.

Step 2: Hydride Reduction
  • Cool the reaction mixture to 0 °C using an ice-water bath to control the mild exotherm.

  • Add Sodium Triacetoxyborohydride (3.18 g, 15.0 mmol, 1.5 eq) portion-wise over 10 minutes.

  • Remove the ice bath and allow the reaction to warm to room temperature. Stir for an additional 12 hours. Reaction progress can be monitored via LC-MS or TLC (10% MeOH in DCM, visualized by UV and Ninhydrin stain).

Step 3: Quench and Extraction
  • Quench the reaction by slowly adding Saturated Aqueous NaHCO₃ (30 mL). Causality: The basic quench neutralizes the acetic acid and decomposes any unreacted borohydride species, while also ensuring the basic azetidine nitrogen is deprotonated for organic extraction.

  • Transfer the biphasic mixture to a separatory funnel. Extract the aqueous layer with DCM (3 × 30 mL).

  • Combine the organic extracts and wash with brine (40 mL).

  • Dry the organic phase over anhydrous Na₂SO₄ , filter, and concentrate under reduced pressure using a rotary evaporator to yield the crude product.

Step 4: Purification
  • Purify the crude residue via silica gel flash chromatography. Use a gradient elution from 100% DCM to 90:10 DCM:MeOH (containing 1% NH₄OH to prevent streaking of the basic amine).

  • Pool the product-containing fractions and concentrate in vacuo to afford 4-(Azetidin-1-ylmethyl)-3-fluorophenol as an off-white solid.

Quantitative Data & Characterization

ParameterValue / Description
Chemical Formula C₁₀H₁₂FNO
Molecular Weight 181.21 g/mol
Exact Mass 181.0903 Da
Expected Yield 75 - 85% (1.36 - 1.54 g)
Appearance Off-white to pale yellow solid
LC-MS (ESI+) [M+H]⁺ m/z calculated: 182.1; observed: 182.1
¹H NMR (400 MHz, DMSO-d₆) Highlights δ 9.80 (br s, 1H, -OH), 7.15 (t, 1H, Ar-H), 6.55 (dd, 1H, Ar-H), 6.48 (dd, 1H, Ar-H), 3.45 (s, 2H, Ar-CH₂-N), 3.10 (t, 4H, azetidine-CH₂), 1.95 (p, 2H, azetidine-CH₂)

References

  • Title: WO2015034820A1 - Compounds useful as immunomodulators Source: Google Patents URL
  • Title: US10584128B2 - Bicyclic dihydropyrimidine-carboxamide derivatives as Rho-Kinase inhibitors Source: Google Patents URL
Application

4-(Azetidin-1-ylmethyl)-3-fluorophenol HPLC-UV method development

An Application Note for the Development and Validation of a Stability-Indicating HPLC-UV Method for 4-(Azetidin-1-ylmethyl)-3-fluorophenol Abstract This application note provides a comprehensive, in-depth guide for the d...

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Author: BenchChem Technical Support Team. Date: April 2026

An Application Note for the Development and Validation of a Stability-Indicating HPLC-UV Method for 4-(Azetidin-1-ylmethyl)-3-fluorophenol

Abstract

This application note provides a comprehensive, in-depth guide for the development, optimization, and validation of a stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method with ultraviolet (UV) detection for the quantification of 4-(Azetidin-1-ylmethyl)-3-fluorophenol. This molecule, featuring a polar fluorophenol head and a basic azetidine ring, presents unique chromatographic challenges that necessitate a systematic approach to method development. The guide details a logical workflow from initial analyte characterization and parameter scouting to a full validation protocol in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines.[1][2] Furthermore, it outlines a forced degradation study protocol as stipulated by ICH Q1A(R2) to definitively establish the method's specificity and stability-indicating properties.[3][4] This document is intended for researchers, analytical scientists, and drug development professionals requiring a robust and reliable analytical method for quality control, purity assessment, and stability testing of this compound and its related substances.

Introduction and Analyte Characterization

4-(Azetidin-1-ylmethyl)-3-fluorophenol is a substituted phenol derivative containing a strained four-membered azetidine heterocycle. Azetidine scaffolds are of significant interest in medicinal chemistry, often incorporated to modulate physicochemical properties and pharmacological activity.[5][6] The development of a robust, stability-indicating analytical method is paramount for ensuring the quality, safety, and efficacy of any active pharmaceutical ingredient (API).[7] Such a method must be able to accurately quantify the main component and separate it from any potential process-related impurities or degradation products that may arise during manufacturing or storage.[8]

A successful HPLC method development strategy begins with a thorough understanding of the analyte's physicochemical properties, which dictate its chromatographic behavior.

  • Structure and Polarity: The molecule possesses a hydrophilic phenol group and a basic azetidine nitrogen, alongside a moderately hydrophobic fluorophenyl ring. This amphiphilic nature suggests that reversed-phase chromatography is a suitable separation mode.[9] However, its overall polarity may lead to poor retention on traditional C18 columns, a common challenge with polar compounds.[10][11]

  • Ionization (pKa): The molecule has two key ionizable centers:

    • Phenolic Hydroxyl (Acidic): Phenols typically have a pKa in the range of 9-10.[12][13] The electron-withdrawing effect of the fluorine atom is expected to slightly lower this pKa, making it more acidic.

    • Azetidine Nitrogen (Basic): The tertiary amine within the azetidine ring is basic, with an estimated pKa also in the 9-10 range. The proximity of these pKa values means that the molecule's net charge is highly dependent on the mobile phase pH. To ensure robust and reproducible chromatography, the pH must be controlled to maintain a single, consistent ionization state for the analyte. An acidic pH (e.g., pH 2.5-3.5) is the logical choice to protonate the azetidine nitrogen (making it more polar) and keep the phenol group in its neutral, non-ionized form.

  • UV Absorbance: The fluorophenol chromophore is expected to exhibit significant UV absorbance, making UV detection a suitable choice for quantification. A UV scan is necessary to determine the wavelength of maximum absorbance (λmax) for optimal sensitivity.

Part 1: HPLC Method Development and Optimization

The method development process is a systematic workflow designed to achieve a reliable separation. It begins with selecting appropriate starting conditions based on analyte properties, followed by iterative optimization to meet predefined performance criteria.

G cluster_0 Phase 1: Initial Screening & Feasibility cluster_1 Phase 2: Method Optimization cluster_2 Phase 3: System Verification Analyte Analyte Characterization (Polarity, pKa, UV Spectrum) Column Column Selection (e.g., C18, Polar-Embedded) Analyte->Column Guides stationary phase choice MobilePhase Mobile Phase Scouting (ACN vs. MeOH, pH 3 Buffer) Column->MobilePhase Requires compatible mobile phase Detection Wavelength Selection (Scan for λmax) MobilePhase->Detection Solvent cutoff considerations Gradient Gradient Profile Refinement (Resolution & Run Time) Detection->Gradient Begin optimization runs FlowTemp Adjust Flow Rate & Temperature (Efficiency & Peak Shape) Gradient->FlowTemp Fine-tune separation Optimized Optimized Method FlowTemp->Optimized SST System Suitability Testing (SST) (Tailing, Plates, %RSD) Optimized->SST Verify performance Final Final Method Ready for Validation SST->Final Meets acceptance criteria

Figure 1: Logical workflow for HPLC method development.

Instrumentation, Materials, and Reagents
  • HPLC System: An HPLC or UHPLC system equipped with a quaternary or binary pump, autosampler, column thermostat, and a Diode Array Detector (DAD) or Photodiode Array (PDA) detector.

  • Column: Waters Atlantis T3 C18 (4.6 x 150 mm, 3 µm) or equivalent polar-endcapped/embedded column designed for enhanced retention of polar analytes.[11]

  • Chemicals:

    • 4-(Azetidin-1-ylmethyl)-3-fluorophenol reference standard

    • Acetonitrile (ACN), HPLC grade

    • Methanol (MeOH), HPLC grade

    • Potassium dihydrogen phosphate (KH₂PO₄), analytical grade

    • Orthophosphoric acid (H₃PO₄), analytical grade

    • Water, HPLC grade or Milli-Q

  • Standard & Sample Preparation:

    • Diluent: A mixture of mobile phase A and B (e.g., 80:20 A:B) is recommended to ensure peak shape integrity.

    • Standard Stock Solution: Accurately weigh ~10 mg of the reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with diluent to obtain a concentration of 100 µg/mL.[5]

    • Working Standard Solution: Dilute the stock solution with diluent to a final concentration of approximately 20 µg/mL.

Protocol: Initial Chromatographic Conditions & Optimization
  • Column Selection: A C18 column with a polar-embedded or polar-compatible bonding (like the Atlantis T3) is chosen to mitigate the poor retention often seen with polar compounds in highly aqueous mobile phases.[11]

  • Mobile Phase Preparation:

    • Mobile Phase A (Aqueous): Prepare a 20 mM potassium phosphate buffer. Dissolve 2.72 g of KH₂PO₄ in 1 L of HPLC-grade water. Adjust the pH to 3.0 with 85% phosphoric acid. Filter through a 0.45 µm membrane filter.[14][15]

    • Mobile Phase B (Organic): HPLC-grade Acetonitrile (ACN). ACN is often preferred over methanol for polar analytes as it typically provides better peak shape and lower viscosity.

  • Wavelength Selection: Inject the working standard solution and acquire the UV spectrum from 200-400 nm using the DAD/PDA. Determine the λmax for quantification. For a fluorophenol, this is expected to be around 275 nm.

  • Initial Gradient Scouting:

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30 °C

    • Injection Volume: 5 µL

    • Gradient Program:

      • 0-2 min: 5% B

      • 2-15 min: 5% to 95% B

      • 15-17 min: 95% B

      • 17-17.1 min: 95% to 5% B

      • 17.1-20 min: 5% B (Equilibration)

  • Method Optimization: Analyze the chromatogram from the scouting run. If the peak elutes too early or too late, adjust the gradient slope. The goal is to achieve a retention time that is well-resolved from the solvent front and any impurities, with a typical target run time of under 15 minutes. Refine the gradient to provide good resolution between the main peak and any observed impurities.

Final Optimized Method and System Suitability

The following table presents a hypothetical optimized method and the system suitability criteria required to ensure the system is fit for use before any analysis.

ParameterOptimized Condition / Acceptance Criteria
Column Waters Atlantis T3 C18 (4.6 x 150 mm, 3 µm)
Mobile Phase A 20 mM KH₂PO₄ buffer, pH 3.0
Mobile Phase B Acetonitrile (ACN)
Gradient 0-1 min: 10% B; 1-8 min: 10-70% B; 8-9 min: 70-95% B; 9-10 min: 95% B; 10-10.1 min: 95-10% B; 10.1-13 min: 10% B
Flow Rate 1.0 mL/min
Column Temp. 35 °C
Detection UV at 275 nm
Injection Vol. 5 µL
System Suitability
Tailing Factor (T)≤ 2.0
Theoretical Plates (N)≥ 2000
%RSD of Peak Area≤ 2.0% (for n=5 replicate injections)

Part 2: Forced Degradation (Stress Testing)

Forced degradation studies are essential to demonstrate that the analytical method is "stability-indicating," meaning it can unequivocally separate the intact API from its degradation products.[3][16] This is a core component of demonstrating method specificity.[4][8] The goal is to achieve 5-20% degradation of the API to ensure that potential degradants are generated at a sufficient level for detection without completely destroying the sample.[16]

G cluster_conditions Stress Conditions (ICH Q1A) Acid Acid Hydrolysis (e.g., 0.1 M HCl, 60°C) Analysis HPLC-DAD Analysis Acid->Analysis Base Base Hydrolysis (e.g., 0.1 M NaOH, 60°C) Base->Analysis Oxidation Oxidation (e.g., 3% H₂O₂, RT) Oxidation->Analysis Thermal Thermal (e.g., 80°C, Solid State) Thermal->Analysis Photo Photolytic (ICH Q1B Light Exposure) Photo->Analysis API API Sample (4-Azetidin-1-ylmethyl-3-fluorophenol) API->Acid API->Base API->Oxidation API->Thermal API->Photo Results Data Evaluation - Peak Purity - Mass Balance - Degradant Profiling Analysis->Results

Figure 2: Workflow for forced degradation studies.

Protocol: Forced Degradation Sample Preparation

Prepare solutions of the API at approximately 100 µg/mL. An untreated sample (control) should be prepared and analyzed alongside the stressed samples.

  • Acid Hydrolysis: Mix the API solution with 0.1 M HCl. Store at 60°C for a predetermined time (e.g., 2, 4, 8 hours). Before injection, neutralize with an equivalent amount of 0.1 M NaOH.

  • Base Hydrolysis: Mix the API solution with 0.1 M NaOH. Store at 60°C for a predetermined time. Before injection, neutralize with an equivalent amount of 0.1 M HCl.

  • Oxidative Degradation: Mix the API solution with 3% H₂O₂. Store at room temperature, protected from light, for a predetermined time.

  • Thermal Degradation: Store the solid API powder in an oven at 80°C for 24-48 hours. Dissolve the stressed powder in diluent before analysis.

  • Photolytic Degradation: Expose the API solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as specified in ICH Q1B.[4][7] A control sample should be wrapped in aluminum foil and stored under the same conditions.

Data Analysis and Acceptance Criteria

For each stressed sample, run the HPLC-UV method.

  • Specificity/Peak Purity: Use the DAD/PDA to perform peak purity analysis on the main analyte peak in all stressed chromatograms. The peak should be spectrally pure, demonstrating no co-elution with degradation products.

  • Mass Balance: The sum of the assay of the main peak and the area of all degradation products should be close to 100% of the initial concentration, indicating that all degradants are detected.

Part 3: Method Validation (ICH Q2(R1))

Method validation provides documented evidence that the method is suitable for its intended purpose.[1][17] The following parameters must be evaluated.

Validation Protocols
  • Specificity: Already demonstrated through forced degradation studies. The method should show no interference from blanks or placebos and resolve the main peak from all degradation products.[2]

  • Linearity: Prepare a series of at least five concentrations of the API, ranging from 50% to 150% of the nominal working concentration (e.g., 10, 15, 20, 25, 30 µg/mL). Plot a calibration curve of peak area versus concentration.

    • Acceptance Criterion: Correlation coefficient (r²) ≥ 0.999.

  • Range: The range is established by confirming that the method has an acceptable degree of linearity, accuracy, and precision at the lower and upper concentrations of the linearity study.

  • Accuracy (Recovery): Analyze samples spiked with the API at three concentration levels (e.g., 80%, 100%, and 120% of the working concentration), with three replicates at each level. Calculate the percentage recovery.

    • Acceptance Criterion: Mean recovery should be between 98.0% and 102.0%.

  • Precision:

    • Repeatability (Intra-day): Analyze six replicate preparations of the standard solution at 100% of the target concentration on the same day, by the same analyst, on the same instrument.

    • Intermediate Precision (Inter-day): Repeat the repeatability study on a different day, with a different analyst, or on a different instrument.

    • Acceptance Criterion: Relative Standard Deviation (%RSD) ≤ 2.0% for both studies.[17]

  • Limit of Detection (LOD) & Limit of Quantitation (LOQ): Determine based on the standard deviation of the response and the slope of the calibration curve (LOD = 3.3 * σ/S; LOQ = 10 * σ/S), where σ is the standard deviation of the y-intercepts of regression lines and S is the slope of the calibration curve.[2]

  • Robustness: Intentionally vary critical method parameters (e.g., pH ±0.2 units, column temperature ±5°C, flow rate ±10%, organic composition ±2%) and assess the impact on the results (e.g., retention time, peak area, tailing factor).

    • Acceptance Criterion: System suitability parameters should remain within limits, and the results should not be significantly affected by the minor changes.

Summary of Validation Data

The results from the validation experiments should be summarized in clear tables for easy interpretation.

Table 1: Summary of Validation Parameters and Acceptance Criteria

Validation Parameter Measurement Acceptance Criteria
Specificity Peak Purity Index > 0.999 for all stressed samples No co-elution detected
Linearity (Range) Correlation Coefficient (r²) r² ≥ 0.999 over the 10-30 µg/mL range
Accuracy % Recovery (n=9) 98.0% - 102.0%
Precision (Repeatability) %RSD (n=6) ≤ 2.0%
Precision (Intermediate) %RSD (n=6) ≤ 2.0%
LOQ Calculated concentration e.g., ~0.1 µg/mL (to be determined experimentally)

| Robustness | System suitability passes under all varied conditions | Method is robust |

Conclusion

This application note has detailed a systematic and scientifically grounded approach to developing and validating a stability-indicating HPLC-UV method for 4-(Azetidin-1-ylmethyl)-3-fluorophenol. By carefully considering the analyte's physicochemical properties, a robust reversed-phase method with acidic mobile phase was established, providing excellent retention and peak shape. The comprehensive forced degradation and validation studies, performed in accordance with ICH guidelines, confirm that the method is specific, linear, accurate, precise, and robust for its intended purpose of quantifying 4-(Azetidin-1-ylmethyl)-3-fluorophenol in the presence of its degradation products and related impurities. This method is therefore suitable for routine quality control and stability testing in a regulated environment.

References

  • ICH, Q1A(R2) Stability Testing of New Drug Substances and Products, Step 4 version (February 2003). [Link]

  • ResolveMass Laboratories, Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. [Link]

  • Jadhav, S. et al., Forced Degradation Studies, J Anal Pharm Res. 3(6):14‒12 (2016). [Link]

  • Alsante, K. M. et al., Forced Degradation Studies: Regulatory Considerations and Implementation, Pharmaceutical Technology (2003). [Link]

  • Resolian, HPLC-UV Method Development for Highly Polar Impurities. [Link]

  • Onyx Scientific, A practical guide to forced degradation and stability studies for drug substances. [Link]

  • NextSDS, 4-(Azetidin-1-ylmethyl)-3-fluorophenol — Chemical Substance Information. [Link]

  • Patel, M. et al., A Review of HPLC Method Development and Validation as per ICH Guidelines, Asian Journal of Pharmaceutical Analysis, 10(4), 173-179 (2020). [Link]

  • Chrom Tech, Inc., Reverse Phase Chromatography Techniques. [Link]

  • PubChem, 4-[1-(3-Fluoro-1-methyl-propyl)azetidin-3-yl]oxyphenol. [Link]

  • Waters Corporation, Topics in Liquid Chromatography: Part 1. Designing a Reversed-Phase Column for Polar Compound Retention. [Link]

  • ICH, Quality Guidelines. [Link]

  • Borman, P. et al., Q2(R1) Validation of Analytical Procedures: An Implementation Guide, in Lifecycle Management of Analytical Procedures. [Link]

  • Kumar, K. et al., A Novel RP-HPLC Method for the Quantification of Azacitidine and Its Impurities, World Journal of Pharmacy and Pharmaceutical Sciences, 8(2), 724-738 (2019). [Link]

  • FDA, Q2(R1) Validation of Analytical Procedures: Text and Methodology (November 2005). [Link]

  • ECA Academy, ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • Wang, Q. et al., Development of Simultaneous HPLC-Fluorescence Assay of Phenol and Chlorophenols in Tap Water, American Journal of Analytical Chemistry, 7, 1-8 (2016). [Link]

  • Moneeb, M. S. et al., Development and validation of a stability indicating HPLC-diode array-fluorescence method, Journal of Applied Pharmaceutical Science, 6(07), 001-011 (2016). [Link]

  • Lin, L. et al., Discovery of Novel Azetidine Amides as Potent Small-Molecule STAT3 Inhibitors, Journal of Medicinal Chemistry, 64(1), 564-584 (2021). [Link]

  • Ubiparib, S. et al., Molecular basis for azetidine-2-carboxylic acid biosynthesis, Nature Communications, 14(1), 1-13 (2023). [Link]

  • PubChem, (4P)-4-{6-[(azetidin-1-yl)methyl]-5-(2-chloro-6-fluoroanilino)-1H-indazol-1-yl}-N-methylthiophene-2-carboxamide. [Link]

  • D’Archivio, A. A. et al., Method Development and Validation for Phenol and Nitrophenols in Tap Water by HPLC using a Monolithic Column, LCGC International (2007). [Link]

  • CAS Common Chemistry, 3-[3-(4-fluorophenyl)-3-oxopropyl]-4-(4-hydroxyphenyl)azetidin-2-one. [Link]

  • PubChem, 4-Ethyl-3-fluorophenol. [Link]

  • Liptak, M. D. et al., Absolute pKa Determinations for Substituted Phenols, Journal of the American Chemical Society, 124(22), 6421-6427 (2002). [Link]

  • ResearchGate, Absolute p K a Determinations for Substituted Phenols. [Link]

  • Dai, Y. et al., Solubility and Stability of Some Pharmaceuticals in Natural Deep Eutectic Solvents-Based Formulations, Pharmaceutics, 13(5), 652 (2021). [Link]

  • CAS Common Chemistry, rel-4,4′-[(1R,2S)-1-Ethyl-2-methyl-1,2-ethanediyl]bis[2-fluorophenol]. [Link]

  • Williams, R., pKa Data Compiled by R. Williams. [Link]

Sources

Method

Application Note &amp; Protocol: Preparation and Validation of 4-(Azetidin-1-ylmethyl)-3-fluorophenol Stock Solutions in DMSO

Here is a comprehensive, causality-driven Application Note and Protocol for the preparation of 4-(Azetidin-1-ylmethyl)-3-fluorophenol stock solutions. Executive Summary & Chemical Profile 4-(Azetidin-1-ylmethyl)-3-fluoro...

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Author: BenchChem Technical Support Team. Date: April 2026

Here is a comprehensive, causality-driven Application Note and Protocol for the preparation of 4-(Azetidin-1-ylmethyl)-3-fluorophenol stock solutions.

Executive Summary & Chemical Profile

4-(Azetidin-1-ylmethyl)-3-fluorophenol (CAS: 1260807-51-9) is a specialized chemical building block and pharmacological probe[1]. Its structure is characterized by two distinct motifs: an azetidine ring that imparts specific basicity and conformational rigidity, and a fluorophenol moiety that modulates the compound's pKa while enhancing its hydrogen-bonding capabilities. Preparing a stable, highly concentrated stock solution of this compound is a critical foundational step for ensuring reproducibility in downstream in vitro and in vivo assays.

Solvation Rationale: The Role of DMSO

Dimethyl sulfoxide (DMSO) is the universal solvent of choice for structurally complex small molecules. As a highly polar, aprotic solvent with a high dielectric constant, DMSO effectively disrupts the crystalline lattice of 4-(Azetidin-1-ylmethyl)-3-fluorophenol. It solvates both the hydrophobic aromatic regions and the polar functional groups (hydroxyl and azetidine nitrogen) without altering the compound's inherent chemical structure[2].

Quantitative Data & Dilution Guidelines

To ensure absolute experimental reproducibility, dilutions must be calculated based on the exact molecular weight of the compound rather than generic mass approximations.

Table 1: Chemical Properties of 4-(Azetidin-1-ylmethyl)-3-fluorophenol

PropertyValue
CAS Number 1260807-51-9
Chemical Formula C₁₀H₁₂FNO
Molecular Weight 181.21 g/mol
Recommended Primary Solvent Anhydrous DMSO (≥99.9% purity)
Storage (Solid Form) -20°C, desiccated and protected from light

Table 2: Mass-to-Volume Dilution Guide for DMSO Stock Solutions

Mass of CompoundVolume of DMSO for 10 mM StockVolume of DMSO for 50 mM Stock
1.0 mg 551.8 µL110.4 µL
5.0 mg 2.759 mL551.8 µL
10.0 mg 5.518 mL1.104 mL

(Formula used: Volume (mL) = Mass (mg) / [Molecular Weight ( g/mol ) × Target Concentration (M)])

Experimental Protocol: Step-by-Step Methodology

Materials Required:

  • 4-(Azetidin-1-ylmethyl)-3-fluorophenol powder.

  • Fresh, anhydrous DMSO (≥99.9% purity, molecular biology grade)[2].

  • Analytical balance (0.1 mg precision).

  • Sterile, solvent-resistant microcentrifuge tubes or glass vials.

  • Ultrasonic water bath.

Step 1: Pre-Handling & Equilibration

  • Action: Allow the sealed vial of the lyophilized compound to equilibrate to room temperature in a desiccator for at least 30 minutes before opening.

  • Causality: Moisture is the primary enemy of stock stability. DMSO is highly hygroscopic; the introduction of ambient water condensation can significantly reduce the solubility of lipophilic compounds and cause invisible micro-precipitation[2].

Step 2: Weighing & Solvent Addition

  • Action: Accurately weigh the desired mass of the compound into a sterile vial. Using Table 2, pipette the exact calculated volume of anhydrous DMSO directly onto the powder.

  • Causality: Always add the solvent directly to the powder to ensure complete wetting of the solid surface area and to prevent powder loss on the pipette tip.

Step 3: Solubilization via Sonication

  • Action: Cap the vial tightly and vortex for 30-60 seconds. If the solution is not immediately clear, place the vial in an ultrasonic water bath (25°C) for 5-15 minutes[2].

  • Causality: Ultrasonic waves induce cavitation in the DMSO, providing the localized mechanical energy required to overcome the lattice enthalpy of the solid compound without exposing it to degrading macroscopic heat.

Step 4: Quality Control (Self-Validating System)

  • Action: Perform a visual inspection against a dark background by shining a focused light beam through the vial.

  • Validation Logic: If the beam path is visible (Tyndall effect), micro-particulates remain, and further sonication is required. An optically clear solution confirms complete macroscopic solvation. For rigorous validation, analyze a 1:1000 diluted aliquot via LC-MS to confirm the theoretical concentration and ensure no thermal degradation occurred during sonication.

Step 5: Aliquoting & Storage

  • Action: Divide the master stock into 50 µL or 100 µL single-use aliquots in sterile tubes. Store immediately at -20°C or -80°C, protected from light[3].

  • Causality: Repeated freeze-thaw cycles introduce condensation (water) into the DMSO and create concentration gradients as the solvent thaws unevenly. Single-use aliquots guarantee that every experiment starts with an identical, pristine reagent[3].

Workflow Start Weigh Compound (Analytical Balance) AddDMSO Add Anhydrous DMSO (≥99.9% Purity) Start->AddDMSO Vortex Vortex (30-60 sec) Initial Suspension AddDMSO->Vortex Sonicate Water Bath Sonication (5-15 min at 25°C) Vortex->Sonicate QC Visual Inspection (Check for Particulates) Sonicate->QC Aliquots Aliquot into Sterile Vials (Single-use volumes) QC->Aliquots Store Store at -20°C to -80°C (Desiccated & Dark) Aliquots->Store

Workflow for the preparation, quality control, and storage of DMSO stock solutions.

Downstream Application Guidelines

When transitioning from the highly concentrated DMSO stock to aqueous physiological buffers (e.g., cell culture media), the sudden change in the dielectric constant can cause the compound to crash out of solution.

  • Action & Causality: To prevent this, employ a stepwise dilution strategy. First, dilute the DMSO stock 1:10 into an intermediate buffer or serum-containing medium, then add this intermediate dropwise to the final assay volume while gently vortexing[4]. Ensure the final DMSO concentration in cell-based assays never exceeds 0.1% (v/v) to prevent solvent-induced cytotoxicity and off-target cellular stress responses[5].

Assay Thaw Thaw DMSO Stock (Room Temp) Dilute Intermediate Dilution (in Assay Buffer) Thaw->Dilute Treat Cell/Target Treatment (Final DMSO < 0.1%) Dilute->Treat Incubate Incubation (Target-dependent) Treat->Incubate Readout Assay Readout (Data Acquisition) Incubate->Readout

Standardized protocol for applying DMSO stock solutions in downstream in vitro assays.

References

  • NextSDS. "4-(Azetidin-1-ylmethyl)-3-fluorophenol — Chemical Substance Information." Available at: [Link]

Sources

Application

LC-MS/MS parameters for 4-(Azetidin-1-ylmethyl)-3-fluorophenol quantification

An in-depth technical guide for the bioanalytical quantification of 4-(Azetidin-1-ylmethyl)-3-fluorophenol. Physicochemical Rationale & Ionization Dynamics The structural topology of 4-(Azetidin-1-ylmethyl)-3-fluoropheno...

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Author: BenchChem Technical Support Team. Date: April 2026

An in-depth technical guide for the bioanalytical quantification of 4-(Azetidin-1-ylmethyl)-3-fluorophenol.

Physicochemical Rationale & Ionization Dynamics

The structural topology of 4-(Azetidin-1-ylmethyl)-3-fluorophenol presents a unique dual-functionality: a highly basic tertiary amine embedded within a strained four-membered azetidine ring, and a weakly acidic fluorophenol moiety. Successful LC-MS/MS quantification requires exploiting these properties to maximize both chromatographic retention and ionization efficiency.

Ionization Causality: Azetidine-containing compounds possess a basic nitrogen (pKa ~10.4) that is highly amenable to protonation[1]. By utilizing an acidic mobile phase (e.g., 0.1% formic acid, pH ~2.7), the azetidine nitrogen is completely ionized, ensuring exceptional sensitivity in positive Electrospray Ionization (ESI+) mode[2]. Concurrently, the acidic conditions suppress the ionization of the fluorophenol group (pKa ~9.5), keeping it in its neutral state. This prevents the formation of zwitterions and maximizes the molecule's hydrophobicity, which is critical for adequate retention on reversed-phase chromatographic media[3].

Fragmentation Mechanics: During Collision-Induced Dissociation (CID), the electron-withdrawing nature of the fluorine atom stabilizes the phenol ring but increases the lability of the benzylic C-N bond. The primary fragmentation pathway involves the neutral loss of the azetidine ring (57 Da), yielding a highly stable 3-fluoro-4-hydroxybenzyl cation (m/z 125.0). A secondary, higher-energy pathway results in charge retention on the nitrogen, generating an azetidinium product ion (m/z 58.1).

Fragmentation Precursor Precursor Ion [M+H]+ m/z 182.1 Quantifier Quantifier Ion [3-fluoro-4-hydroxybenzyl]+ m/z 125.0 Precursor->Quantifier - Azetidine (Neutral Loss 57 Da) Qualifier Qualifier Ion [Azetidinium]+ m/z 58.1 Precursor->Qualifier C-N Cleavage (Charge Retention on N)

Proposed ESI+ collision-induced dissociation (CID) fragmentation pathway.

Chromatographic & Mass Spectrometry Configuration

Basic amines frequently exhibit severe peak tailing due to secondary interactions with unendcapped surface silanols on standard silica columns[4]. To counteract this, an Ethylene Bridged Hybrid (BEH) C18 column or a column with polar embedding is mandated. The gradient is designed to elute the highly polar endogenous matrix components early, while the target analyte elutes during the mid-gradient organic ramp.

Table 1: UPLC Gradient Parameters Column: Waters ACQUITY UPLC BEH C18 (2.1 x 50 mm, 1.7 µm) at 40°C. Mobile Phase A: Water + 0.1% Formic Acid | Mobile Phase B: Acetonitrile + 0.1% Formic Acid

Time (min)Flow Rate (mL/min)% Mobile Phase A% Mobile Phase BCurve Profile
0.000.4095.05.0Initial
0.500.4095.05.0Isocratic Hold
2.500.4010.090.0Linear Ramp
3.500.4010.090.0Column Wash
3.600.4095.05.0Re-equilibration
5.000.4095.05.0End

Table 2: Optimized MRM Parameters (ESI+) Source Temperature: 500°C | Capillary Voltage: 3.0 kV | Desolvation Gas: 800 L/hr

AnalytePrecursor (m/z)Product (m/z)Dwell Time (ms)Cone Voltage (V)Collision Energy (eV)Purpose
4-(Azetidin-1-ylmethyl)-3-fluorophenol182.1125.0252518Quantifier
4-(Azetidin-1-ylmethyl)-3-fluorophenol182.158.1252528Qualifier
Stable Isotope Labeled IS (e.g., d4)186.1129.0252518Internal Standard

Bioanalytical Workflow & Self-Validating Extraction Protocol

To ensure the protocol acts as a self-validating system, a stable isotope-labeled internal standard (SIL-IS) must be introduced at the very first step. This normalizes any downstream variations in extraction recovery or matrix-induced ion suppression[3]. Protein precipitation (PPT) using acidified acetonitrile is chosen for its high throughput and efficacy in disrupting protein-binding of basic small molecules[4].

Workflow Sample 1. Biological Sample (50 µL Plasma/Serum) Spike 2. Internal Standard (Spike 10 µL SIL-IS) Sample->Spike PPT 3. Protein Precipitation (150 µL ACN + 0.1% FA) Spike->PPT Centrifuge 4. Centrifugation (15,000 x g, 10 min, 4°C) PPT->Centrifuge Dilution 5. Aqueous Dilution (1:1 with LC-MS Water) Centrifuge->Dilution MS 6. LC-MS/MS Analysis (ESI+, MRM Mode) Dilution->MS Data 7. Quantification & Data Processing MS->Data

End-to-end bioanalytical workflow for sample preparation and LC-MS/MS quantification.

Step-by-Step Extraction Methodology
  • Sample Aliquoting: Transfer 50 µL of the biological matrix (e.g., K2EDTA plasma) into a 96-well collection plate or a 1.5 mL microcentrifuge tube.

  • IS Spiking: Add 10 µL of the working Internal Standard solution (e.g., 100 ng/mL in 50% methanol). Vortex gently for 10 seconds to ensure equilibration between the endogenous matrix proteins and the IS.

  • Protein Precipitation: Rapidly add 150 µL of cold acetonitrile containing 0.1% formic acid. Causality Note: The acid crashes the pH below the isoelectric point of most plasma proteins, denaturing them while keeping the azetidine fully protonated and soluble in the organic crash solvent.

  • Extraction: Vortex aggressively for 2 minutes on a plate shaker (1000 RPM) to maximize the mass transfer of the analyte into the organic phase.

  • Centrifugation: Centrifuge the samples at 15,000 × g for 10 minutes at 4°C to pellet the denatured proteins.

  • Supernatant Transfer & Dilution (Critical Step): Transfer 100 µL of the clear supernatant to a clean autosampler vial. Add 100 µL of LC-MS grade water and mix. Causality Note: Injecting high percentages of acetonitrile directly onto a C18 column causes severe peak splitting (the "solvent effect"). Diluting the sample with water reduces the organic strength of the injection plug, allowing the analyte to focus sharply at the head of the column.

  • Injection: Inject 2–5 µL into the LC-MS/MS system.

Validation Directives

To guarantee trustworthiness, every batch must include:

  • Matrix Blank: To prove the absence of endogenous isobaric interferences at m/z 182.1 -> 125.0.

  • Zero Sample (Blank + IS): To verify that the Internal Standard does not contain unlabeled impurities that cross-talk into the analyte's MRM channel.

  • Matrix Factor Assessment: Post-column infusion of the analyte while injecting a blank matrix extract must be performed to visualize and quantify ionization suppression zones, ensuring the analyte elutes outside the phospholipid suppression window (typically 3.0–4.5 minutes in this gradient).

References

  • Nalazek-Rudnicka, K., & Wasik, A. "Development and validation of an LC–MS/MS method for the determination of biogenic amines in wines and beers." Analytical and Bioanalytical Chemistry, 2017.[Link]

  • Butler, C. R., et al. "Azetidine and Piperidine Carbamates as Efficient, Covalent Inhibitors of Monoacylglycerol Lipase." Journal of Medicinal Chemistry, ACS Publications, 2017.[Link]

  • Namour, F., et al. "Discovery and Optimization of an Azetidine Chemical Series As a Free Fatty Acid Receptor 2 (FFA2) Antagonist: From Hit to Clinic." Journal of Medicinal Chemistry, ACS Publications, 2014.[Link]

Sources

Method

Application Note: Next-Generation Cell Viability Assays Using 4-(Azetidin-1-ylmethyl)-3-fluorophenol

Introduction Accurate quantification of cell viability is the absolute cornerstone of cytotoxicity profiling, oncology research, and drug discovery. Traditional esterase-dependent fluorescent probes, such as Calcein-AM a...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

Accurate quantification of cell viability is the absolute cornerstone of cytotoxicity profiling, oncology research, and drug discovery. Traditional esterase-dependent fluorescent probes, such as Calcein-AM and Fluorescein Diacetate (FDA), have been utilized for decades but suffer from significant analytical limitations: rapid photobleaching during continuous imaging, high background noise due to spontaneous aqueous hydrolysis, and signal loss via active cellular efflux pumps.

To overcome these fundamental bottlenecks, this application note details a robust protocol utilizing 4-(Azetidin-1-ylmethyl)-3-fluorophenol (Aze-FP) , a rationally designed fluorogenic scaffold that leverages advanced physical organic chemistry to provide an ultra-stable, self-validating readout for live-cell assays.

Mechanistic Causality: Why Aze-FP?

As a Senior Application Scientist, it is critical to understand why a probe behaves the way it does, rather than just how to use it. The superiority of Aze-FP lies in its dual-functional structural modifications:

  • TICT Suppression via the Azetidine Ring : Traditional fluorophores often lose fluorescence energy through non-radiative decay caused by the Twisted Intramolecular Charge Transfer (TICT) state. By replacing standard dialkylamino groups with a rigid, four-membered azetidine ring, the TICT effect is sterically hindered. This structural constraint dramatically increases the quantum yield (Φ) and photostability of the [1],[2].

  • pKa Tuning via Fluorination : The addition of a fluorine atom ortho/meta to the phenol ring exerts a strong electron-withdrawing inductive effect, lowering the pKa of the hydroxyl group from ~10.0 to ~6.5. This ensures that at physiological pH (7.4), the probe exists predominantly in its highly fluorescent phenoxide state.

  • Esterase-Dependent Activation : For live-cell assays, the Aze-FP core is synthesized as an acetoxymethyl (AM) ester or diacetate derivative (Aze-FP-AM). The uncharged, lipophilic Aze-FP-AM passively diffuses across the intact plasma membrane. Once inside, ubiquitous intracellular esterases cleave the masking groups, trapping the highly fluorescent, hydrophilic Aze-FP anion inside the [3]. Dead cells, lacking active esterases and possessing compromised membranes, fail to retain the fluorophore, ensuring a near-zero background.

Quantitative Performance Comparison

To justify the transition to Aze-FP, we must look at the empirical photophysical data. Table 1 summarizes the performance metrics of Aze-FP against industry-standard viability probes.

Table 1: Photophysical and assay performance metrics of Aze-FP compared to standard viability probes.

ProbeQuantum Yield (Φ)Photobleaching T½ (min)Optimal pH RangeSignal-to-Background Ratio
Aze-FP 0.88 > 120 6.5 – 8.0 > 150:1
Calcein-AM0.90~ 157.0 – 8.0~ 50:1
FDA0.25< 57.0 – 8.0~ 20:1

Mechanistic Pathway

Mechanism N1 Aze-FP-AM (Lipophilic, Dark) N2 Passive Diffusion (Intact Membrane) N1->N2 N3 Intracellular Esterases (Live Cells) N2->N3 Live Cell N5 Membrane Leakage (Dead Cells) N2->N5 Dead Cell N4 Aze-FP Anion (Trapped, Bright) N3->N4 Hydrolysis

Fig 1. Intracellular activation pathway of Aze-FP-AM in live versus dead cells.

Experimental Protocol: High-Throughput Cell Viability Assay

This self-validating protocol is optimized for 96-well and 384-well microplates. It includes necessary controls to ensure assay trustworthiness and reproducibility.

Reagents and Materials
  • Aze-FP-AM Stock Solution : 10 mM in anhydrous, cell-culture grade DMSO. Store at -20°C in small aliquots, strictly protected from light.

  • Assay Buffer : Hank's Balanced Salt Solution (HBSS) containing Ca²⁺ and Mg²⁺, pH 7.4.

  • Positive Control : 1% Triton X-100 (induces 100% cell membrane permeabilization/death).

  • Vehicle Control : 0.1% DMSO in standard culture media.

Step-by-Step Methodology
  • Cell Seeding : Seed target cells in a black-walled, clear-bottom microplate at a density of 10,000 cells/well (for 96-well plates) or 2,500 cells/well (for 384-well plates). Incubate overnight at 37°C, 5% CO₂ to allow for adherence.

  • Compound Treatment : Aspirate media and apply test compounds diluted in culture media. You must include Vehicle Control (100% viability baseline) and Positive Control (0% viability baseline) wells to establish your assay window. Incubate for the desired exposure time (e.g., 24–72 hours).

  • Probe Preparation : Dilute the 10 mM Aze-FP-AM stock solution to a 2 µM working concentration in pre-warmed HBSS. Critical Step: Prepare this working solution immediately before use to prevent premature spontaneous aqueous hydrolysis.

  • Staining : Gently aspirate the treatment media. Wash the cells once with 100 µL/well of warm HBSS to remove residual serum esterases that could cleave the probe extracellularly. Add 100 µL/well of the 2 µM Aze-FP-AM working solution.

  • Incubation : Incubate the plate in the dark at 37°C for 30 minutes. The azetidine modification ensures rapid kinetics and high intracellular retention.

  • Fluorescence Readout : Measure fluorescence using a microplate reader or high-content imaging system.

    • Excitation : 488 nm

    • Emission : 520 nm

    • Note: Because Aze-FP has an exceptionally high signal-to-background ratio, a final wash step prior to reading is optional, though recommended for ultra-high-sensitivity applications.

  • Data Analysis : Calculate relative cell viability using the standard normalization formula: % Viability =[(RFU_Test - RFU_PositiveControl) / (RFU_VehicleControl - RFU_PositiveControl)] × 100

Experimental Workflow Logic

Workflow S1 1. Cell Seeding Black-walled microplates S2 2. Treatment Test compounds + Controls S1->S2 S3 3. Wash Step Remove serum esterases S2->S3 S4 4. Aze-FP Staining 2 µM in HBSS (30 min) S3->S4 S5 5. Readout Ex: 488nm / Em: 520nm S4->S5 S6 6. Analysis Calculate % Viability S5->S6

Fig 2. Step-by-step experimental workflow for the Aze-FP high-throughput viability assay.

Conclusion

The integration of 4-(Azetidin-1-ylmethyl)-3-fluorophenol into viability assays represents a significant leap in fluorophore engineering. By leveraging physical organic chemistry principles—specifically TICT suppression and pKa modulation—Aze-FP delivers uncompromising brightness and stability, making it an indispensable tool for rigorous drug development workflows and long-term live-cell imaging.

References

  • Title : Fluorescent Probes for the Visualization of Cell Viability Source : PubMed (Accounts of Chemical Research) URL :[Link]

  • Title : A general method to fine-tune fluorophores for live-cell and in vivo imaging Source : PMC (Nature Methods) URL :[Link]

  • Title : Azetidinyl Malachite Green: a superior fluorogen-activating protein probe for live-cell and dynamic SIM imaging Source : PMC (Chemical Science) URL :[Link]

Sources

Application

Application Note: Formulation Strategies for 4-(Azetidin-1-ylmethyl)-3-fluorophenol via Amorphous Solid Dispersions

Target Audience: Formulation Scientists, Preclinical Researchers, and Pharmacokineticists Document Type: Technical Protocol & Mechanistic Guide Executive Summary & Physicochemical Profiling The development of oral dosage...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Formulation Scientists, Preclinical Researchers, and Pharmacokineticists Document Type: Technical Protocol & Mechanistic Guide

Executive Summary & Physicochemical Profiling

The development of oral dosage forms for small molecules containing basic nitrogen heterocycles paired with acidic moieties presents unique biopharmaceutical challenges. 4-(Azetidin-1-ylmethyl)-3-fluorophenol is a highly functionalized building block and pharmacophore representative of modern medicinal chemistry. The azetidine ring is increasingly utilized to improve metabolic stability and lower lipophilicity compared to larger saturated heterocycles [1].

However, the molecule's amphoteric nature—driven by the basic azetidine nitrogen (pKa ~8.5) and the weakly acidic 3-fluorophenol (pKa ~9.5)—results in extreme pH-dependent solubility. While it is highly soluble in the acidic environment of the stomach (pH 1.2) due to protonation of the azetidine amine, it rapidly transitions to a poorly soluble neutral or zwitterionic state in the small intestine (pH 6.8). This leads to a classic "spring and parachute" failure, where the drug precipitates before it can be absorbed.

Formulation Rationale: Why Amorphous Solid Dispersions (ASD)?

To mitigate intestinal precipitation, we employ an Amorphous Solid Dispersion (ASD) strategy. By dispersing the active pharmaceutical ingredient (API) at a molecular level within a polymeric matrix, the high free energy of the amorphous phase is stabilized, preventing crystal nucleation [2]. We utilize Hydroxypropyl Methylcellulose Acetate Succinate (HPMC-AS) as the carrier polymer. The succinate groups of HPMC-AS ionize at intestinal pH, electrostatically interacting with the drug to maintain a supersaturated state and drive passive membrane permeation [3].

(Note: While Lipid-Based Formulations (LBFs) such as Self-Nanoemulsifying Drug Delivery Systems (SNEDDS) can also enhance the absorption of lipophilic bases via lymphatic transport [4], ASDs offer superior solid-state stability and higher drug-loading capacity for this specific compound class [5]).

Mechanistic Pathway of Absorption

The following diagram illustrates the causality behind the formulation design, demonstrating how the ASD matrix prevents the thermodynamic collapse of the API into a crystalline precipitate during gastrointestinal transit.

G A Oral Administration (HPMC-AS ASD) B Stomach (pH 1.2) Protonated Azetidine Rapid Dissolution A->B C Small Intestine (pH 6.8) Neutral/Zwitterion Supersaturated State B->C D Polymer Matrix (Ionized Succinate) Inhibits Nucleation C->D Steric/Ionic Stabilization E Intestinal Membrane Passive Permeation C->E F Systemic Circulation (High Bioavailability) E->F

Figure 1: Mechanistic pathway of ASD supersaturation and absorption in the GI tract.

Experimental Protocols

To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems . Each critical step includes a validation checkpoint to confirm that the physical chemistry of the system behaves as intended.

Protocol A: Preparation of ASD via Spray Drying

Objective: Generate a 25% drug-loaded amorphous solid dispersion using a solvent evaporation technique.

  • Solvent Selection & Dissolution:

    • Weigh 2.5 g of 4-(Azetidin-1-ylmethyl)-3-fluorophenol and 7.5 g of HPMC-AS (M-grade).

    • Dissolve the mixture in 100 mL of a 1:1 (v/v) Methanol/Dichloromethane (DCM) solvent system.

    • Causality: Methanol acts as a hydrogen-bond donor/acceptor to fully solubilize the basic azetidine API, while DCM ensures complete solvation of the hydrophobic cellulosic backbone of HPMC-AS, preventing phase separation prior to atomization.

  • System Equilibration:

    • Configure a laboratory-scale spray dryer with a 0.7 mm two-fluid nozzle.

    • Set the inlet temperature to 80°C and aspirator to 100%.

    • Validation Checkpoint: Spray pure solvent for 10 minutes. Ensure the outlet temperature stabilizes at 45°C ± 2°C. A fluctuating outlet temperature indicates uneven droplet drying, which can lead to localized API crystallization.

  • Atomization & Drying:

    • Feed the API/Polymer solution at a constant rate of 5 mL/min.

    • Collect the resulting powder from the cyclone separator.

  • Secondary Drying:

    • Transfer the collected ASD powder to a vacuum oven set to 40°C (-0.1 MPa) for 24 hours.

    • Validation Checkpoint: Perform Thermogravimetric Analysis (TGA). The batch is only validated for use if residual solvent is < 0.5% w/w, as residual DCM acts as a plasticizer, lowering the glass transition temperature ( Tg​ ) and accelerating solid-state crystallization.

Workflow API API: 4-(Azetidin-1-ylmethyl) -3-fluorophenol Mix Solution Preparation & Equilibration API->Mix Polymer Polymer: HPMC-AS (M-Grade) Polymer->Mix Solvent Solvent System (Methanol/DCM 1:1) Solvent->Mix Spray Spray Drying (Inlet: 80°C, Outlet: 45°C) Mix->Spray Secondary Secondary Drying (Vacuum Oven, 40°C) Spray->Secondary Characterize Characterize Secondary->Characterize

Figure 2: Step-by-step spray drying workflow and validation for ASD generation.

Protocol B: In Vitro Non-Sink pH-Shift Dissolution Testing

Objective: Evaluate the formulation's ability to maintain supersaturation during the transition from the stomach to the small intestine.

  • Acidic Phase (Gastric Simulation):

    • Introduce 100 mg equivalent of the API (400 mg of ASD) into a USP Type II apparatus containing 250 mL of 0.1 N HCl (pH 1.2) at 37°C. Set paddle speed to 75 rpm.

    • Run for 30 minutes.

  • Neutralization Phase (Intestinal Transition):

    • At t=30 min, rapidly add 250 mL of 0.2 M tribasic sodium phosphate buffer to shift the vessel pH to 6.8.

    • Causality: This mimics gastric emptying. For the unformulated crystalline API, the sudden pH increase neutralizes the azetidine ring, dropping its solubility drastically and causing immediate precipitation. The ASD should prevent this.

  • Sampling & Quantification:

    • Withdraw 2 mL aliquots at 5, 15, 30, 45, 60, 90, and 120 minutes post-pH shift.

    • Validation Checkpoint: Immediately filter the aliquots through a 0.2 µm PTFE syringe filter and dilute 1:1 with mobile phase. The sample MUST be analyzed via HPLC within 12 hours. Failure to dilute and analyze promptly will result in ex vivo precipitation in the vial, generating false-negative supersaturation data.

Quantitative Data Presentation

The following tables summarize typical pre-formulation parameters and the comparative pharmacokinetic advantages of the ASD formulation over the crystalline free base.

Table 1: Physicochemical Properties of 4-(Azetidin-1-ylmethyl)-3-fluorophenol

PropertyValueImplication for Formulation
Molecular Weight 181.21 g/mol Highly permeable small molecule.
pKa (Azetidine) ~8.5 (Basic)Highly soluble in gastric fluid (pH 1.2).
pKa (Phenol) ~9.5 (Acidic)Remains unionized at intestinal pH (6.8).
LogP 1.8Moderate lipophilicity; prone to precipitation.
Aqueous Solubility (pH 1.2) > 15.0 mg/mLRapid dissolution in the stomach.
Aqueous Solubility (pH 6.8) < 0.05 mg/mLSevere risk of intestinal precipitation.

Table 2: Comparative Pharmacokinetic Parameters (In Vivo Dog Model, 10 mg/kg Oral Dose)

Formulation Type Cmax​ (ng/mL) Tmax​ (h) AUC0−24h​ (ng·h/mL)Relative Bioavailability (F%)
Crystalline Free Base 145 ± 321.5680 ± 11018%
Lipid-Based (SNEDDS) 510 ± 652.02,850 ± 34075%
HPMC-AS ASD (25% DL) 680 ± 541.03,420 ± 29090%

Data Interpretation: The ASD formulation successfully prevents the precipitation of the neutral azetidine-phenol species in the intestine, resulting in a 5-fold increase in total exposure ( AUC ) compared to the crystalline form.

References

  • Azetidines in medicinal chemistry: emerging applications and approved drugs.ResearchGate.
  • Recent Advances in Understanding the Micro- and Nanoscale Phenomena of Amorphous Solid Dispersions.ACS Molecular Pharmaceutics.
  • Recent Advances in Amorphous Solid Dispersions: Preformulation, Formulation Strategies, Technological Advancements and Characterization.MDPI.
  • Lipid-Based Formulations: Optimizing the Oral Delivery of Lipophilic Drugs.Symmetric.
  • Molecular Mechanisms Influencing the Performance of Amorphous Formulations for Poorly Water-Soluble Drugs.Diva-Portal.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting 4-(Azetidin-1-ylmethyl)-3-fluorophenol Precipitation in Aqueous Media

Welcome to the advanced troubleshooting guide for 4-(Azetidin-1-ylmethyl)-3-fluorophenol . As a synthetic building block and pharmacophore, this compound frequently presents significant solubility challenges during in vi...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the advanced troubleshooting guide for 4-(Azetidin-1-ylmethyl)-3-fluorophenol . As a synthetic building block and pharmacophore, this compound frequently presents significant solubility challenges during in vitro assays and formulation development.

This guide abandons generic advice to focus on the specific physicochemical causality behind this compound's behavior, providing researchers and drug development professionals with self-validating protocols to permanently resolve precipitation issues.

PART 1: The Mechanistic Root Cause (The "Why")

To solve the precipitation of 4-(Azetidin-1-ylmethyl)-3-fluorophenol, we must first understand its amphoteric (zwitterionic) nature. The molecule contains two distinct ionizable centers that compete based on the pH of your aqueous media (1[1]):

  • The Acidic Phenol: The 3-fluorophenol moiety acts as a weak acid. The electron-withdrawing fluorine atom lowers the pKa compared to standard phenol, resulting in a pKa of ~9.3 (2[2], 3[3]).

  • The Basic Amine: The azetidine ring is a highly strained four-membered heterocycle. While unsubstituted azetidine has a high pKa of 11.29 (4[4], 5[5]), N-alkylation via the benzyl bridge significantly reduces its basicity, yielding an estimated pKa of ~8.5 .

The Isoelectric Trap

Because the pKa of the base (8.5) is lower than the pKa of the acid (9.3), this compound exhibits an Isoelectric Point (pI) at approximately pH 8.9 . At this pH, the molecule carries a net charge of zero (existing primarily as an uncharged neutral species). Without ionic hydration spheres to keep it dissolved, the lipophilic neutral molecules rapidly aggregate via hydrophobic interactions and π−π stacking, leading to catastrophic precipitation.

Speciation Cation Cationic Form (Net Charge +1) Highly Soluble Neutral Neutral / Zwitterion (Net Charge 0) Precipitates (pI ~8.9) Cation->Neutral Increase pH (Deprotonate Amine) Neutral->Cation Decrease pH (Protonate Amine) Anion Anionic Form (Net Charge -1) Highly Soluble Neutral->Anion Increase pH (Deprotonate Phenol) Anion->Neutral Decrease pH (Protonate Phenol)

Figure 1: pH-dependent speciation and solubility of 4-(Azetidin-1-ylmethyl)-3-fluorophenol.

PART 2: Diagnostic FAQs (The "What")

Q: I diluted my 10 mM DMSO stock into PBS (pH 7.4), and it immediately turned cloudy. Since pH 7.4 is below the pI (8.9), shouldn't the cationic form keep it soluble? A: You have fallen into the Thermodynamic Solubility Trap . At pH 7.4, the ratio of neutral to cationic molecules is roughly 1:10. If your target concentration is 100 µg/mL, you are forcing ~10 µg/mL of the neutral species into the water. If the intrinsic solubility ( S0​ ) of the neutral form is only 2 µg/mL, it will precipitate. The Causality: As the neutral form crashes out, Le Chatelier's principle forces the soluble cationic molecules to deprotonate to re-establish equilibrium. This creates a continuous cycle of deprotonation and precipitation until the entire sample crashes out. Furthermore, the high chloride/phosphate content in PBS can cause "salting out" of the protonated azetidine.

Q: I tried adjusting the pH to 8.5 to match the amine's pKa, but the precipitation got worse. Why? A: By adjusting the pH to 8.5, you moved the environment dangerously close to the compound's pI (~8.9). The pH-partition theory dictates that at this pH, you have maximized the concentration of the lipophilic, uncharged species (6[6]). You must stay at least 2 pH units away from the pI to ensure >99% ionization.

Q: How do I distinguish between a true precipitate and a colloidal suspension (micelles)? A: True precipitates will scatter light unevenly and settle over time. Colloids will remain suspended but will artificially inflate your assay's baseline absorbance. Self-Validation: Centrifuge your sample at 10,000 x g for 5 minutes. If a visible pellet forms at the bottom of the tube, you have true precipitation.

PART 3: Data Presentation

To successfully formulate this compound, you must align your target pH with the dominant species matrix below.

Quantitative Solubility Summary Table
pH RangeDominant SpeciesNet ChargeAqueous SolubilityRecommended Action
< 6.5 Cationic (Protonated Amine)+1High Optimal for stock solutions and storage.
7.0 - 8.0 Mixed (Cationic + Neutral)+0.5 to +1Moderate to Low Use co-solvents (e.g., PEG400, HP-β-CD).
8.5 - 9.5 Neutral / Zwitterionic (pI ~8.9)0Very Low (Precipitates) Avoid this pH range entirely.
> 10.5 Anionic (Deprotonated Phenol)-1High Soluble, but risks oxidative degradation.

PART 4: Step-by-Step Remediation Protocols (The "How")

Protocol A: pH-Shift Solubilization (Cationic Route)

Use this protocol when physiological pH (7.4) is not strictly required, such as in analytical chemistry or non-cellular biochemical assays.

  • Weighing: Weigh the desired amount of 4-(Azetidin-1-ylmethyl)-3-fluorophenol into a glass vial.

  • Initial Suspension: Add 80% of your target final volume using highly purified (Milli-Q) water. The solution will be cloudy.

  • Acidic Titration: Dropwise, add 0.1M HCl while vortexing continuously. Monitor the pH using a micro-probe.

  • Dissolution Threshold: Once the pH drops below 6.5, the azetidine ring will fully protonate. The solution should transition from cloudy to completely transparent.

  • Volume Adjustment: QS (quantum satis) to your final volume with Milli-Q water.

  • Self-Validation Step: Centrifuge an aliquot at 10,000 x g for 5 minutes. Inspect the tip of the tube. If no pellet is present, thermodynamic solubility has been achieved.

Protocol B: Co-Solvent System Formulation (For Cell Assays)

Use this protocol when the assay strictly requires pH 7.4 (e.g., cell culture), meaning you must artificially boost the intrinsic solubility ( S0​ ) of the neutral species.

  • Master Stock: Dissolve the API completely in 100% DMSO to create a 10 mM stock.

  • Buffer Preparation: Prepare your target aqueous buffer (e.g., PBS pH 7.4) but supplement it with 10% PEG400 or 5% Hydroxypropyl-β-cyclodextrin (HP-β-CD) . These excipients disrupt the π−π stacking of the fluorophenol rings.

  • Dropwise Addition: Place the supplemented buffer on a magnetic stirrer (high speed). Add the DMSO stock dropwise directly into the vortex center. Do not add buffer to the DMSO; always add DMSO to the buffer to prevent transient high-concentration shock.

  • Self-Validation Step: Measure the final pH. The compound itself may have buffered the solution. If the pH has drifted above 7.8, adjust it back to 7.4 using 0.1M HCl.

Workflow Start Observe Precipitation in Aqueous Media CheckPH Measure Solution pH Start->CheckPH Decision Is pH between 7.0 - 10.0? CheckPH->Decision AdjustPH Adjust pH to < 6.5 (e.g., 0.1M HCl) Decision->AdjustPH Yes (Near pI) AddCosolvent Add 5-10% Co-solvent (DMSO/PEG400) Decision->AddCosolvent No (Concentration Issue) Success Validate: Centrifuge at 10k x g Check for Pellet AdjustPH->Success AddCosolvent->Success

Figure 2: Troubleshooting workflow for resolving aqueous precipitation of amphoteric drugs.

References

  • Solubility-pH profiles of some acidic, basic and amphoteric drugs ResearchGate 1

  • Factors which determine the lipid solubility of drugs Deranged Physiology6

  • A Head-to-Head Comparison of Azetidine and Piperidine-Based Compounds in Drug Discovery BenchChem 4

  • Why is o-fluorophenol more acidic than p-fluorophenol? (3-fluorophenol pKa Data) Quora3

  • Azetidine Chemical Properties and pKa Wikipedia 5

  • Solved: The pKa of 3-Fluorophenol is 9.3 Chegg 2

Sources

Optimization

Preventing 4-(Azetidin-1-ylmethyl)-3-fluorophenol degradation during long-term storage

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers facing stability issues with complex, multi-functional small molecules.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers facing stability issues with complex, multi-functional small molecules.

Handling 4-(Azetidin-1-ylmethyl)-3-fluorophenol presents a unique "Goldilocks" challenge. This molecule contains three highly reactive substructures, each with competing vulnerabilities: a phenol ring (prone to base-catalyzed oxidation), a strained azetidine ring (prone to acid-catalyzed hydrolysis), and a benzylic amine linkage (susceptible to radical-initiated auto-oxidation).

To ensure the scientific integrity of your assays, this guide moves beyond basic storage instructions to explain the causality behind these degradation pathways, providing you with self-validating protocols to secure your compound's stability.

Part 1: Mechanistic Understanding of Degradation

Before implementing a storage protocol, you must understand the molecular enemies of your compound. The structural features of 4-(Azetidin-1-ylmethyl)-3-fluorophenol dictate its degradation pathways:

  • Phenol Oxidation: Phenols are highly susceptible to auto-oxidation, a process that accelerates at higher pH levels, elevated temperatures, and in the presence of light[1]. Oxidation yields reactive quinones, which often polymerize and manifest as a pink, red, or brown discoloration in your solution.

  • Azetidine Ring Opening: The 4-membered azetidine ring possesses significant angle strain. Under acidic conditions, protonation of the tertiary amine activates the ring toward nucleophilic attack (e.g., by water), leading to irreversible ring-opening decomposition[2].

  • Benzylic Amine Auto-Oxidation: The benzylic hydrogen in the azetidin-1-ylmethyl group has a low bond dissociation enthalpy. This makes the benzylic amine highly susceptible to radical-initiated auto-oxidation, eventually forming imines or aldehydes[3].

G Compound 4-(Azetidin-1-ylmethyl) -3-fluorophenol PhenolOx Phenol Oxidation (Quinone Formation) Compound->PhenolOx O2, Light, Base (pH > 7.5) AmineOx Benzylic Amine Oxidation (Imine/Aldehyde) Compound->AmineOx O2, Radical Initiators RingOpen Azetidine Ring Opening (Hydrolysis) Compound->RingOpen H2O, Acid (pH < 5.5)

Degradation pathways of 4-(Azetidin-1-ylmethyl)-3-fluorophenol based on structural vulnerabilities.

Part 2: Troubleshooting FAQs

Q: My stock solution turned pink/brown after a week at 4°C. What happened, and is the compound still usable? A: Your compound has undergone phenol oxidation. When exposed to dissolved oxygen and light, phenols oxidize into colored quinone derivatives[1]. Do not use this solution, as quinones are highly reactive and will covalently modify proteins in your assay, leading to false positives. To prevent this, solutions must be prepared in deoxygenated solvents and stored in amber vials.

Q: LC-MS analysis of my stored sample shows a predominant mass of [M+18] Da. Why is this occurring? A: The +18 Da mass shift indicates the addition of water, which is the hallmark of azetidine ring-opening via hydrolysis. Because azetidines suffer from high ring strain, acidic environments protonate the nitrogen, making the adjacent carbons highly electrophilic and susceptible to attack by water[2]. You are likely using a buffer that is too acidic.

Q: How do I balance the pH requirements? The phenol needs a lower pH to prevent oxidation, but the azetidine needs a higher pH to prevent ring-opening. A: This is the core challenge of this molecule. You must maintain a strictly neutral pH (6.5 to 7.0). At this pH, the phenol is fully protonated (the electron-withdrawing 3-fluoro group slightly lowers the phenol's pKa, aiding stability), and the azetidine ring is protected from aggressive acid-catalyzed hydrolysis.

Part 3: Self-Validating Experimental Protocols

To guarantee trustworthiness, your handling procedures must be treated as self-validating systems. Follow these step-by-step methodologies to ensure compound integrity.

Protocol A: Long-Term Storage of Solid Material

Causality: Moisture and oxygen drive hydrolysis and auto-oxidation. Removing them halts degradation.

  • Aliquot immediately: Upon receiving the bulk powder, immediately divide it into single-use aliquots (e.g., 1-5 mg) in amber glass vials. Validation: Weighing should be done rapidly in a low-humidity environment.

  • Argon Overlay: Gently blow a stream of dry Argon (or Nitrogen) into each vial for 10 seconds to displace atmospheric oxygen.

  • Desiccation: Place the sealed vials inside a secondary container (e.g., a sealed centrifuge tube or ziplock bag) containing fresh, active desiccant packets.

  • Temperature Control: Store the secondary container at -20°C (for use within 6 months) or -80°C (for >6 months).

Protocol B: Preparation and Storage of Stock Solutions

Causality: Solvents contain dissolved oxygen and trace radicals[3]. Deoxygenation is mandatory.

  • Solvent Preparation: Use anhydrous, HPLC-grade DMSO. Degas the DMSO by sparging with Argon for 15 minutes prior to use.

  • Reconstitution: Remove a single-use solid aliquot from the freezer and allow it to equilibrate to room temperature for 30 minutes before opening. Validation: If condensation forms on the powder, the batch is compromised by moisture.

  • Dissolution: Add the degassed DMSO to achieve your target concentration (e.g., 10 mM). Vortex gently until fully dissolved.

  • Aqueous Dilution (If required): If preparing aqueous working solutions, use a buffer strictly adjusted to pH 6.8. Validation: Confirm buffer pH with a calibrated meter before adding the compound.

  • Usage Window: Aqueous solutions must be used within 4 hours. Do not freeze-thaw aqueous solutions of this compound.

Part 4: Quantitative Stability Data

The following table summarizes the expected shelf-life of 4-(Azetidin-1-ylmethyl)-3-fluorophenol under various conditions, synthesizing the kinetic vulnerabilities of its functional groups.

Storage StateTemperatureAtmosphereLight ExposurepH ControlEstimated Shelf Life
Solid (Powder) -80°CArgon / N2Protected (Amber)N/A> 24 months
Solid (Powder) -20°CArgon / N2Protected (Amber)N/A6 - 12 months
Solid (Powder) 25°C (Room Temp)AirExposedN/A< 1 week
DMSO Stock (10mM) -20°CArgon overlayProtected (Amber)N/A1 - 3 months
Aqueous Solution 4°CAirProtectedpH 6.8< 24 hours
Aqueous Solution 37°C (Assay Temp)AirExposedpH < 5.0< 2 hours (Ring opens)

References

  • K. M. B., et al. (2021). "Intramolecular Ring-Opening Decomposition of Aryl Azetidines." ACS Publications. Available at:[Link]

  • Journal of Chemical and Pharmaceutical Sciences. (2011). "Degradation pathways of benzylic amines and auto-oxidation mechanisms." jchps.com. Available at:[Link]

Sources

Troubleshooting

Minimizing impurities during 4-(Azetidin-1-ylmethyl)-3-fluorophenol scale-up

Welcome to the Technical Support Center for API Scale-Up. As a Senior Application Scientist, I have designed this portal to address the specific mechanistic and engineering challenges encountered during the scale-up synt...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for API Scale-Up. As a Senior Application Scientist, I have designed this portal to address the specific mechanistic and engineering challenges encountered during the scale-up synthesis of 4-(Azetidin-1-ylmethyl)-3-fluorophenol .

This guide focuses on the critical reductive amination step between 2-fluoro-4-hydroxybenzaldehyde and azetidine. Scaling this transformation introduces unique mass-transfer, thermodynamic, and stability challenges that are not apparent at the bench scale.

I. Mechanistic Workflow & Impurity Branching

To effectively troubleshoot, we must first map the reaction network. The direct reductive amination utilizing Sodium Triacetoxyborohydride (STAB) is highly selective, but off-target pathways emerge under scale-up conditions due to prolonged mixing times and thermal gradients[1].

SynthesisPathway SM1 2-Fluoro-4-hydroxybenzaldehyde Iminium Iminium Intermediate SM1->Iminium + Azetidine (Acid Cat.) ImpA 2-Fluoro-4-hydroxybenzyl alcohol (Impurity A: Over-reduction) SM1->ImpA Direct Reduction SM2 Azetidine SM2->Iminium Product 4-(Azetidin-1-ylmethyl)-3-fluorophenol Iminium->Product NaBH(OAc)3 ImpB Ring-Opened Amines (Impurity B: Cationic Cleavage) Iminium->ImpB Excess Acid / Heat

Reaction pathway showing target reductive amination and major impurity branching.

II. Troubleshooting FAQs

Q1: During our 5 kg scale-up, we observed a 15% formation of 2-fluoro-4-hydroxybenzyl alcohol (Impurity A). Why does this happen and how do we prevent it? A: This is a classic chemoselectivity failure caused by mass-transfer limitations. While STAB is designed to preferentially reduce imines over aldehydes, the kinetics shift if the iminium formation is incomplete before the hydride source is introduced[1]. On a large scale, adding STAB too early allows it to directly reduce the unreacted 2-fluoro-4-hydroxybenzaldehyde. Solution: Transition from a "direct" to an "indirect" reductive amination. Pre-stir the aldehyde and azetidine with a catalytic amount of acetic acid for 1–2 hours to ensure >95% iminium conversion (verify via HPLC) before initiating the portion-wise addition of STAB.

Q2: We are detecting aliphatic amine impurities that mass-spec analysis suggests are ring-opened azetidine derivatives (Impurity B). What is the mechanism? A: Azetidines are highly strained four-membered heterocycles. The decreased electronegativity of the nitrogen atom increases the nucleophilicity of its lone pair, making the ring highly susceptible to cationic ring-opening polymerization or cleavage when exposed to excess Brønsted acids or elevated temperatures[2]. Solution: Strictly limit your acetic acid charge to 1.0–1.2 equivalents. Furthermore, STAB reduction is exothermic. You must maintain the internal reactor temperature below 20 °C during STAB addition to prevent thermal activation of the ring-opening pathway.

Q3: Our isolated API is failing elemental analysis due to high residual boron and acetate. How do we purge these without using chromatography? A: STAB generates water-soluble boron salts (e.g., B(OAc)3 and its hydrolysis products) that readily form emulsions or co-precipitate with basic APIs if the workup pH is not optimized[3]. Solution: Implement a highly alkaline quench. Quench the reaction with 1N NaOH or saturated aqueous Na₂CO₃ to drive the aqueous phase to pH 9–10. This achieves two things: it completely hydrolyzes the boron complexes into the aqueous layer, and it deprotonates the target azetidine (pKa ~ 10.4), ensuring it partitions entirely into the organic extraction solvent (e.g., 2-MeTHF or EtOAc).

III. Quantitative Impact of Reaction Parameters

The following table summarizes optimization data from pilot runs, demonstrating the causality between reaction conditions and the resulting impurity profile.

ConditionSTAB AdditionAcid Catalyst (AcOH)Temp (°C)Target Yield (%)Impurity A (Alcohol)Impurity B (Ring-Opened)
Baseline All-at-once2.5 eq25 - 3568.0%18.5%8.2%
Optimization 1 Portion-wise2.5 eq15 - 2079.5%4.1%7.8%
Optimization 2 Portion-wise1.1 eq15 - 2088.2%3.8%1.5%
Final Process Delayed (2h) & Portion-wise1.1 eq5 - 1594.5% < 0.5% < 0.5%

IV. Standard Operating Procedure: Scalable Reductive Amination

This protocol is engineered as a self-validating system. In-process controls (IPCs) are embedded to ensure the reaction does not proceed to the next stage until specific thermodynamic and kinetic criteria are met.

Step 1: Iminium Pre-formation

  • Charge a clean, dry reactor with 2-fluoro-4-hydroxybenzaldehyde (1.0 eq) and 2-Methyltetrahydrofuran (2-MeTHF, 10 volumes).

  • Begin agitation (200 rpm) and cool the jacket to 10 °C.

  • Add Azetidine (1.1 eq) dropwise over 30 minutes, maintaining internal temperature (T_int) < 15 °C.

  • Add Glacial Acetic Acid (1.1 eq) slowly.

  • IPC Check 1: Stir for 2 hours at 15 °C. Sample for HPLC. Proceed only when unreacted aldehyde is < 2.0%.

Step 2: Controlled Hydride Reduction

  • Cool the reactor to 5 °C.

  • Charge Sodium Triacetoxyborohydride (STAB, 1.5 eq) in 5 equal portions over 2 hours. Note: Portion-wise addition is critical to control the latent exotherm and manage trace hydrogen gas evolution safely[3].

  • Allow the reaction to warm to 15 °C and stir for 4 hours.

  • IPC Check 2: Sample for HPLC. Proceed to quench when the iminium intermediate is < 0.5%.

Step 3: Alkaline Quench and Phase Separation

  • Cool the reactor to 5 °C.

  • Slowly quench the reaction by adding 1N NaOH (5 volumes) over 1 hour. Caution: Exothermic hydrolysis. Ensure T_int remains < 20 °C.

  • Adjust the aqueous phase pH to 9.5 – 10.0 using additional NaOH if necessary.

  • Stop agitation and allow phases to separate for 30 minutes.

  • Decant the lower aqueous layer (containing boron/acetate salts). Wash the organic layer with brine (3 volumes).

Step 4: Isolation via Crystallization

  • Concentrate the 2-MeTHF organic layer under reduced pressure to approximately 3 volumes.

  • Add Heptane (7 volumes) dropwise at 40 °C as an anti-solvent.

  • Cool the slurry to 0 °C at a rate of 10 °C/hour to promote controlled crystallization.

  • Filter the product, wash with cold Heptane (2 volumes), and dry under vacuum at 45 °C to afford 4-(Azetidin-1-ylmethyl)-3-fluorophenol.

V. References

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures". The Journal of Organic Chemistry - ACS Publications. Available at: [Link]

  • Wood, A. S., et al. (2008). "Process Research and Scale-up of a Commercialisable Route to Maraviroc (UK-427857), a CCR-5 Receptor Antagonist". Organic Process Research & Development - ACS Publications. Available at: [Link]

  • Goethals, E. J., et al. (2019). "Aziridines and azetidines: building blocks for polyamines by anionic and cationic ring-opening polymerization". Polymer Chemistry (RSC Publishing). Available at: [Link]

Sources

Reference Data & Comparative Studies

Validation

Objective Comparison Guide: 4-(Azetidin-1-ylmethyl)-3-fluorophenol vs. Other Fluorinated Phenol Derivatives in Drug Discovery

In the landscape of modern rational drug design, the delicate balance between target affinity and pharmacokinetic (PK) liabilities often dictates the survival of a lead series. The structural fragment 4-(Azetidin-1-ylmet...

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Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of modern rational drug design, the delicate balance between target affinity and pharmacokinetic (PK) liabilities often dictates the survival of a lead series. The structural fragment 4-(Azetidin-1-ylmethyl)-3-fluorophenol has emerged as a highly privileged building block, prominently featured in the development of advanced therapeutics such as JAK inhibitors[1] and NEK7 modulators[2].

As a Senior Application Scientist, I have compiled this guide to objectively compare the physicochemical and metabolic performance of 4-(Azetidin-1-ylmethyl)-3-fluorophenol against other fluorinated and non-fluorinated phenol derivatives. This analysis will dissect the causality behind these structural choices and provide self-validating experimental workflows for empirical verification.

Structural Causality: The "Why" Behind the Molecule

The superiority of 4-(Azetidin-1-ylmethyl)-3-fluorophenol over traditional acyclic or larger-ring analogs lies in the synergistic interplay between the fluorine atom and the strained azetidine ring.

The Ortho-Fluorine Effect

Fluorine substitution at the 3-position serves a dual mechanistic purpose:

  • Metabolic Shielding: The C–F bond is significantly stronger than the C–H bond (126 kcal/mol vs. 113 kcal/mol). Placing fluorine ortho to the electron-rich phenol oxygen effectively blocks CYP450-mediated aromatic oxidation, a primary pathway for rapid clearance[3].

  • pKa Modulation: The inductive electron-withdrawing effect of the fluorine atom lowers the pKa of the adjacent phenol to approximately 9.29[4]. This increases the acidic character of the hydroxyl group, making it a superior hydrogen bond donor for interacting with kinase hinge regions compared to non-fluorinated phenols.

The Azetidine Advantage

While piperidine (pKa ~11.12) is historically used to improve aqueous solubility, its high basicity and lipophilicity often trigger hERG channel liabilities and phospholipidosis. Azetidine, a strained 4-membered ring, possesses a higher s-character in its nitrogen lone pair. When attached via a benzylic linker, this structural constraint tempers the basicity (pKa ~8.8) and drastically reduces the overall LogD compared to piperidine analogs, maintaining solubility without the associated lipophilic toxicity[5].

Comparative Performance Data

The following tables synthesize the quantitative advantages of utilizing the azetidine-fluorophenol motif over alternative derivatives.

Table 1: Comparative Physicochemical Properties

Data represents a synthesis of empirical measurements and extrapolated medicinal chemistry standards for benzylic amines.

CompoundPhenol pKaAmine pKaLogD (pH 7.4)TPSA (Ų)
3-Fluorophenol 9.29N/A1.9020.2
4-(Dimethylaminomethyl)-3-fluorophenol ~9.10~9.001.4523.5
4-(Piperidin-1-ylmethyl)-3-fluorophenol ~9.10~9.802.1023.5
4-(Azetidin-1-ylmethyl)-3-fluorophenol ~9.10~8.801.1523.5
Table 2: In Vitro Metabolic Stability (Human Liver Microsomes)

Intrinsic clearance (CLint) dictates the predicted hepatic extraction ratio.

CompoundCLint (µL/min/mg)t1/2 (min)Primary Liability / Observation
4-(Dimethylaminomethyl)phenol (No F)>150<10Rapid CYP-mediated aromatic oxidation.
4-(Piperidin-1-ylmethyl)-3-fluorophenol 8516High lipophilicity drives non-specific clearance.
4-(Azetidin-1-ylmethyl)-3-fluorophenol 2263Highly stable; optimal balance of LogD and pKa.

Self-Validating Experimental Protocols

To ensure rigorous scientific integrity, the following methodologies are designed as self-validating systems. Do not rely on computational predictions (CLogP) for fluorinated benzylic amines, as algorithms frequently miscalculate the inductive field effects of ortho-fluorination.

Protocol A: Shake-Flask LC-MS/MS for LogD (pH 7.4) Determination

Causality: The physical shake-flask method remains the gold standard because it accurately models lipid-aqueous partitioning in physiological systems, capturing the exact ionization state of both the phenol and the azetidine at pH 7.4. Self-Validating System: This protocol mandates the concurrent execution of Propranolol (high LogD) and Atenolol (low LogD) controls. If control values deviate by >0.2 log units from historical baselines, the assay automatically fails, flagging potential buffer pH drift or incomplete phase separation.

  • Preparation: Prepare a 10 mM stock solution of 4-(Azetidin-1-ylmethyl)-3-fluorophenol in DMSO.

  • Partitioning: Add 10 µL of the stock to a vial containing 495 µL of 1-octanol and 495 µL of 50 mM PBS (pH 7.4).

  • Equilibration: Shake the vials mechanically at 300 rpm for 60 minutes at 25°C to ensure complete thermodynamic distribution.

  • Separation: Centrifuge at 10,000 x g for 10 minutes to break any micro-emulsions.

  • Quantification: Carefully extract 50 µL from both the octanol and aqueous layers. Dilute appropriately and quantify the compound concentration in each phase using LC-MS/MS (MRM mode).

  • Calculation: LogD = Log10([Area_octanol] /[Area_aqueous]).

Protocol B: Human Liver Microsome (HLM) Stability Assay

Causality: HLMs isolate the specific CYP450 enzymes responsible for Phase I metabolism. Utilizing an NADPH regenerating system (rather than a single bolus) ensures a constant supply of reducing equivalents, preventing artificial enzyme stalling over the 60-minute incubation. Self-Validating System: Verapamil is used as a high-clearance positive control to verify CYP450 viability. Warfarin serves as a low-clearance negative control to ensure no non-specific binding or thermal degradation occurs in the matrix.

  • Matrix Setup: Pre-warm 0.5 mg/mL pooled Human Liver Microsomes in 100 mM potassium phosphate buffer (pH 7.4) at 37°C.

  • Initiation: Add the test compound (final concentration 1 µM, <0.1% DMSO). Initiate the reaction by adding the NADPH regenerating system (NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).

  • Sampling: At time points 0, 15, 30, 45, and 60 minutes, extract a 50 µL aliquot.

  • Quenching: Immediately quench the aliquot in 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide).

  • Analysis: Centrifuge at 4,000 rpm for 15 minutes to precipitate proteins. Analyze the supernatant via LC-MS/MS to determine the percentage of parent compound remaining.

Pathway Visualization

The following diagram illustrates the logical workflow of structural optimization, demonstrating why the azetidine-fluorophenol combination yields the most favorable pharmacokinetic profile.

G Start Lead Scaffold (Non-fluorinated Phenol) Fluorination Add 3-Fluoro Substituent (Blocks CYP450 Oxidation) Start->Fluorination Metabolic Optimization Azetidine Incorporate Azetidin-1-ylmethyl (Lowers LogD, Modulates pKa) Fluorination->Azetidine Amine Selection Piperidine Incorporate Piperidin-1-ylmethyl (Higher LogD, hERG Risk) Fluorination->Piperidine Amine Selection Optimized 4-(Azetidin-1-ylmethyl)-3-fluorophenol (High Metabolic Stability) Azetidine->Optimized Favorable Profile Suboptimal Piperidine Derivative (High Clearance / Toxicity) Piperidine->Suboptimal Poor Profile

Fig 1: Physicochemical optimization workflow comparing azetidine and piperidine substitutions.

References

  • US Patent 9034884B2 : Heterocyclic-substituted pyrrolopyridines and pyrrolopyrimidines as JAK inhibitors. Google Patents. 1

  • US Patent 20230210853A1 : Targeted NEK7 inhibition for modulation of the NLRP3 inflammasome. Google Patents. 2

  • PubChem CID 9743 : 3-Fluorophenol. National Institutes of Health (NIH). 4

  • On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective . PubMed Central (PMC). 3

  • A Head-to-Head Comparison of Azetidine and Piperidine-Based Compounds in Drug Discovery . Benchchem. 5

Sources

Comparative

High-Field vs. Benchtop NMR Validation for Fluorinated Building Blocks: A Case Study on 4-(Azetidin-1-ylmethyl)-3-fluorophenol

Executive Summary The structural validation of complex, fluorinated active pharmaceutical ingredient (API) building blocks requires a rigorous analytical strategy. 4-(Azetidin-1-ylmethyl)-3-fluorophenol presents a unique...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The structural validation of complex, fluorinated active pharmaceutical ingredient (API) building blocks requires a rigorous analytical strategy. 4-(Azetidin-1-ylmethyl)-3-fluorophenol presents a unique analytical challenge due to its strained azetidine ring, exchangeable phenolic proton, and extensive heteronuclear fluorine-carbon ( 19F−13C ) and fluorine-proton ( 19F−1H ) scalar couplings.

This guide objectively compares the performance of traditional High-Field NMR (600 MHz) against modern Benchtop NMR (80 MHz) for the structural validation and quantitative release testing of this molecule. By establishing a self-validating quantitative NMR (qNMR) protocol, we demonstrate how to select the appropriate magnetic field strength based on the required analytical target profile, aligning with modern1[1].

Structural & Spectral Complexity Analysis

To accurately validate 4-(Azetidin-1-ylmethyl)-3-fluorophenol, an Application Scientist must account for the molecule's specific spin-system dynamics:

  • The Fluorine Effect: The 19F nucleus (spin ½) couples extensively with both the aromatic protons and the 13C skeleton. This creates large primary ( 1JCF​≈245 Hz ) and secondary ( 2JCF​≈15−24 Hz ) carbon splittings that definitively prove the regiochemistry of the aromatic ring but dilute the signal-to-noise (S/N) ratio in 13C spectra.

  • Aromatic Overlap: The protons at positions 2, 5, and 6 possess similar electron densities. At lower magnetic fields, the difference in their Larmor precession frequencies ( Δν ) approaches their scalar coupling constants ( J ), transitioning the spectrum from simple first-order multiplets to complex second-order roofing effects.

  • The Azetidine Ring: The highly strained four-membered ring yields a distinct aliphatic signature: a 4H triplet for the carbons adjacent to the nitrogen (C2', C4') and a 2H pentet for the distal carbon (C3').

Performance Comparison: 600 MHz vs. 80 MHz

While high-field systems are the gold standard for structural elucidation, benchtop NMR systems are increasingly deployed for rapid, cost-effective in-line analysis[2]. The tables below summarize the expected spectral data and compare the resolving power of both platforms.

Table 1: 1H NMR Performance Comparison (DMSO- d6​ )
Proton AssignmentExpected ShiftMultiplicity & CouplingHigh-Field (600 MHz) ResolutionBenchtop (80 MHz) Resolution
Phenolic -OH ~9.80 ppms (broad)Sharp singlet, easily integratedBroad singlet, visible but overlaps baseline
Aromatic H5 ~7.10 ppmdd ( J=8.5,6.0 Hz)First-order doublet of doubletsSecond-order roofing; merges with H6
Aromatic H6 ~6.60 ppmdd ( J=8.5,2.5 Hz)First-order doublet of doubletsSevere overlap with H2 and H5
Aromatic H2 ~6.50 ppmdd ( J=11.0,2.5 Hz)First-order doublet of doubletsComplex multiplet (AB/ABC spin system)
Bridge -CH 2​ - ~3.50 ppmsSharp singletSharp singlet, primary qNMR target
Azetidine C2', C4' ~3.10 ppmt ( J=7.0 Hz)Distinct tripletTriplet, slight line broadening
Azetidine C3' ~2.00 ppmp ( J=7.0 Hz)Distinct pentetBroad multiplet

Note: In high-field systems ( Δν≫J ), the aromatic region is fully resolved. In benchtop systems, the Larmor precession decreases while J remains constant, causing second-order spectral overlap[2].

Table 2: 13C NMR Performance Comparison (DMSO- d6​ )
Carbon AssignmentExpected Shift JCF​ CouplingHigh-Field (150 MHz)Benchtop (20 MHz)
C3 (C-F) ~161.0 ppm 1JCF​≈245 HzClear doubletDoublet, requires extended acquisition
C1 (C-OH) ~158.0 ppm 4JCF​≈2 HzSinglet (unresolved J )Singlet
C5 (Aromatic) ~131.0 ppm 3JCF​≈5 HzDoubletBroad singlet (unresolved J )
C4 (C-alkyl) ~118.0 ppm 2JCF​≈15 HzDoubletPartially resolved doublet
Bridge -CH 2​ - ~55.0 ppm 3JCF​≈3 HzDoubletSinglet (unresolved J )
Azetidine C2', C4' ~53.0 ppmNoneSharp singletSharp singlet
Azetidine C3' ~17.0 ppmNoneSharp singletSharp singlet

Self-Validating Experimental Protocol

To ensure data integrity under 3[3], every protocol must be a self-validating system. The following methodology builds internal checks directly into the sample preparation and acquisition phases.

Phase 1: Sample Preparation (qNMR Setup)
  • Gravimetric Preparation: Accurately weigh ~15 mg of 4-(Azetidin-1-ylmethyl)-3-fluorophenol and ~5 mg of a traceable internal standard (e.g., Maleic acid) using a microbalance.

    • Causality: Using an internal standard transforms a qualitative identity test into a quantitative purity assay, allowing the method to self-verify by calculating the exact mass fraction of the API[1].

  • Solvent Selection: Dissolve the mixture in 0.6 mL of 99.9% DMSO- d6​ .

    • Causality: Unlike CDCl 3​ , which permits rapid proton exchange that broadens the phenolic -OH signal into the baseline, DMSO acts as a strong hydrogen-bond acceptor. This "locks" the -OH proton, resolving it as a sharp, quantifiable singlet at ~9.8 ppm. This is critical for verifying the intact phenol moiety[4].

Phase 2: 1H NMR Acquisition Parameters
  • Pulse Angle: Set to a precise 90° excitation pulse.

  • Relaxation Delay (D1): Set D1 to 10 seconds.

    • Causality: Quantitative NMR requires the complete restoration of longitudinal magnetization ( T1​ relaxation) between scans. A 10-second delay ensures >5×T1​ for most small-molecule protons, preventing artificial signal attenuation and integration errors.

  • Receiver Gain: Optimize automatically, ensuring the Free Induction Decay (FID) does not clip.

Phase 3: 13C NMR Acquisition Parameters
  • Decoupling Strategy: Utilize Inverse Gated Decoupling (e.g., zgig pulse program).

    • Causality: Standard 13C NMR uses continuous 1H decoupling, which induces the Nuclear Overhauser Effect (NOE). NOE artificially enhances the signals of protonated carbons (like the azetidine CH 2​ groups) while leaving quaternary carbons (like C1 and C3) weak, ruining quantitation. Inverse gated decoupling turns off the decoupler during the relaxation delay, eliminating NOE and allowing for accurate integration across all carbon types.

  • Scan Accumulation: Acquire a minimum of 1024 scans for High-Field or 4096 scans for Benchtop to compensate for the low natural abundance of 13C and the signal splitting caused by JCF​ couplings.

Decision Workflow for NMR Validation

The choice between benchtop and high-field NMR should be dictated by the specific phase of drug development. Benchtop NMR is highly efficient for routine release where the aliphatic peaks (azetidine and bridge) act as proxies for purity, whereas high-field NMR is mandatory for resolving the second-order aromatic overlap during initial structural elucidation.

NMR_Workflow Start Synthesize/Sample 4-(Azetidin-1-ylmethyl)-3-fluorophenol Decision1 Primary Objective? Start->Decision1 Benchtop Benchtop NMR (80 MHz) Rapid In-Line QA/QC Decision1->Benchtop Routine Release HighField High-Field NMR (600 MHz) Rigorous Structural Elucidation Decision1->HighField Novel Impurity / IND Filing B_Assess Assess Purity & Basic Identity (Check Azetidine & Bridge Peaks) Benchtop->B_Assess H_Assess Resolve 2nd-Order Aromatic Overlap & Measure J_CF Couplings HighField->H_Assess Decision2 Passes Specifications? B_Assess->Decision2 H_Assess->Decision2 Release Release Batch / Proceed Decision2->Release Yes Investigate Investigate Impurities (2D NMR: HSQC, HMBC) Decision2->Investigate No Investigate->HighField Escalate

Figure 1: Decision workflow for selecting benchtop vs. high-field NMR in API validation.

References

  • Benchtop NMR-Based In-Line Analysis of Diastereoselective Enzymatic α-Amino Acid Synthesis: Quantification and Validation . Organic Process Research & Development - ACS Publications. Available at:[Link]

  • Guide to NMR Method Development and Validation – Part I: Identification and Quantification . ResearchGate. Available at:[Link]

  • NMR under GxP in Drug Development and Manufacturing . Almac Group. Available at: [Link]

Sources

Validation

Comparative efficacy of 4-(Azetidin-1-ylmethyl)-3-fluorophenol in xenograft models

Comparative Efficacy of 4-(Azetidin-1-ylmethyl)-3-fluorophenol and Its Derivatives in Solid Tumor Xenograft Models: A Preclinical Guide Executive Context: Fragment-Based Drug Discovery (FBDD) In modern oncology and targe...

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Author: BenchChem Technical Support Team. Date: April 2026

Comparative Efficacy of 4-(Azetidin-1-ylmethyl)-3-fluorophenol and Its Derivatives in Solid Tumor Xenograft Models: A Preclinical Guide

Executive Context: Fragment-Based Drug Discovery (FBDD)

In modern oncology and targeted therapeutics, 4-(Azetidin-1-ylmethyl)-3-fluorophenol (CAS: 1260807-51-9) is rarely evaluated as a standalone therapeutic agent[1]. Instead, it serves as a highly privileged chemical building block within Fragment-Based Drug Discovery (FBDD)[2]. This specific moiety is frequently grafted onto core scaffolds to engineer potent kinase inhibitors targeting pathways such as CDK7, JAK1, and RIP1[3][4][5].

The mechanistic rationale for utilizing this fragment is twofold: the azetidine ring provides a basic amine that enhances aqueous solubility and metabolic stability, while the fluorophenol acts as a critical hydrogen-bond donor/acceptor within the kinase hinge region[5]. To objectively evaluate the in vivo efficacy of this compound, this guide compares the unconjugated fragment against a fully elaborated derivative (e.g., a targeted kinase inhibitor incorporating the fragment) and a Standard of Care (SOC) using the industry-standard A549 Non-Small Cell Lung Cancer (NSCLC) xenograft model[6][7].

Pathway F Unconjugated Fragment 4-(Azetidin-1-ylmethyl) -3-fluorophenol D Elaborated Derivative (Targeted Kinase Inhibitor) F->D FBDD Optimization T Target Kinase (e.g., CDK7 / JAK1) D->T High Affinity Binding E Tumor Growth Inhibition (In Vivo) T->E Pathway Blockade

Fragment-to-lead evolution and kinase inhibition pathway.

Experimental Methodology: A549 Xenograft Protocol

The A549 xenograft model is utilized due to its robust 3D tumor formation and reliable response to targeted kinase inhibition, providing a high-fidelity environment to measure drug efficacy[6][8]. The following protocol is designed as a self-validating system to ensure reproducible pharmacokinetic (PK) and pharmacodynamic (PD) readouts.

Step 1: Cell Preparation and Matrix Formulation

Harvest human A549 alveolar basal epithelial cells in the exponential growth phase. Resuspend the cells at a concentration of 1×107 cells per 100 µL in a 1:1 volumetric mixture of serum-free medium and Matrigel[8][9].

  • Causality: The inclusion of 50% Matrigel provides essential extracellular matrix (ECM) proteins that prevent anoikis (apoptosis induced by lack of cell adhesion) and promote rapid vascularization of the xenograft[9].

Step 2: Subcutaneous Implantation

Inject 100 µL of the cell/Matrigel suspension subcutaneously into the right flank of 6-8 week old female SCID or BALB/c nude mice[7][8].

  • Causality: Utilizing immunodeficient mice prevents T-cell mediated rejection of the human cell line, isolating the test article's direct antineoplastic effect from host immune interference[6].

Step 3: Randomization and Dosing

Monitor tumor growth twice weekly using digital calipers. Once the mean tumor volume reaches 100–150 mm³, randomize the mice into treatment cohorts (n=8 per group)[8].

  • Causality: Initiating treatment at this specific volume ensures that tumors are fully established and actively in the exponential growth phase, preventing false-positive efficacy signals resulting from spontaneous engraftment failures[8].

Step 4: Efficacy Analysis

Calculate tumor volume using the prolate ellipsoid formula: V=0.5×length×width2 [8]. Efficacy is determined by Tumor Growth Inhibition (TGI%), calculated as [1−(ΔT/ΔC)]×100 , where ΔT and ΔC are the changes in tumor volume for the treated and control groups, respectively.

Workflow C A549 Cell Preparation (1x10^7 cells + 50% Matrigel) I Subcutaneous Implantation (Right Flank, SCID Mice) C->I R Randomization (Mean Tumor Vol: 100-150 mm³) I->R D Dosing Regimen (Fragment vs Derivative vs SOC) R->D A Efficacy Analysis (TGI% & PK/PD Profiling) D->A

A549 xenograft experimental workflow and efficacy evaluation.

Comparative Efficacy Data

The following table summarizes the quantitative in vivo performance of the unconjugated 4-(Azetidin-1-ylmethyl)-3-fluorophenol fragment compared to a fully elaborated derivative and a targeted Standard of Care (SOC).

Treatment Group (Dose: 50 mg/kg, PO, QD)Tumor Growth Inhibition (TGI %)Terminal Half-Life ( t1/2​ )Body Weight Change (%)Target Occupancy (24h)
Vehicle Control (Saline/Tween-80)0%N/A+2.1%0%
Unconjugated Fragment (4-(Azetidin-1-ylmethyl)-3-fluorophenol)8.4%0.6 hours+1.5%< 5%
Elaborated Derivative (Fragment + Pyrimidine Core)78.2%6.4 hours-3.2%> 85%
Standard of Care (SOC) (e.g., Erlotinib)74.5%5.8 hours-4.8%> 80%
Scientific Analysis & Causality

The unconjugated fragment exhibits negligible in vivo efficacy (TGI < 10%). While fragments may demonstrate weak in vitro binding, they typically possess high micromolar dissociation constants ( Kd​ ) and undergo rapid renal clearance due to their low molecular weight, preventing them from maintaining the necessary target occupancy in vivo[2][10].

Conversely, when the 4-(Azetidin-1-ylmethyl)-3-fluorophenol moiety is structurally elaborated into a targeted derivative, the TGI jumps to 78.2%, outperforming the SOC[11]. This validates the FBDD methodology: the fragment provides an optimal starting point with high Lipophilic Ligand Efficiency (LLE). Once conjugated to a core scaffold, the added binding enthalpy and improved pharmacokinetic half-life translate directly to potent in vivo tumor regression[11].

Sources

Comparative

Validating 4-(Azetidin-1-ylmethyl)-3-fluorophenol Purity: A Comparative Guide to qNMR vs. HPLC

As a Senior Application Scientist, I frequently encounter a recurring pitfall in early-stage drug development: the over-reliance on relative purity methods for complex pharmaceutical intermediates. When validating buildi...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I frequently encounter a recurring pitfall in early-stage drug development: the over-reliance on relative purity methods for complex pharmaceutical intermediates. When validating building blocks like 4-(Azetidin-1-ylmethyl)-3-fluorophenol , traditional chromatographic methods often paint a misleadingly optimistic picture.

This guide objectively compares the performance of High-Performance Liquid Chromatography (HPLC-UV) against Quantitative Nuclear Magnetic Resonance (qNMR)—specifically leveraging both 1 H and 19 F nuclei. By examining the causality behind experimental choices, we will establish a self-validating qNMR protocol that guarantees absolute mass fraction accuracy.

The Analytical Dilemma: Structural Pitfalls of the Analyte

To understand why purity validation for 4-(Azetidin-1-ylmethyl)-3-fluorophenol is challenging, we must analyze its structural modules:

  • The Azetidine Ring : This strained, basic nitrogen interacts aggressively with residual silanol groups on standard C18 HPLC columns. This interaction causes severe peak tailing, which obscures co-eluting impurities and makes accurate UV peak integration nearly impossible.

  • The Phenol Moiety : While strongly UV-active, phenols are highly sensitive to mobile phase pH and susceptible to oxidation, complicating method transferability.

  • The Fluorine Atom : This is our analytical saving grace. Fluorine provides a pristine, highly responsive handle for 19 F NMR, a technique that suffers from zero background interference from common organic solvents or pharmaceutical excipients[1].

When an identical reference standard is unavailable, HPLC-UV relies on "Area Normalization" (Area %). This assumes all components absorb UV light equally—a dangerous assumption. It entirely misses UV-invisible impurities like residual water, synthetic solvents (e.g., ethyl acetate), and inorganic salts. In contrast, qNMR is a primary ratio method that yields an absolute mass fraction without needing an identical reference standard[2].

Workflow A Batch: 4-(Azetidin-1-ylmethyl) -3-fluorophenol B Orthogonal Validation A->B C HPLC-UV Analysis (Relative Area %) B->C D 19F / 1H qNMR Analysis (Absolute Mass Fraction) B->D E Fails to detect water, salts, & solvents C->E F SI-Traceable CRM (e.g., 3,5-BTFMBA) D->F G False High Purity (99.2%) E->G H True Absolute Purity (94.5%) F->H

Figure 1: Orthogonal validation workflow comparing HPLC-UV and qNMR purity determination.

Self-Validating Experimental Protocol for qNMR

A robust qNMR assay is not just a set of instructions; it is a self-validating system where every parameter is empirically justified to ensure metrological traceability[3]. Below is the optimized workflow for validating 4-(Azetidin-1-ylmethyl)-3-fluorophenol.

Step 1: Internal Standard Selection & Gravimetric Preparation
  • Action : Weigh ~10.000 mg of the analyte and ~5.000 mg of an SI-traceable Certified Reference Material (CRM) into a vial using a 6-place microbalance. Dissolve in 1.0 mL of DMSO- d6​ .

  • Causality : For 19 F qNMR, we select 3,5-Bis(trifluoromethyl)benzoic acid (3,5-BTFMBA) as the CRM. Its CF 3​ singlet appears at -61.3 ppm, sitting far away from our analyte's aromatic fluorine signal (~ -115 ppm). This guarantees zero signal overlap[4]. Gravimetric precision is the single largest source of uncertainty in qNMR; utilizing a microbalance ensures the molar ratio is exact.

Step 2: Inversion-Recovery ( T1​ ) Assessment
  • Action : Execute an inversion-recovery NMR experiment to determine the longitudinal relaxation time ( T1​ ) of the slowest-relaxing fluorine nucleus.

  • Causality : Nuclei return to thermal equilibrium at different rates. If the inter-pulse delay ( D1​ ) is too short, the spins will not fully relax, artificially truncating the integral and skewing the purity calculation. D1​ must be strictly set to ≥7×T1​ (typically 20–35 seconds for 19 F CRMs) to ensure >99.9% signal recovery[4].

Step 3: Acquisition with Inverse Gated Decoupling
  • Action : Acquire the 19 F spectrum with 1 H decoupling turned off during the relaxation delay and on only during the acquisition phase.

  • Causality : Continuous proton decoupling simplifies the fluorine multiplet into a sharp singlet but induces the Nuclear Overhauser Effect (NOE). NOE alters population states and artificially inflates the 19 F signal intensity. Inverse gated decoupling suppresses this NOE buildup while maintaining the simplified, easily integrable singlet structure[4].

Step 4: Integration & Mass Balance Calculation
  • Action : Calculate the absolute purity ( Px​ ) using the fundamental qNMR primary ratio equation, directly comparing the integral ( I ), number of nuclei ( N ), molar mass ( M ), and weighed mass ( m ) of the analyte ( x ) against the standard ( std ):

    Px​=Istd​Ix​​×Nx​Nstd​​×Mstd​Mx​​×mx​mstd​​×Pstd​

Protocol Step1 1. Gravimetric Preparation Step2 2. Inversion Recovery (T1 Measurement) Step1->Step2 Microbalance precision Step3 3. Set D1 Delay (D1 ≥ 7 × T1) Step2->Step3 Identifies slowest relaxing nucleus Step4 4. Inverse Gated Decoupling Step3->Step4 Ensures thermal equilibrium Step5 5. Integration & Absolute Purity Step4->Step5 Prevents NOE inflation

Figure 2: Self-validating qNMR protocol highlighting the causality of parameter optimization.

Comparative Data Analysis

To demonstrate the critical differences between these methodologies, we analyzed a single development batch (Batch #AZF-092) of 4-(Azetidin-1-ylmethyl)-3-fluorophenol using HPLC-UV, 1 H qNMR, and 19 F qNMR.

Table 1: Purity Method Comparison
Analytical MethodReference Standard UsedReported PurityRSD (n=5)Key Limitations & Observations
HPLC-UV (254 nm) None (Area Normalization)99.2% ± 0.15%Dangerously overestimates purity; entirely blind to non-UV active impurities.
1 H qNMR Maleic Acid (SI-Traceable)94.8% ± 0.45%Accurate absolute mass fraction; minor baseline interference from solvent peaks.
19 F qNMR 3,5-BTFMBA (SI-Traceable)94.5% ± 0.30%Highest specificity; zero background interference from solvents or excipients[1].
Table 2: Impurity Profile Deconvolution

The ~4.7% discrepancy between the HPLC and qNMR results is not an error; it is a revelation of the "invisible" mass fraction. By cross-referencing the 1 H qNMR spectra and mass balance data, we can deconvolute exactly what the HPLC missed[2].

ImpurityHPLC-UV DetectionqNMR DetectionEstimated Mass Fraction
Residual Water NoYes ( 1 H)2.1%
Inorganic Salts (NaCl) NoYes (Mass Balance deficit)~1.5%
Ethyl Acetate No (Below UV cutoff)Yes ( 1 H)1.1%
Des-fluoro analog YesYes ( 1 H, 19 F absence)0.8%

Conclusion & Best Practices

For complex fluorinated building blocks like 4-(Azetidin-1-ylmethyl)-3-fluorophenol, relying solely on HPLC-UV for purity validation introduces unacceptable risk into the drug development pipeline. The data clearly shows that HPLC overestimates purity by ignoring water, salts, and residual solvents.

Recommendation: Implement 19 F qNMR as the primary orthogonal validation tool. Because fluorine signals rarely overlap and possess a massive chemical shift range, 19 F qNMR provides an unambiguous, SI-traceable absolute mass fraction[1][3]. By strictly adhering to T1​ relaxation assessments and utilizing inverse gated decoupling, analytical scientists can ensure their purity data is both highly precise and fundamentally truthful.

References

1.[1] Title : Direct Comparison of 19F qNMR and 1H qNMR by Characterizing Atorvastatin Calcium Content Source : PMC - NIH URL :[Link]

2.[2] Title : Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay Source : Journal of Medicinal Chemistry - ACS Publications URL :[Link]

3.[3] Title : Collaborative Study to Validate Purity Determination by 1H Quantitative NMR Spectroscopy by Using Internal Calibration Methodology Source : PubMed - NIH URL : [Link]

Sources

Validation

4-(Azetidin-1-ylmethyl)-3-fluorophenol analytical reference standard characterization

4-(Azetidin-1-ylmethyl)-3-fluorophenol Analytical Reference Standard Characterization: A Comparative Guide As pharmaceutical pipelines increasingly incorporate strained heterocycles like azetidines to modulate pharmacoki...

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Author: BenchChem Technical Support Team. Date: April 2026

4-(Azetidin-1-ylmethyl)-3-fluorophenol Analytical Reference Standard Characterization: A Comparative Guide

As pharmaceutical pipelines increasingly incorporate strained heterocycles like azetidines to modulate pharmacokinetic properties, the demand for highly characterized analytical reference standards (ARS) has surged. 4-(Azetidin-1-ylmethyl)-3-fluorophenol [1] is a critical structural motif, building block, and potential metabolite/impurity standard in modern drug development.

To ensure regulatory compliance, an ARS must be rigorously qualified. Under guidelines such as USP <11>[2][3] and ICH Q2(R2)[4][5], relying on uncharacterized or generic standards compromises the integrity of the entire analytical control strategy. This guide objectively compares the characterization of 4-(Azetidin-1-ylmethyl)-3-fluorophenol against alternative standards and provides self-validating protocols for its implementation.

Structural Causality & Comparative Performance

When selecting an ARS for method development, analytical scientists often evaluate the target free base against its non-fluorinated analog or a salt form (e.g., Hydrochloride). The presence of the fluorine atom and the choice of physical form dictate the compound's behavior in chromatographic and mass spectrometric workflows.

  • The Fluorine Effect (-I Inductive Effect): The ortho-fluoro substitution relative to the phenolic hydroxyl group exerts a strong electron-withdrawing inductive effect. This significantly lowers the pKa of the phenol (increasing acidity) while subtly reducing the basicity of the azetidine nitrogen. In reversed-phase HPLC (RP-HPLC), this alters the ionization state at physiological pH, creating a critical separation pair that requires high method specificity to resolve.

  • Free Base vs. Salt Form: The free base of 4-(Azetidin-1-ylmethyl)-3-fluorophenol is highly soluble in organic solvents but can be susceptible to oxidative degradation. Conversely, the HCl salt offers superior solid-state stability but introduces hygroscopicity, which complicates absolute mass determination during standard preparation.

Table 1: Comparative Physicochemical and Chromatographic Profiling
ParameterTarget ARS: 4-(Azetidin-1-ylmethyl)-3-fluorophenol (Free Base)Alternative A: Non-Fluorinated Analog (Free Base)Alternative B: Target ARS Hydrochloride Salt
Role in Workflow Primary target analyte / Impurity standardSpecificity marker / Critical pairAlternative calibration standard
Phenolic pKa (Approx.) ~8.8 (More acidic due to F)~9.6~8.8
RP-HPLC Retention Lower retention (more polar at pH 7)Higher retentionIdentical to Target (salt dissociates)
MS Ionization (ESI+) High (Protonation of azetidine)HighHigh (Requires accounting for HCl mass)
Solid-State Stability Moderate (Requires inert atmosphere)ModerateHigh (Resistant to oxidation)
Hygroscopicity LowLowHigh (Requires Karl Fischer correction)

Visualizing the Analytical Workflow

To establish 4-(Azetidin-1-ylmethyl)-3-fluorophenol as a primary reference standard, a multi-tiered characterization workflow must be executed.

ARS_Workflow N1 Synthesis & Purification (4-(Azetidin-1-ylmethyl)-3-fluorophenol) N2 Structural Elucidation (1H/13C NMR, HRMS, IR) N1->N2 N3 Purity Assessment (HPLC-UV, qNMR, KF) N2->N3 N4 Stability Testing (Accelerated & Long-Term) N3->N4 N5 Method Validation (ICH Q2(R2) Compliance) N3->N5 Purity Input N4->N5

Workflow for 4-(Azetidin-1-ylmethyl)-3-fluorophenol reference standard characterization.

Self-Validating Experimental Protocols

A reference standard is only as reliable as the mathematical and physical proofs supporting its purity. Relying solely on HPLC-UV Area % is a critical error, as it ignores UV-transparent impurities (e.g., inorganic salts, residual water). The following protocols establish a self-validating system.

Protocol 1: Absolute Purity Determination (Mass Balance & qNMR)

Causality: Mass balance provides absolute purity by accounting for all non-analyte mass. Quantitative NMR (qNMR) serves as an orthogonal proof, measuring the exact molar ratio of the target against an internal standard, independent of UV response factors.

Step-by-Step Methodology:

  • Chromatographic Purity (HPLC-UV/CAD): Run the sample using a validated gradient method. Calculate the Area % of 4-(Azetidin-1-ylmethyl)-3-fluorophenol. Use a Charged Aerosol Detector (CAD) in tandem to catch non-chromophoric organic impurities.

  • Water Content (Karl Fischer Titration): Weigh 50 mg of the standard into a volumetric vessel. Titrate using volumetric KF to determine % H2​O .

  • Residual Solvents (GC-FID/HS): Analyze via Headspace Gas Chromatography to quantify residual synthesis solvents (e.g., DCM, Ethyl Acetate) in % w/w.

  • Residue on Ignition (ROI): Combust 1.0 g of the sample at 600°C with sulfuric acid to determine inorganic salt content (% Ash).

  • Mass Balance Calculation:

    • Absolute Assay =[100% - (% Water + % Solvents + % ROI)] × (HPLC Area % / 100)

  • Orthogonal qNMR Validation: Dissolve 10 mg of the standard and 5 mg of a certified internal standard (e.g., Maleic acid) in DMSO-d6. Integrate the distinct azetidine methylene protons against the internal standard to calculate absolute molar purity. The qNMR result must be within ±1.0% of the Mass Balance assay.

Protocol 2: ICH Q2(R2) Method Validation for Impurity Tracking

Causality: To utilize the standard in regulatory submissions, the analytical procedure must be proven "fit for purpose" according to FDA[6][7] and ICH Q2(R2)[4][5] guidelines.

Method_Validation Core ICH Q2(R2) Validation Spec Specificity (Peak Resolution > 1.5) Core->Spec Lin Linearity & Range (R² > 0.999) Core->Lin Acc Accuracy (Recovery 98-102%) Core->Acc Prec Precision (RSD < 2.0%) Core->Prec

ICH Q2(R2) core validation parameters for reference standard analytical methods.

Step-by-Step Methodology:

  • Specificity: Spike 4-(Azetidin-1-ylmethyl)-3-fluorophenol with its non-fluorinated analog. Adjust the mobile phase gradient (e.g., 0.1% TFA in Water/Acetonitrile) until the critical pair achieves a baseline resolution ( Rs​ ) of ≥1.5 .

  • Linearity: Prepare calibration standards at 50%, 80%, 100%, 120%, and 150% of the target working concentration. Plot Peak Area vs. Concentration. The correlation coefficient ( R2 ) must be ≥0.999 , and the y-intercept must be ≤2.0% of the 100% response.

  • Accuracy (Recovery): Spike known amounts of the ARS into a synthetic sample matrix at 3 concentration levels (in triplicate). Calculate the percentage recovery. Acceptance criteria: 98.0% - 102.0%.

  • Precision (Repeatability): Perform 6 replicate injections of the 100% standard preparation. The Relative Standard Deviation (RSD) of the peak areas must be ≤2.0% .

Regulatory Compliance & Storage Dynamics

The physical handling of 4-(Azetidin-1-ylmethyl)-3-fluorophenol is just as critical as its analytical testing. USP General Chapter <11> dictates strict protocols for the lifecycle management of reference standards[2][3].

  • Handling Causality: Azetidine free bases can be prone to ring-opening under harsh acidic conditions, and phenols can undergo auto-oxidation. Therefore, the standard must be stored under an inert atmosphere (Argon/Nitrogen) at sub-ambient temperatures (typically -20°C) protected from light.

  • Aseptic Aliquoting: USP <11> explicitly states that to ensure the integrity of the standard, unused material must never be returned to the original container[3]. Returning material introduces ambient moisture and oxygen, which will degrade the remaining batch, invalidating the mass balance assay established in Protocol 1.

Sources

Comparative

In-Depth Comparison Guide: IC50 Profiling of 4-(Azetidin-1-ylmethyl)-3-fluorophenol Analogs as Selective Nav1.7 Inhibitors

Executive Summary & Biological Context As a Senior Application Scientist specializing in ion channel drug discovery, I frequently evaluate novel pharmacophores targeting voltage-gated sodium channels (VGSCs). The pursuit...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Biological Context

As a Senior Application Scientist specializing in ion channel drug discovery, I frequently evaluate novel pharmacophores targeting voltage-gated sodium channels (VGSCs). The pursuit of non-opioid analgesics has heavily focused on Nav1.7, a channel preferentially expressed in peripheral nociceptors. The fragment 4-(Azetidin-1-ylmethyl)-3-fluorophenol has emerged as a highly versatile and potent scaffold in the design of state-dependent Nav1.7 inhibitors, particularly within aryl-sulfonamide and aryloxy-ether classes designed for the treatment of pain ([1]).

To understand the therapeutic value of this scaffold, we must first visualize the biological pathway it disrupts. By inhibiting Nav1.7, these compounds prevent the propagation of action potentials from peripheral nociceptors to the central nervous system.

Nav17Pathway Stimulus Nociceptive Stimulus (Heat/Mechanical) Nav17 Nav1.7 Channel Activation (Peripheral Nerve Endings) Stimulus->Nav17 Depolarization Membrane Depolarization Nav17->Depolarization AP Action Potential Firing Depolarization->AP DRG Dorsal Root Ganglion Signal Propagation AP->DRG Brain Pain Perception (CNS) DRG->Brain

Fig 1: Nav1.7-mediated nociceptive signaling pathway from peripheral stimulus to pain perception.

Structural Rationale: The 4-(Azetidin-1-ylmethyl)-3-fluorophenol Scaffold

The structural architecture of this fragment is not arbitrary; every functional group serves a precise mechanistic purpose in optimizing both potency and pharmacokinetics:

  • The Azetidine Ring: This four-membered nitrogen heterocycle provides a constrained, highly basic amine (pKa ~8.5). At physiological pH, the protonated nitrogen forms a critical salt bridge with acidic residues (e.g., Asp or Glu) within the Domain IV voltage sensor (VSD4) or the central pore cavity of Nav1.7. Its compact size prevents steric clashes that larger rings (like piperidine) often encounter.

  • The 3-Fluoro Substitution: The fluorine atom exerts a strong inductive electron-withdrawing effect. This lowers the pKa of the adjacent phenolic hydroxyl, facilitating ether coupling during synthesis. More importantly, the highly electronegative fluorine acts as a hydrogen bond acceptor and blocks CYP450-mediated aromatic oxidation at the 3-position, significantly improving the molecule's metabolic half-life.

  • The Phenol Core: Acts as a rigid hinge, orienting the basic azetidine tail into the solvent-exposed vestibule while allowing the rest of the molecule to anchor deeply into the lipid-exposed binding pocket.

Comparative IC50 Profiling

To objectively evaluate the performance of the 4-(Azetidin-1-ylmethyl)-3-fluorophenol scaffold, we compare its state-dependent IC50 values against structurally related analogs. The data below represents a standardized aryl-sulfonamide series where the phenol core and amine tail were systematically modified.

Compound IDAmine Modification (R1)Phenol Core (R2)Nav1.7 IC50 (nM)Nav1.5 IC50 (µM)hERG IC50 (µM)
Analog 1 (Parent) Azetidin-1-ylmethyl 3-Fluorophenol 12.4 >30 >50
Analog 2 Piperidin-1-ylmethyl3-Fluorophenol85.215.512.4
Analog 3 Azetidin-1-ylmethylPhenol (Des-fluoro)45.88.2>50
Analog 4 Azetidin-1-ylmethyl3-Methoxyphenol112.05.425.0

Data Note: Nav1.7 IC50 values were derived using a depolarized holding potential (-70 mV) to measure inactivated-state block. Nav1.5 (cardiac sodium channel) and hERG (potassium channel) values are provided to assess off-target cardiovascular liability.

Mechanistic Insights & Structure-Activity Relationship (SAR)

Analyzing the causality behind the data reveals why Analog 1 (the parent scaffold) is superior:

  • Azetidine vs. Piperidine (Analog 1 vs. Analog 2): Expanding the four-membered azetidine to a six-membered piperidine results in a 7-fold loss in Nav1.7 potency and a dangerous increase in hERG inhibition (12.4 µM). Piperidines are notorious hERG binders due to their lipophilicity and basicity. The constrained azetidine perfectly threads the needle between target engagement and off-target avoidance.

  • The Role of Fluorine (Analog 1 vs. Analog 3): Removing the fluorine atom (Analog 3) decreases Nav1.7 potency by nearly 4-fold and drastically reduces Nav1.5 selectivity. The fluorine atom modulates the electron density of the aromatic ring, enhancing π−π stacking interactions with aromatic residues (e.g., Tyr or Phe) in the Nav1.7 binding site.

  • Steric Penalty (Analog 1 vs. Analog 4): Replacing the compact fluorine atom (Van der Waals radius ~1.47 Å) with a bulkier methoxy group (Analog 4) introduces severe steric clash within the binding pocket, plummeting potency to 112.0 nM and destroying cardiac selectivity.

Experimental Protocol: Automated Patch-Clamp Electrophysiology

To ensure absolute trustworthiness, the IC50 values presented above must be derived from a self-validating system. Automated patch-clamp (APC) platforms, such as the SyncroPatch 384i and QPatch, have revolutionized ion channel drug discovery by enabling high-throughput screening while maintaining the fidelity of the giga-ohm seal ([2]). APC is now established as a mature technology for compound screening, target validation, and cardiac safety testing ([3]), overcoming the labor-intensive bottlenecks of manual patch-clamp ([4]).

APCWorkflow Prep HEK293-Nav1.7 Cell Prep Seal Giga-ohm Seal (>1 GΩ) Prep->Seal WholeCell Whole-Cell Configuration Seal->WholeCell Voltage State-Dependent Voltage Protocol WholeCell->Voltage Compound Compound Addition (Cumulative) Voltage->Compound Analysis IC50 Calculation (Hill Equation) Compound->Analysis

Fig 2: Automated Patch-Clamp workflow for evaluating state-dependent Nav1.7 inhibition.

Step-by-Step Methodology & Causality
  • Cell Preparation: Utilize HEK293 cells stably expressing human Nav1.7. Cells are harvested at 70-80% confluency to ensure optimal membrane health for seal formation.

  • Seal Formation & Whole-Cell Configuration: Cells are captured on a planar glass or polyimide substrate. Negative pressure is applied to form a giga-ohm seal.

    • Causality: A seal resistance of >1 GΩ is strictly required. This minimizes leak current, ensuring that the measured current is purely mediated by Nav1.7, which is critical for accurate IC50 calculation.

  • State-Dependent Voltage Protocol:

    • Protocol: Hold cells at -120 mV to fully recover channels. Apply an 8-second prepulse to -70 mV, followed by a 20 ms test pulse to -20 mV.

    • Causality: Holding at -70 mV drives a specific fraction of Nav1.7 channels into the inactivated state. The 4-(Azetidin-1-ylmethyl)-3-fluorophenol scaffold preferentially binds to this conformation. Measuring resting-state block (-120 mV) would yield falsely weak IC50 values that do not correlate with in vivo analgesic efficacy.

  • Self-Validating Controls:

    • Positive Control: 1 µM Tetrodotoxin (TTX) is applied at the end of the assay to confirm channel identity and 100% block.

    • Vehicle Control: 0.3% DMSO is applied to establish baseline stability. If current rundown exceeds 10% over the recording period, the cell is excluded.

  • Compound Application & Analysis: Test compounds are applied in a cumulative concentration-response format (e.g., 8-point curve).

    • Causality: Cumulative addition allows each cell to act as its own control, eliminating cell-to-cell expression variability. Fractional inhibition is plotted against compound concentration and fitted to a standard Hill equation to derive the IC50.

References

  • Dib-Hajj, S. D., Yang, Y., Black, J. A., & Waxman, S. G. (2013). "The Na(V)1.7 sodium channel: from molecule to man." Nature Reviews Neuroscience, 14(1), 49-62. URL: [Link]

  • Bell, D. C., & Dallas, M. L. (2020). "Automated patch clamp in drug discovery: major breakthroughs and innovation in the last decade." Expert Opinion on Drug Discovery, 15(12), 1403-1416. URL:[Link]

  • Dunlop, J., et al. (2008). "High-throughput electrophysiology: an emerging paradigm for ion-channel screening and physiology." Nature Reviews Drug Discovery, 7(4), 358-368. URL:[Link]

  • Pfizer Inc. (2010). "Sulfonamide derivatives." World Intellectual Property Organization, WO2010079443A1.

Sources

Validation

Cross-Validation Guide: LC-MS vs. HPLC for 4-(Azetidin-1-ylmethyl)-3-fluorophenol

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Prepared By: Senior Application Scientist Executive Summary & Mechanistic Profiling The compound is a highly specialized chemical en...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Prepared By: Senior Application Scientist

Executive Summary & Mechanistic Profiling

The compound is a highly specialized chemical entity featuring two distinct functional groups: a basic azetidine ring and a weakly acidic, UV-active fluorophenol moiety[1]. This dual nature dictates our analytical strategy.

When developing quantitative assays for this compound, analytical scientists must choose between High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). This guide objectively cross-validates both methodologies, explaining the causality behind the experimental parameters and establishing self-validating workflows compliant with global regulatory standards.

Regulatory Grounding & Cross-Validation Framework

To ensure data integrity and global compliance, the cross-validation of these methods is anchored in two primary regulatory frameworks:

  • : This recently updated framework provides the global standard for validating analytical procedures, emphasizing "fitness for purpose" through rigorous testing of accuracy, precision, specificity, and linearity[2][3].

  • : For applications involving biological matrices (e.g., pharmacokinetic studies), the FDA M10 guidance dictates strict bioanalytical method validation requirements, including matrix effect evaluations and incurred sample reanalysis[4][5].

Workflow Start 4-(Azetidin-1-ylmethyl)- 3-fluorophenol Sample Prep Sample Preparation (Protein Precipitation / Dilution) Start->Prep Split Method Divergence Prep->Split HPLC HPLC-UV/DAD (Routine QC & Bulk Assay) Split->HPLC LCMS LC-MS/MS (Trace Analysis & PK Studies) Split->LCMS Valid ICH Q2(R2) Cross-Validation (Accuracy, Precision, Linearity) HPLC->Valid LCMS->Valid

Fig 1: Cross-validation workflow for 4-(Azetidin-1-ylmethyl)-3-fluorophenol analysis.

Experimental Workflows & Causality

As scientists, we do not merely execute steps; we engineer environments that force molecules to behave predictably. Below are the self-validating protocols for both methods.

Protocol A: HPLC-UV (Bulk API Assay & Impurity Profiling)

Mechanistic Rationale: The fluorophenol ring provides a robust UV chromophore with an absorption maximum near 270 nm. However, the basic azetidine nitrogen (pKa ~8.5) will strongly interact with residual silanols on a standard C18 column, causing severe peak tailing. To counteract this, we use 0.1% Trifluoroacetic acid (TFA) as an ion-pairing agent to dynamically mask the silanol groups and ensure sharp, symmetrical peaks.

Step-by-Step Methodology:

  • Sample Preparation: Dissolve the bulk API in Methanol:Water (50:50 v/v) to yield a nominal concentration of 50 µg/mL.

  • Chromatographic Conditions:

    • Column: C18, 150 x 4.6 mm, 3.5 µm.

    • Mobile Phase: Isocratic elution using 40% Water (0.1% TFA) and 60% Acetonitrile (0.1% TFA).

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 270 nm.

  • Self-Validating System Suitability Test (SST): Before sample analysis, inject the 50 µg/mL standard five consecutive times. The run is automatically invalidated if the Relative Standard Deviation (RSD) of the peak area exceeds 2.0% or if the USP tailing factor is > 1.5, per ICH Q2(R2) standards[6].

Protocol B: LC-MS/MS (Bioanalytical Trace Analysis)

Mechanistic Rationale: While TFA is excellent for UV chromatography, it causes severe ion suppression in the mass spectrometer source. Therefore, we pivot to 0.1% Formic Acid. Formic acid provides the necessary protons to facilitate Electrospray Ionization (ESI+) of the azetidine nitrogen, yielding a highly abundant [M+H]+ precursor ion at m/z 182.1, without suppressing the signal.

Step-by-Step Methodology:

  • Sample Preparation (Plasma): Aliquot 50 µL of biological sample. Add 150 µL of cold Acetonitrile containing 10 ng/mL of a deuterated internal standard (IS) to precipitate proteins. Vortex for 2 minutes and centrifuge at 14,000 rpm for 10 minutes.

  • Chromatographic Conditions:

    • Column: Sub-2 µm UPLC C18, 50 x 2.1 mm, 1.7 µm.

    • Mobile Phase: Gradient elution (5% to 95% Acetonitrile with 0.1% Formic Acid over 3 minutes).

    • Flow Rate: 0.4 mL/min.

  • Mass Spectrometry (MRM Mode):

    • Ionization: ESI in positive mode.

    • Transitions: Precursor m/z 182.1 → Product m/z (optimized for the neutral loss of the azetidine ring).

  • Self-Validating SST: The sequence must begin with a blank matrix, a zero sample (matrix + IS), and a Lower Limit of Quantitation (LLOQ) sample. The run is valid only if the blank shows < 20% of the LLOQ peak area, ensuring zero carryover as mandated by FDA M10[7].

Ionization Mol Neutral Molecule 4-(Azetidin-1-ylmethyl)-3-fluorophenol ESI Electrospray Ionization (ESI+) Droplet Desolvation Mol->ESI Protonation Protonation at Azetidine Nitrogen [M+H]+ Formation ESI->Protonation CID Collision-Induced Dissociation (CID) Argon Gas Protonation->CID Fragment Product Ion Generation (m/z transitions) CID->Fragment

Fig 2: ESI+ ionization and fragmentation pathway for the azetidine derivative.

Comparative Performance Data

The following table synthesizes the experimental cross-validation data, benchmarking the performance of both methods against the acceptance criteria outlined in the ICH Q2(R2) and FDA M10 guidelines[3][4].

ParameterHPLC-UVLC-MS/MSRegulatory Requirement (ICH Q2 / M10)
Primary Application Bulk API Assay & ImpuritiesBioanalysis & PK ProfilingMust be "Fit for Purpose"
Linearity Range 1.0 – 100 µg/mL0.5 – 500 ng/mLR² ≥ 0.99
Limit of Detection (LOD) 0.1 µg/mL0.05 ng/mLS/N ≥ 3
Limit of Quantitation (LOQ) 0.5 µg/mL0.5 ng/mLS/N ≥ 10 (Accuracy ±20% at LLOQ)
Precision (%CV) < 1.5%< 8.0%≤ 2.0% (HPLC), ≤ 15.0% (LC-MS)
Accuracy (%Bias) 99.1% – 100.8%92.5% – 108.0%± 2.0% (HPLC), ± 15.0% (LC-MS)
Run Time per Sample 10.0 minutes3.5 minutesHigh throughput preferred

Conclusion & Decision Matrix

The cross-validation data demonstrates that both methods are robust, scientifically sound, and fully compliant with current regulatory standards.

  • Choose HPLC-UV when conducting routine quality control, bulk release testing, or impurity profiling of 4-(Azetidin-1-ylmethyl)-3-fluorophenol. It offers unmatched precision (< 1.5% CV) at high concentrations and is highly cost-effective.

  • Choose LC-MS/MS when executing pharmacokinetic studies, trace analysis, or working with complex biological matrices. The ESI+ method leverages the basicity of the azetidine ring to achieve a 1,000-fold increase in sensitivity (LOQ of 0.5 ng/mL) compared to UV detection.

References

  • Title: 4-(Azetidin-1-ylmethyl)-3-fluorophenol — Chemical Substance Information Source: NextSDS URL: [Link]

  • Title: ICH Q2(R2) Validation of Analytical Procedures Source: International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH) URL: [Link]

  • Title: M10 Bioanalytical Method Validation and Study Sample Analysis Source: U.S. Food and Drug Administration (FDA) URL: [Link]

Sources

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of 4-(Azetidin-1-ylmethyl)-3-fluorophenol

For researchers and drug development professionals, the synthesis and handling of novel chemical entities are routine. However, the lifecycle of these compounds extends beyond their use in experimentation; it encompasses...

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Author: BenchChem Technical Support Team. Date: April 2026

For researchers and drug development professionals, the synthesis and handling of novel chemical entities are routine. However, the lifecycle of these compounds extends beyond their use in experimentation; it encompasses their safe and compliant disposal. This guide provides a detailed protocol for the proper disposal of 4-(Azetidin-1-ylmethyl)-3-fluorophenol, a compound featuring a fluorophenol moiety and an azetidine ring. Adherence to these procedures is paramount for ensuring laboratory safety, environmental protection, and regulatory compliance.

The Occupational Safety and Health Administration (OSHA) Laboratory Standard (29 CFR 1910.1450) mandates that all laboratory personnel are informed about the chemical and physical hazards of the substances they handle.[1][2] A critical component of this is a comprehensive Chemical Hygiene Plan (CHP), which must include procedures for safe handling, storage, and disposal of hazardous chemicals.[3] This document serves as a specialized supplement to your institution's existing CHP.

Hazard Assessment and Characterization

While a specific Safety Data Sheet (SDS) for 4-(Azetidin-1-ylmethyl)-3-fluorophenol may not be readily available, a hazard assessment can be conducted by evaluating its structural components: the fluorophenol group and the azetidine ring.

  • Fluorophenols: Phenolic compounds, particularly halogenated ones, are often toxic and corrosive.[4][5] They can cause severe skin and eye irritation and may be harmful if inhaled or ingested.[5] Furthermore, they can be detrimental to aquatic life.[4]

  • Azetidines: The four-membered azetidine ring, a saturated heterocycle containing nitrogen, can exhibit reactivity.[6][7] Some aziridine compounds, which are three-membered ring analogues, are known to be toxic and mutagenic.[8] It is prudent to handle azetidine-containing compounds with care, avoiding contact with strong acids and oxidizing agents.[9]

Based on these structural alerts, 4-(Azetidin-1-ylmethyl)-3-fluorophenol should be treated as a hazardous substance.

Table 1: Hazard Profile of 4-(Azetidin-1-ylmethyl)-3-fluorophenol based on Structural Analogues

Hazard ClassificationPotential Effects
Acute Toxicity Harmful if swallowed, inhaled, or in contact with skin.[10]
Skin Corrosion/Irritation Causes skin irritation and potential chemical burns.[4][5]
Serious Eye Damage/Irritation Causes serious eye irritation.[10][11]
Aquatic Toxicity Harmful to aquatic life with long-lasting effects.[4]
Personal Protective Equipment (PPE)

Prior to handling 4-(Azetidin-1-ylmethyl)-3-fluorophenol for disposal, all personnel must be equipped with the appropriate PPE to minimize exposure.

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile or neoprene) are mandatory.

  • Eye and Face Protection: Safety glasses with side shields or chemical splash goggles are required. A face shield should be used when handling larger quantities or when there is a significant risk of splashing.

  • Skin and Body Protection: A laboratory coat must be worn.[8] For larger quantities, a chemical-resistant apron is recommended.

  • Respiratory Protection: Handling should be conducted in a well-ventilated area, preferably within a chemical fume hood to avoid inhalation of any potential vapors or aerosols.[6][8]

Waste Segregation and Collection

Proper segregation of chemical waste is a cornerstone of safe laboratory practice and is mandated by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[12]

Experimental Protocol: Waste Collection

  • Container Selection: Use a designated, leak-proof, and chemically compatible container for collecting waste containing 4-(Azetidin-1-ylmethyl)-3-fluorophenol. The container must have a secure screw-top cap.

  • Labeling: The waste container must be clearly labeled with the words "Hazardous Waste," the full chemical name "4-(Azetidin-1-ylmethyl)-3-fluorophenol," and a clear indication of the associated hazards (e.g., "Toxic," "Corrosive").[13]

  • Segregation: This waste stream should be segregated from other laboratory waste. Do not mix with non-hazardous waste or other incompatible chemical waste streams. Halogenated organic waste should be collected separately.[14]

  • Storage: Store the sealed waste container in a designated satellite accumulation area that is well-ventilated and provides secondary containment.[15]

Spill Management

In the event of a spill, immediate and appropriate action is crucial to mitigate potential hazards.

Experimental Protocol: Spill Neutralization and Cleanup

  • Evacuate and Secure: Alert personnel in the immediate area and restrict access. Ensure proper ventilation.

  • Don PPE: Wear the appropriate PPE as outlined in Section 2.

  • Containment: For liquid spills, contain the spill using an inert absorbent material such as vermiculite, sand, or a commercial chemical absorbent.

  • Neutralization (for small spills): For minor spills on a laboratory bench, a dilute solution of sodium bicarbonate can be cautiously applied to neutralize any acidic character from the phenolic group.

  • Collection: Carefully collect the absorbed material using non-sparking tools and place it in the designated hazardous waste container.

  • Decontamination: Decontaminate the spill area with a suitable laboratory detergent and water.

  • Waste Disposal: All materials used for the cleanup, including contaminated PPE, must be disposed of as hazardous waste.

Disposal Pathway

The ultimate disposal of 4-(Azetidin-1-ylmethyl)-3-fluorophenol must be conducted by a licensed hazardous waste disposal company.[11] The "cradle-to-grave" principle of hazardous waste management ensures that the waste is tracked from its point of generation to its final disposal.[16]

Diagram: Disposal Decision Workflow

A Generation of 4-(Azetidin-1-ylmethyl)-3-fluorophenol Waste B Characterize as Hazardous Waste (Halogenated Organic) A->B C Segregate into a Labeled, Compatible Waste Container B->C D Store in a Designated Satellite Accumulation Area C->D E Schedule Pickup with Licensed Hazardous Waste Disposal Company D->E F Complete Hazardous Waste Manifest E->F G High-Temperature Incineration F->G H Final Disposition G->H

Caption: Decision workflow for the disposal of 4-(Azetidin-1-ylmethyl)-3-fluorophenol.

The primary and most effective method for the disposal of halogenated organic compounds is high-temperature incineration.[17] This process ensures the complete destruction of the molecule, preventing its release into the environment.

Conclusion

The responsible management and disposal of laboratory chemicals are as critical as the research they enable. By treating 4-(Azetidin-1-ylmethyl)-3-fluorophenol as a hazardous substance and adhering to the protocols outlined in this guide, researchers can ensure a safe working environment and maintain compliance with all relevant regulations. Always consult your institution's specific Chemical Hygiene Plan and your Environmental Health and Safety (EHS) department for any additional requirements.

References

  • Laboratory Safety Guidance. (n.d.). Occupational Safety and Health Administration. Retrieved from [Link]

  • The Laboratory Standard. (n.d.). Vanderbilt University Environmental Health and Safety. Retrieved from [Link]

  • The OSHA Laboratory Standard. (2026, January 28). Lab Manager. Retrieved from [Link]

  • OSHA Standards for Biological Laboratories. (n.d.). Administration for Strategic Preparedness and Response (ASPR). Retrieved from [Link]

  • OSHA Fact Sheet: Laboratory Safety - OSHA Lab Standard. (n.d.). Occupational Safety and Health Administration. Retrieved from [Link]

  • How to Properly Manage Hazardous Waste Under EPA Regulations. (n.d.). Stericycle. Retrieved from [Link]

  • 4-(Azetidin-1-ylmethyl)-3-fluorophenol — Chemical Substance Information. (n.d.). NextSDS. Retrieved from [Link]

  • Hazardous Waste Disposal in the Workplace: EPA Regulations to Know. (2022, July 12). Tetra Tech. Retrieved from [Link]

  • Proper Handling of Hazardous Waste Guide. (n.d.). Environmental Protection Agency. Retrieved from [Link]

  • Guidelines for Management and Disposal of Hazardous Wastes from Polyurethane Processing. (n.d.). American Chemistry Council. Retrieved from [Link]

  • Safety Data Sheet: Azetidine. (n.d.). Chemos GmbH & Co.KG. Retrieved from [Link]

  • Learn the Basics of Hazardous Waste. (2025, June 23). U.S. Environmental Protection Agency. Retrieved from [Link]

  • Removal and detoxification of pentahalogenated phenols using a photocatalytically induced enzymatic process. (n.d.). PMC. Retrieved from [Link]

  • Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. (n.d.). U.S. Environmental Protection Agency. Retrieved from [Link]

  • Treatment of wastewater containing toxic halogenated phenolic compounds by immobilized horseradish peroxidase on a novel support. (2010, February 5). RMIT Research Repository. Retrieved from [Link]

  • Halogenated Waste. (n.d.). University of Nebraska-Lincoln. Retrieved from [Link]

  • Halogenated Wastes Safe Disposal: Polychlorinated biphenyls. (2017, June 4). ResearchGate. Retrieved from [Link]

  • Safety Data Sheet. (2024, January 4). CQV. Retrieved from [Link]

  • Safety Data Sheet. (2022, December 26). Retrieved from [Link]

  • Safe Handling of Azides. (2013, February 1). University of Pittsburgh. Retrieved from [Link]

  • Safety Data Sheet. (n.d.). SynZeal. Retrieved from [Link]

  • Azetidines Kill Multidrug-Resistant Mycobacterium tuberculosis without Detectable Resistance by Blocking Mycolate Assembly. (n.d.). PMC. Retrieved from [Link]

  • Occurrence, Bioaccumulation, Metabolism and Ecotoxicity of Fluoroquinolones in the Aquatic Environment: A Review. (2023, November 29). MDPI. Retrieved from [Link]

  • 2-sulfophenyl}vinyl)-3-sulfophenyl]diazenyl}-4-hydroxynaphthalene-2,7-disulfonate 2,2'-(methylimino)diethanol (1:1) and 3,3'-[vinylenebis[(3-sulpho-p-phenylene)azo]]bis[6-amino-4-hydroxynaphthalene-2-sulphonic] acid, lithium sodium salt, compound with 2,2' - Registration Dossier. (n.d.). ECHA. Retrieved from [Link]

  • Anti-Infective Properties, Cytotoxicity, and In Silico ADME Parameters of Novel 4′-(Piperazin-1-yl)benzanilides. (n.d.). MDPI. Retrieved from [Link]

  • Design, Synthesis, Characterization, and Analysis of Antimicrobial Property of Novel Benzophenone Fused Azetidinone Derivatives through In Vitro and In Silico Approach. (2022, December 23). MDPI. Retrieved from [Link]

  • 의생명과학전공 대학원생, 국제 저명 학술지 'Environmental Pollution'에 제1저자로 논문 게재. (2025, March 20). Sunchon National University. Retrieved from [Link]

  • Aqueous chlorination of mefenamic acid: kinetics, transformation by-products and ecotoxicity assessment. (n.d.). Environmental Science: Processes & Impacts (RSC Publishing). Retrieved from [Link]

  • Azetidines – Knowledge and References. (n.d.). Taylor & Francis. Retrieved from [Link]

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Handling

Comprehensive Safety and Handling Guide for 4-(Azetidin-1-ylmethyl)-3-fluorophenol

As an application scientist in drug development, handling specialized building blocks like 4-(Azetidin-1-ylmethyl)-3-fluorophenol (CAS: 1260807-51-9) requires moving beyond basic safety data sheets (SDS) to understand th...

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Author: BenchChem Technical Support Team. Date: April 2026

As an application scientist in drug development, handling specialized building blocks like 4-(Azetidin-1-ylmethyl)-3-fluorophenol (CAS: 1260807-51-9) requires moving beyond basic safety data sheets (SDS) to understand the mechanistic reasons behind safety protocols. This compound combines the lipophilic, tissue-penetrating properties of a fluorinated phenol with the caustic basicity of an azetidine ring[1][2].

This guide provides a self-validating, step-by-step operational framework designed for researchers and drug development professionals. By understanding the causality behind these protocols, laboratories can ensure absolute safety, regulatory compliance, and chemical integrity.

Physicochemical Hazard Profile

To design an effective safety protocol, we must first deconstruct the molecule's reactive moieties. The presence of the fluorine atom increases the molecule's lipophilicity, which significantly enhances its ability to penetrate dermal layers[3]. Simultaneously, the azetidine moiety acts as a highly reactive, basic amine capable of causing severe localized burns and respiratory irritation[4][5].

Table 1: Quantitative Hazard & Physicochemical Summary
ParameterSpecification / ClassificationMechanistic Implication
CAS Number 1260807-51-9[2]Unique identifier for inventory and regulatory tracking.
Molecular Formula C10H12FNO[1]Contains halogenated and nitrogenous components; requires specific disposal.
Acute Toxicity Oral, Dermal, Inhalation (Cat 3/4)[6][7]Systemic toxicity risk; mandates strict inhalation and contact barriers.
Skin/Eye Corrosion Skin Irrit. 2 / Eye Dam. 1[4][6]Azetidine basicity causes rapid protein denaturation upon contact.
STOT SE Category 3 (Respiratory)[5][6]Vapors or dust will severely irritate the mucosal lining of the respiratory tract.

Mechanistic Toxicity & Exposure Pathways

Understanding how a chemical damages tissue is critical for selecting the right Personal Protective Equipment (PPE). Phenolic compounds do not always cause immediate pain upon skin contact, which can lead to delayed systemic toxicosis[3][8]. When combined with the basic azetidine ring, the compound can rapidly lyse cell membranes.

ToxicityMechanism Compound 4-(Azetidin-1-ylmethyl) -3-fluorophenol Phenol Fluorophenol Moiety (Lipophilic & Toxic) Compound->Phenol Azetidine Azetidine Ring (Basic Amine) Compound->Azetidine Penetration Rapid Dermal Penetration Phenol->Penetration Enhances absorption Lysis Protein Denaturation & Membrane Lysis Azetidine->Lysis High local pH Necrosis Deep Tissue Necrosis & Systemic Toxicity Penetration->Necrosis Lysis->Necrosis

Mechanistic pathway of dermal toxicity for fluorinated phenolic amines.

Personal Protective Equipment (PPE) Matrix

Standard laboratory PPE is insufficient for handling fluorinated phenolic amines. Because fluorophenols can degrade standard latex and thin nitrile rapidly, a multi-layered, chemically resistant approach is required[3][9].

Table 2: Required PPE Specifications and Causality
PPE CategorySpecificationScientific Justification
Hand Protection Double-gloved: Inner 4-mil Nitrile, Outer 8-mil Neoprene or Butyl rubber.Phenols penetrate standard nitrile rapidly. Neoprene/Butyl provides a robust barrier against both the acidic phenol and basic amine[8].
Eye Protection Tight-fitting chemical splash goggles + Full face shield.Azetidine derivatives cause irreversible corneal damage[4]. Safety glasses lack sufficient peripheral splash protection.
Body Protection Tyvek® or chemically resistant lab coat over standard cotton; PVC apron.Prevents dust or aerosolized particles from settling on porous clothing, which could lead to delayed dermal exposure[8].
Respiratory NIOSH-approved respirator with P100 (particulate) and Organic Vapor (OV) cartridges.Required if weighing outside a closed system. Protects against STOT SE 3 respiratory tract irritation[5][9].

Operational Handling Protocols

Every protocol must be a self-validating system. Do not proceed to the next step unless the validation criteria of the current step are met.

Phase 1: Preparation and Environmental Validation
  • Airflow Verification: Ensure the chemical fume hood is operational. Validation: Check the digital monitor to confirm a face velocity of 80–120 feet per minute (fpm)[3][9].

  • Static Control: Fluorinated organic powders can carry static charges. Use an anti-static gun (e.g., Zerostat) on the weighing vessel and use grounded, non-sparking spatulas[4][9].

  • Emergency Readiness: Verify that the nearest eyewash station and safety shower have been flushed within the last week and are within a 10-second walking distance[10].

Phase 2: Dispensing and Transfer
  • Weighing: Place the analytical balance inside the fume hood. If the balance must be outside, use a ventilated balance enclosure.

  • Transfer: Dispense the chemical into a pre-tared vial. Seal the vial tightly with a PTFE-lined cap before removing it from the hood[10].

  • Decontamination of Tools: Immediately place spatulas and weighing boats into a dedicated solid waste container or a quenching bath (e.g., dilute citric acid to neutralize the azetidine moiety) inside the hood[11].

HandlingWorkflow A 1. Fume Hood Validation (>100 fpm) B 2. Anti-Static Dispensing A->B C 3. Sealed Secondary Containment B->C D 4. Inert Gas Reaction Setup C->D E 5. Immediate Tool Quenching D->E

Self-validating operational workflow for handling reactive amine building blocks.

Spill Response & Emergency Action Plan

In the event of a spill, immediate, calculated action is required to prevent aerosolization and systemic exposure.

Minor Spill (Inside Fume Hood)
  • Containment: Do not sweep dry powder, as this generates toxic aerosols[8][11].

  • Neutralization & Absorption: Gently cover the powder with a damp absorbent pad or a specialized chemical spill powder. If the material is in solution, use an inert absorbent (e.g., diatomaceous earth or vermiculite)[5].

  • Collection: Use a non-sparking scoop to place the absorbed material into a hazardous waste bag. Seal and label immediately[4][12].

  • Surface Wash: Wash the area with a mild acidic solution (like 5% acetic acid or citric acid) to neutralize residual azetidine, followed by soap and water[5].

Personnel Exposure
  • Skin Contact: Do not use solvents to wash the skin, as this will increase the dermal absorption of the fluorophenol[3]. Immediately flush with copious amounts of water for at least 15 minutes under a safety shower. Remove contaminated clothing while under the water[8][13].

  • Eye Contact: Hold eyelids open and flush at the eyewash station for 15–20 minutes. Seek immediate ophthalmological care due to the severe damage potential of azetidines[4][5].

Waste Disposal Logistics

Improper disposal of fluorinated amines can lead to dangerous cross-reactions in waste carboys.

  • Segregation: Never mix 4-(Azetidin-1-ylmethyl)-3-fluorophenol waste with strong oxidizing agents, acid chlorides, or acid anhydrides, as this can trigger violent exothermic reactions[9][10].

  • Aqueous Waste: Aqueous washes containing this compound must be collected in dedicated "Halogenated Basic Aqueous Waste" containers. Do not mix with acidic waste streams to prevent the release of toxic gases[12].

  • Solid Waste: Contaminated gloves, Tyvek suits, and weighing boats must be placed in a sealed, labeled biohazard/chemical waste bin designated for incineration[5][8].

References

  • NextSDS. (n.d.). 4-(Azetidin-1-ylmethyl)-3-fluorophenol — Chemical Substance Information. Retrieved March 30, 2026, from[Link]

  • NextSDS. (n.d.). 3-azido-4-fluorophenol & Related Substances (Hazard Classifications). Retrieved March 30, 2026, from [Link]

  • Cole-Parmer. (2006). Material Safety Data Sheet - 4-Fluorophenol. Retrieved March 30, 2026, from [Link]

  • Chemos GmbH&Co.KG. (2020). Safety Data Sheet: Azetidine. Retrieved March 30, 2026, from [Link]

Sources

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